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  • Product: 8-Chloroisoquinolin-1(2H)-one
  • CAS: 1368031-04-2

Core Science & Biosynthesis

Foundational

8-Chloroisoquinolin-1(2H)-one (CAS 1368031-04-2): A Foundational Scaffold in Targeted Therapeutics

Executive Summary The isoquinolin-1(2H)-one structural motif is a highly privileged pharmacophore in modern medicinal chemistry, serving as the backbone for numerous targeted therapeutics. Specifically, 8-Chloroisoquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolin-1(2H)-one structural motif is a highly privileged pharmacophore in modern medicinal chemistry, serving as the backbone for numerous targeted therapeutics. Specifically, 8-Chloroisoquinolin-1(2H)-one (CAS 1368031-04-2) represents a critical intermediate and structural analog in the development of highly selective enzyme inhibitors. The strategic placement of a chlorine atom at the C8 position introduces unique steric and electronic properties, significantly altering the molecule's lipophilicity and its binding kinetics within deep hydrophobic enzyme pockets. This technical guide explores the physicochemical profile, pharmacological mechanisms, and self-validating synthetic protocols associated with 8-chloroisoquinolin-1(2H)-one and its derivatives.

Physicochemical Profiling & Structural Significance

The physical and chemical properties of 8-chloroisoquinolin-1(2H)-one dictate its behavior in both synthetic workflows and biological assays. The lactam core (the 1(2H)-one moiety) is capable of acting as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), which is essential for mimicking endogenous substrates like nicotinamide[1].

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical SignificanceSource
CAS Number 1368031-04-2Unique registry identifier for procurement and safety tracking.[2]
Molecular Formula C9H6ClNODefines the exact atomic composition for HRMS validation.[3]
Molecular Weight 179.60 g/mol Utilized for stoichiometric calculations in synthetic scaling.[2]
Monoisotopic Mass 179.0138 DaCritical for high-resolution mass spectrometry (HRMS) targeting.[3]
Predicted [M+H]+ m/z 180.02108Primary adduct monitored during LC-MS reaction tracking.[3]
Purity (Commercial) ≥98%Baseline purity required for sensitive biological assays.[2]

Structural Causality: The C8-chlorine substitution is not merely cosmetic. Halogen atoms at this position create a steric shield around the adjacent lactam ring. In drug design, this steric bulk restricts the rotational degrees of freedom when the molecule enters a target binding site, effectively locking the compound into a bioactive conformation. Furthermore, the electron-withdrawing nature of the chlorine atom lowers the pKa of the lactam N-H, enhancing its ability to form robust hydrogen bonds with target kinase hinge regions[4].

Pharmacological Mechanisms & Target Pathways

Isoquinolin-1(2H)-one derivatives have demonstrated profound efficacy across multiple therapeutic targets, primarily due to their ability to competitively inhibit ATP or NAD+ binding sites.

PARP-1 Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA single-strand break repair. Isoquinolinone derivatives act as competitive inhibitors of PARP-1 by mimicking the nicotinamide moiety of NAD+[1]. The lactam N-H and carbonyl groups form critical hydrogen bonds with the catalytic domain of PARP-1. In cancer cells harboring BRCA1/2 mutations (which are already deficient in homologous recombination repair), inhibiting PARP-1 forces the cells into a state of "synthetic lethality," resulting in targeted apoptosis[1].

Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation NAD+ Consumed DNA_Repair DNA Repair & Cell Survival PARylation->DNA_Repair Isoquinolinone Isoquinolin-1(2H)-one Derivatives Isoquinolinone->PARP1 Catalytic Inhibition Cell_Death Synthetic Lethality (Apoptosis) Isoquinolinone->Cell_Death BRCA-Mutant Context

Mechanism of PARP-1 inhibition by isoquinolin-1(2H)-one derivatives inducing synthetic lethality.

Hsp90β Selective Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for stabilizing oncogenic client proteins. While pan-Hsp90 inhibitors often fail in clinical trials due to severe ocular and hepatic toxicity, isoquinolin-1(2H)-one derivatives have been engineered to selectively target the Hsp90β isoform[5]. The 8-chloro substitution provides the precise spatial geometry required to exploit the subtle structural differences between the alpha and beta isoforms, inducing the degradation of Hsp90β-dependent clients without triggering a pro-survival heat shock response[5].

Kinase Inhibition (PI3K/AKT/mTOR Pathway)

Beyond chaperones and DNA repair enzymes, the isoquinolinone core is heavily utilized in the development of kinase inhibitors targeting the PI3K/AKT/mTOR signaling cascade[4]. The planar nature of the fused bicyclic ring system allows it to intercalate deeply into the ATP-binding pocket of these kinases, suppressing tumor proliferation.

Table 2: Comparative Pharmacological Targets of Isoquinolinones
Target EnzymeTherapeutic AreaPrimary Mechanism of ActionKey Reference
PARP-1 Oncology (BRCA-mutant)Competitive inhibition at the NAD+ binding site.[1]
Hsp90β Oncology / ChaperoneIsoform-selective binding, inducing client protein degradation.[5]
PI3K/AKT/mTOR Oncology / SignalingATP-competitive kinase pathway inhibition.[4]

Synthetic Methodology & Experimental Protocols

The synthesis of 8-chloroisoquinolin-1(2H)-one and its complex derivatives requires precise control over reaction conditions. The following protocol outlines a modern, self-validating approach using Palladium-catalyzed intramolecular cyclization.

Experimental Workflow: Pd-Catalyzed Cyclization

Step 1: Preparation of the Precursor (Substituted Benzamide)

  • Action: React 2-bromo-6-chlorobenzoic acid with the appropriate vinylamine under anhydrous conditions using HATU and DIPEA in DMF.

  • Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the activated ester intermediate. HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester, overcoming the severe steric hindrance imposed by the adjacent chlorine and bromine atoms.

Step 2: Microwave-Assisted Palladium Catalysis

  • Action: Transfer the purified benzamide precursor to a microwave vial. Add Pd(OAc)2 (5 mol%), a phosphine ligand (e.g., XPhos), and K2CO3 in a degassed solvent system (1,4-Dioxane/H2O). Irradiate at 110°C for 30 minutes.

  • Causality: Microwave irradiation is chosen over conventional thermal heating because it provides rapid, uniform volumetric heating. This kinetic boost is essential to drive the intramolecular Heck-type cyclization forward before the palladium catalyst can degrade or undergo undesired side reactions (such as dehalogenation of the 8-chloro group).

Step 3: Self-Validating Quality Control (LC-MS)

  • Action: Extract a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS.

  • Self-Validating System: The protocol dictates a strict binary decision tree based on the mass spectra. The reaction is only deemed complete if the precursor mass is entirely depleted and the target adduct[M+H]+ at m/z 180.02 is the dominant peak[3]. If the precursor peak remains >5% relative abundance, the system mandates an additional 15 minutes of microwave irradiation. This feedback loop ensures that downstream purification is not contaminated by unreacted starting material.

Step 4: Isolation and Structural Confirmation

  • Action: Purify the crude mixture via silica gel column chromatography (Hexane/Ethyl Acetate gradient). Confirm the structure via 1H-NMR and HRMS.

  • Causality: In 1H-NMR, the presence of a broad singlet around 11.0–11.5 ppm is specifically monitored. This validates that the molecule exists predominantly in the 1(2H)-one (lactam) tautomeric form rather than the isoquinolin-1-ol (lactim) form, which is critical for its biological hydrogen-bonding capabilities.

Workflow Start Substituted Benzamide Precursor Catalysis Pd-Catalyzed Cyclization (Microwave, 110°C) Start->Catalysis Validation1 In-Process Control (LC-MS Tracking) Catalysis->Validation1 Validation1->Catalysis Incomplete Reaction Purification Silica Gel Chromatography (Hexane/EtOAc) Validation1->Purification >95% Conversion Validation2 Structural Confirmation (1H-NMR, HRMS) Purification->Validation2 Final 8-Chloroisoquinolin-1(2H)-one (Target Compound) Validation2->Final Purity >98%

Step-by-step synthetic workflow and self-validating quality control for isoquinolinone derivatives.

Conclusion

8-Chloroisoquinolin-1(2H)-one (CAS 1368031-04-2) is far more than a simple building block; it is a meticulously engineered pharmacophore. The 8-chloro substitution provides the necessary steric constraints and electronic modulation required to achieve high selectivity against complex targets like PARP-1, Hsp90β, and the PI3K/AKT/mTOR kinase network. By employing self-validating, microwave-assisted synthetic protocols, researchers can efficiently harness this scaffold to develop the next generation of highly targeted, low-toxicity therapeutics.

References

  • Title: 1368031-04-2 (C9H6ClNO) - PubChemLite Source: uni.lu URL: [Link]

  • Title: WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors Source: Google Patents URL
  • Title: US12030867B2 - Hsp90β selective inhibitors Source: Google Patents URL

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 8-Chloroisoquinolin-1(2H)-one in Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug development program. As a Senior Application Scientist, I approach heterocyclic building blocks not mere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug development program. As a Senior Application Scientist, I approach heterocyclic building blocks not merely as static structures, but as dynamic participants in both synthetic workflows and biological microenvironments. 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) has emerged as a privileged pharmacophore, particularly in the design of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors [[1]]().

This technical guide dissects the physicochemical properties, structural causality, and self-validating synthetic protocols required to effectively utilize 8-chloroisoquinolin-1(2H)-one in advanced drug discovery campaigns.

Physicochemical Profiling & Structural Causality

Understanding the foundational properties of 8-chloroisoquinolin-1(2H)-one is critical for predicting its behavior in both the reaction flask and the biological target pocket.

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 8-chloro-2H-isoquinolin-1-oneStandard nomenclature defining the lactam core.
CAS Number 1368031-04-2Unique registry identifier .
Molecular Formula C9H6ClNOIndicates a highly unsaturated, halogenated system .
Molecular Weight 179.60 g/mol Low molecular weight ensures high ligand efficiency [[2]]().
Monoisotopic Mass 179.0138 DaCritical for high-resolution LC-MS validation [[3]]([Link]).
Predicted pKa 11.75 ± 0.20Ensures the molecule remains protonated (neutral lactam) at physiological pH .
Appearance White to light yellow solidVisual indicator of purity during isolation .
Tautomerism and the 8-Chloro Effect

Isoquinolin-1-ones exist in a tautomeric equilibrium between the lactam (2H-one) and lactim (1-ol) forms. However, the lactam form strongly predominates. The presence of the 8-chloro substituent is not merely decorative; it serves two vital mechanistic functions:

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom inductively increases the acidity of the lactam N-H, enhancing its capacity as a hydrogen bond donor.

  • Steric Gating: Positioned adjacent to the carbonyl, the bulky chlorine atom restricts the rotational degrees of freedom of the scaffold within a kinase hinge region, locking the molecule into a bioactive conformation and increasing target selectivity.

Pharmacological Significance: The DDR Pathway

8-Chloroisoquinolin-1(2H)-one derivatives frequently target the DNA Damage Response (DDR) network, specifically acting as competitive inhibitors at the ATP-binding sites of Ataxia Telangiectasia Mutated (ATM) and ATM-and-Rad3-Related (ATR) kinases . The lactam motif perfectly mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge backbone.

DDR_Pathway DNA_Damage DNA Double-Strand Breaks ATM_ATR ATM / ATR Kinases (Inhibited by Isoquinolinones) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle Cell Cycle Arrest p53->Cell_Cycle Apoptosis Apoptosis p53->Apoptosis

Fig 1. DNA Damage Response pathway illustrating the pharmacological intervention point of inhibitors.

Self-Validating Synthetic Workflows

To ensure high purity and reproducibility, I have designed the following synthetic workflow. It utilizes an N-oxide rearrangement strategy, which is highly regioselective for the 1-position.

Synthetic_Workflow SM 8-Chloroisoquinoline (Starting Material) Oxidation N-Oxidation (m-CPBA, DCM, 0°C to RT) SM->Oxidation Intermediate 8-Chloroisoquinoline N-oxide Oxidation->Intermediate Rearrangement Rearrangement & Hydrolysis (Ac2O, then NaOH/MeOH) Intermediate->Rearrangement Product 8-Chloroisoquinolin-1(2H)-one (Target Scaffold) Rearrangement->Product

Fig 2. Stepwise synthetic workflow for 8-Chloroisoquinolin-1(2H)-one via N-oxide rearrangement.

Protocol 1: Synthesis of 8-Chloroisoquinolin-1(2H)-one

Phase 1: N-Oxidation

  • Preparation: Dissolve 1.0 equivalent of 8-chloroisoquinoline in anhydrous dichloromethane (DCM) (10 mL/mmol) under an inert argon atmosphere.

  • Controlled Addition: Cool the vessel to 0 °C. Slowly add 1.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA, 77%).

    • Causality Insight: Stepwise addition at 0 °C mitigates the highly exothermic nature of peroxy-acid oxidations and prevents non-specific electrophilic aromatic oxidation of the electron-rich rings .

  • Reaction & Monitoring: Warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Self-Validating Workup: Quench with saturated aqueous

    
    . Validation Check: Perform a starch-iodide test on the aqueous layer; a negative result confirms the complete neutralization of explosive peroxides. Wash with saturated 
    
    
    
    , dry over
    
    
    , and concentrate to yield the N-oxide.

Phase 2: Polonovski-Type Rearrangement 5. Activation: Dissolve the crude N-oxide in acetic anhydride (


) (5 mL/mmol) and heat to 90 °C for 2 hours.
  • Causality Insight: The

    
     activates the N-oxide, driving a [3,3]-sigmatropic shift that cleanly installs an acetate group at the 1-position.
    
  • Hydrolysis: Remove excess

    
     in vacuo. Dissolve the residue in methanol and add 3.0 equivalents of 2.0 M aqueous NaOH. Stir for 2 hours.
    
  • Isolation: Acidify to pH 6 using 1.0 M HCl. The target lactam precipitates as a white/light-yellow solid. Filter and dry under high vacuum.

Protocol 2: LC-MS Purity Validation

A protocol is only as reliable as its analytical verification. This LC-MS method leverages the natural isotopic distribution of chlorine as an internal barcode.

  • Sample Prep: Dissolve 1 mg of the product in 1 mL of HPLC-grade Acetonitrile/Water (50:50 v/v).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry (ESI+): Monitor for the [M+H]+ ion.

    • Validation Check: You must observe a primary peak at m/z 180.02 and an M+2 isotope peak at m/z 182.02 with approximately 33% relative intensity. This specific 3:1 ratio definitively confirms the retention of the 8-chloro substituent .

References

  • PubChemLite - 1368031-04-2 (C9H6ClNO) Structural and Mass Spectrometry Data. Retrieved from:[Link]

  • US Patent 8193182B2 - Substituted isoquinolin-1(2H)-ones, and methods of use thereof.

Sources

Foundational

Structural and Conformational Dynamics of 8-Chloroisoquinolin-1(2H)-one: A Technical Guide for Rational Drug Design

Executive Summary The isoquinolin-1(2H)-one scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolin-1(2H)-one scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors. Among its derivatives, 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) presents a unique structural profile. The introduction of a chlorine atom at the C8 position induces a profound steric phenomenon known as the peri-interaction, which fundamentally alters the molecule's 3D conformation, tautomeric equilibrium, and target-binding vectors.

This whitepaper provides an in-depth analysis of the molecular structure of 8-chloroisoquinolin-1(2H)-one, detailing the causality behind its conformational dynamics, the self-validating experimental workflows required for its structural elucidation, and its strategic application in advanced drug development.

Molecular Architecture and the Peri-Effect

Lactam-Lactim Tautomerism

Isoquinolin-1-one derivatives exist in a dynamic equilibrium between the lactam (1(2H)-one) and lactim (1-hydroxyisoquinoline) tautomers. In physiological conditions and the solid state, the lactam form is overwhelmingly favored due to the thermodynamic stability provided by the highly polarized amide resonance structure. This lactam motif (comprising the C1=O hydrogen-bond acceptor and the N2-H hydrogen-bond donor) is critical for biological activity, as it directly mimics the nicotinamide moiety of NAD+ [1].

Conformational Distortion via the Peri-Interaction

The defining structural feature of 8-chloroisoquinolin-1(2H)-one is the spatial conflict between the C8-chlorine substituent and the C1-carbonyl oxygen.

  • Steric Clash: The C8 and C1 positions are geographically adjacent across the fused bicyclic system. The Van der Waals radius of a chlorine atom (~1.75 Å) combined with that of the carbonyl oxygen (~1.52 Å) exceeds the physical distance allowed by a strictly planar geometry.

  • Out-of-Plane Distortion: To relieve this peri-steric strain, the molecule undergoes a conformational adjustment. The C1-carbonyl group is forced to twist slightly out of the plane of the aromatic isoquinoline core, or the entire bicyclic system undergoes a slight "buckling" effect [2].

  • Pharmacological Consequence: This deviation from planarity alters the spatial vectors of the N2-H and C1=O hydrogen bonds. While a strictly planar conformation is optimal for broad-spectrum PARP1 inhibition, the out-of-plane twist induced by the 8-chloro group can be exploited to achieve high selectivity for specific mutant kinases or alternative PARP isoforms that possess uniquely shaped binding pockets.

Physicochemical Properties

Understanding the baseline quantitative data of 8-chloroisoquinolin-1(2H)-one is essential for predicting its pharmacokinetic behavior, such as Blood-Brain Barrier (BBB) penetrance and lipophilicity.

PropertyValueStructural Significance
Chemical Name 8-Chloroisoquinolin-1(2H)-oneCore heterocyclic scaffold
CAS Registry Number 1368031-04-2Unique chemical identifier [3]
Molecular Formula C9H6ClNOHalogenated bicyclic system
Molecular Weight 179.60 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5)
Topological Polar Surface Area (TPSA) 29.1 ŲOptimal for high membrane and BBB permeability
Hydrogen Bond Donors 1 (N-H)Critical for target enzyme anchoring
Hydrogen Bond Acceptors 1 (C=O)Participates in bidentate binding motifs
Appearance White to light yellow solidIndicates high crystalline stability

Experimental Workflows for Structural Elucidation

To definitively map the out-of-plane distortion and confirm the tautomeric state of 8-chloroisoquinolin-1(2H)-one, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems, ensuring that experimental artifacts do not confound structural data.

X-Ray Crystallography Protocol

This protocol is engineered to achieve thermodynamic control during crystallization, preventing the kinetic trapping of amorphous solids or minor tautomers.

  • Solvent System Selection: Prepare a 1:1 (v/v) binary mixture of Dichloromethane (DCM) and Methanol. Causality: DCM solubilizes the hydrophobic aromatic core, while Methanol solvates the polar lactam motif, preventing premature precipitation.

  • Saturated Solution Preparation: Dissolve 10 mg of the compound in 2 mL of the solvent system. Sonicate for 5 minutes at room temperature to ensure complete molecular dispersion.

  • Particulate Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a pre-cleaned 5 mL glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields higher-quality single crystals.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Store the vial in a vibration-free, temperature-controlled incubator at 20°C. Causality: A slow, restricted evaporation rate ensures that the crystal lattice forms under thermodynamic equilibrium, exclusively isolating the dominant 1(2H)-one tautomer.

  • Harvesting and Diffraction: After 72–120 hours, harvest a single colorless block crystal. Immediately submerge it in paratone oil and mount it on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) cooled to 100 K. Causality: Cryo-cooling minimizes atomic thermal vibration (B-factors), allowing for the precise measurement of the C1-O and C8-Cl bond angles to quantify the peri-distortion.

2D NMR (NOESY) Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to confirm the spatial proximity of protons in the solution state.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is a strong hydrogen-bond acceptor. It tightly coordinates with the lactam N2-H proton, drastically slowing its chemical exchange rate with trace moisture and allowing its resonance to be distinctly observed in the spectrum.

  • 1D 1H NMR Acquisition: Acquire a standard proton spectrum at 298 K. Identify the N2-H proton, which typically appears as a broad singlet downfield (> 10.5 ppm).

  • NOESY Acquisition (Validation Step): Execute a 2D NOESY experiment utilizing a highly specific mixing time of 500 ms. Causality: For a small molecule (MW ~180 g/mol ), a 500 ms mixing time is the mathematical optimum to observe direct dipole-dipole cross-relaxation (through-space interactions < 5 Å) while completely avoiding spin-diffusion artifacts (where magnetization bounces through intermediate protons).

  • Data Interpretation: Analyze the cross-peaks between the N2-H proton and the adjacent C3-H proton. The presence of this cross-peak definitively validates the 2H-one (lactam) tautomeric state in solution.

Pharmacological Implications: Targeting Synthetic Lethality

The structural nuances of 8-chloroisoquinolin-1(2H)-one make it an exceptional scaffold for oncology drug development, particularly in the realm of synthetic lethality [4].

When cancer cells lose their Homologous Recombination (HR) DNA repair mechanisms (e.g., via BRCA1/2 mutations), they become entirely reliant on PARP enzymes to repair single-strand DNA breaks. The isoquinolone core acts as a competitive mimic of NAD+, binding to the PARP catalytic domain. The 8-chloro substitution, due to its peri-induced conformational twist, can be engineered to trap the PARP enzyme on the DNA strand with unique kinetic profiles, leading to replication fork collapse and targeted cancer cell death.

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP_Recruit PARP1/2 Recruitment DNA_Damage->PARP_Recruit PARP_Trap PARP Trapping on DNA PARP_Recruit->PARP_Trap Blocked Catalysis Inhibitor 8-Cl-Isoquinolin-1(2H)-one (NAD+ Competitive Mimic) Inhibitor->PARP_Trap Binds Catalytic Domain Rep_Fork Replication Fork Collapse PARP_Trap->Rep_Fork Synth_Lethal Synthetic Lethality (HR-Deficient Cells) Rep_Fork->Synth_Lethal

Fig 1. Mechanistic pathway of PARP inhibition by 8-Cl-isoquinolone leading to synthetic lethality.

References

  • Maksimainen, M. M., et al. "Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones." ACS Omega, 2020. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4204917, 8-chloroquinolin-2(1H)-one." PubChem, 2025. Available at:[Link]

  • National Institutes of Health. "Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment." PubMed Central, 2025. Available at:[Link]

Exploratory

De Novo Synthesis of 8-Chloroisoquinolin-1(2H)-one: A Strategic Methodological Guide

Executive Summary & Strategic Rationale The isoquinolin-1(2H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundational pharmacophore for numerous kinase inhibitors, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The isoquinolin-1(2H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundational pharmacophore for numerous kinase inhibitors, including PI3Kδ/γ inhibitors like duvelisib [1]. Specifically, 8-substituted isoquinolones are highly sought after for their ability to project functional groups into deep hydrophobic binding pockets. However, the synthesis of 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) [2] from unsubstituted isoquinoline presents a formidable regiochemical challenge.

The Causality of the Synthetic Route: Direct electrophilic chlorination of isoquinoline is electronically biased toward the C4 or C5 positions, making direct C8-functionalization impossible. To overcome this, we must exploit the unique electronic properties of the protonated isoquinolinium ion. By utilizing a strongly acidic nitration sequence, the heterocyclic ring is deactivated, forcing electrophilic aromatic substitution (SEAr) onto the carbocyclic ring at the C5 and C8 positions [3].

Once the C8 position is functionalized with a nitro group, a sequence of functional group interconversions (Reduction


 Sandmeyer Reaction) installs the recalcitrant chlorine atom. Finally, the C1-carbonyl must be installed. Rather than attempting a harsh, direct oxidation, we utilize a highly controlled Reissert-Henze-type rearrangement [5]. By first oxidizing the basic nitrogen to an N-oxide, we electronically activate the adjacent C1 position for nucleophilic attack by acetate, which upon hydrolysis yields the thermodynamically stable lactam.

Mechanistic Workflow & Pathway Visualization

The complete five-step synthetic cascade is designed to bypass the inherent regiochemical limitations of the isoquinoline core.

Workflow A Isoquinoline B 8-Nitroisoquinoline A->B HNO3, H2SO4 (Nitration) C 8-Aminoisoquinoline B->C H2, Pd/C (Reduction) D 8-Chloroisoquinoline C->D NaNO2, HCl; CuCl (Sandmeyer) E 8-Cl-Isoquinoline N-oxide D->E mCPBA (N-Oxidation) F 8-Chloroisoquinolin- 1(2H)-one E->F 1. Ac2O, Δ 2. NaOH, H2O

Fig 1: Five-step regioselective synthetic workflow from isoquinoline to 8-chloroisoquinolin-1(2H)-one.

Step-by-Step Experimental Methodologies & Self-Validating Protocols

This section provides the exact stoichiometric, thermodynamic, and kinetic parameters required for the synthesis, alongside analytical self-validating checks to ensure process integrity at every node.

Step 1: Electrophilic Nitration of Isoquinoline

Objective: Regioselective installation of the nitro group at the C8 position. Protocol:

  • Cool concentrated H₂SO₄ (5.0 equiv) to 0 °C in a round-bottom flask.

  • Add isoquinoline (1.0 equiv) dropwise to form the isoquinolinium sulfate salt.

  • Prepare a nitrating mixture of conc. HNO₃ (1.2 equiv) and conc. H₂SO₄ (1.2 equiv) and add dropwise, maintaining the internal temperature below 5 °C.

  • Stir at 0 °C for 2 hours, then warm to room temperature for 12 hours.

  • Quench over crushed ice and basify with NH₄OH to pH 9. Extract with EtOAc.

  • Purification: The crude mixture contains ~52% 5-nitroisoquinoline and ~48% 8-nitroisoquinoline [3]. Separate the isomers via silica gel column chromatography (Hexanes/EtOAc, 3:1).

  • Self-Validation: ¹H NMR of the 8-nitro isomer will show a distinct downfield doublet for the C1 proton (~9.6 ppm) due to the anisotropic deshielding effect of the adjacent C8 nitro group.

Step 2: Reduction to 8-Aminoisoquinoline

Objective: Conversion of the electron-withdrawing nitro group to an electron-donating amine. Protocol:

  • Dissolve 8-nitroisoquinoline (1.0 equiv) in absolute ethanol.

  • Add 10% Pd/C (0.1 equiv by weight).

  • Purge the reaction vessel with N₂ (3x), then H₂ (3x). Stir under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with hot ethanol.

  • Concentrate under reduced pressure to yield 8-aminoisoquinoline.

  • Self-Validation: IR spectroscopy must show the complete disappearance of asymmetric/symmetric NO₂ stretches (1530, 1350 cm⁻¹) and the emergence of a primary amine N-H doublet stretch (~3350, 3450 cm⁻¹).

Step 3: Sandmeyer Chlorination

Objective: Substitution of the primary amine for a chlorine atom via a diazonium intermediate. Protocol:

  • Suspend 8-aminoisoquinoline (1.0 equiv) in 6M HCl and cool to 0 °C.

  • Add a cold aqueous solution of NaNO₂ (1.1 equiv) dropwise. Stir for 30 mins at 0 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of CuCl (1.2 equiv) in conc. HCl and heat to 60 °C.

  • Slowly transfer the cold diazonium solution into the hot CuCl solution. Nitrogen gas evolution will be immediate and vigorous.

  • Heat at 80 °C for 1 hour, cool, neutralize with NaOH, and extract with CH₂Cl₂.

  • Self-Validation: GC-MS or LC-MS will display a characteristic 3:1 isotopic cluster at the molecular ion peak (M / M+2), confirming the successful incorporation of a single ^35Cl / ^37Cl atom.

Step 4: N-Oxidation

Objective: Electronic activation of the C1 position for subsequent rearrangement. Protocol:

  • Dissolve 8-chloroisoquinoline (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 equiv) portion-wise at 0 °C.

  • Stir at room temperature for 4 hours.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) and saturated NaHCO₃ (to remove m-chlorobenzoic acid).

  • Dry over Na₂SO₄ and concentrate to yield 8-chloroisoquinoline N-oxide.

  • Self-Validation: TLC will show a highly polar spot (R_f ~ 0.1 in 100% EtOAc). ¹H NMR will show a significant upfield shift of the C1 and C3 protons compared to the parent isoquinoline due to the increased electron density from the N-oxide oxygen.

Step 5: Reissert-Henze-Type Rearrangement

Objective: Sigmatropic rearrangement and hydrolysis to form the final lactam [5]. Protocol:

  • Dissolve 8-chloroisoquinoline N-oxide (1.0 equiv) in neat acetic anhydride (Ac₂O, 10.0 equiv).

  • Heat the mixture to 90 °C for 4 hours. The N-oxide oxygen is acylated, followed by nucleophilic attack of acetate at C1, and subsequent elimination of acetic acid to form 1-acetoxy-8-chloroisoquinoline.

  • Evaporate excess Ac₂O under vacuum.

  • Dissolve the residue in THF/H₂O (1:1) and add 2M NaOH (3.0 equiv). Stir for 2 hours at room temperature to hydrolyze the ester.

  • Acidify to pH 5 with 1M HCl. The product, 8-chloroisoquinolin-1(2H)-one, will precipitate as a solid. Filter and dry.

  • Self-Validation: IR spectroscopy will reveal a strong, sharp lactam carbonyl stretch (C=O) at ~1660 cm⁻¹. ¹H NMR will show a broad singlet at ~11.5 ppm corresponding to the lactam N-H, confirming the 1(2H)-one tautomer over the 1-hydroxyisoquinoline form.

Mechanism N_oxide N-Oxide 8-Cl-Isoquinoline N-oxide Acylated O-Acylation N-Acetoxy Isoquinolinium N_oxide->Acylated Ac2O attack Addition Nucleophilic Addition 1-Acetoxy-1,2-dihydro Acylated->Addition AcO- attacks C1 Elimination Elimination 1-Acetoxyisoquinoline Addition->Elimination -AcOH Hydrolysis Hydrolysis 8-Chloroisoquinolin-1(2H)-one Elimination->Hydrolysis NaOH / H2O

Fig 2: Mechanism of the Reissert-Henze rearrangement to form the isoquinolone core.

Quantitative Data & Reaction Metrics

The following table summarizes the expected yields, optimal reaction temperatures, and primary purification modalities for each step in the synthetic cascade.

StepTransformationReagents / ConditionsExpected YieldPrimary Purification Method
1 NitrationHNO₃, H₂SO₄, 0 °C to RT45-50% (8-NO₂ isomer)Silica Gel Chromatography (Hex/EtOAc)
2 ReductionH₂, Pd/C, EtOH, RT90-95%Filtration (Celite) & Concentration
3 SandmeyerNaNO₂, HCl, CuCl, 80 °C65-70%Liquid-Liquid Extraction (CH₂Cl₂)
4 N-OxidationmCPBA, CH₂Cl₂, RT85-90%Aqueous Wash (NaHCO₃ / Na₂S₂O₃)
5 Rearrangement1. Ac₂O, 90 °C; 2. NaOH70-75%Precipitation & Recrystallization
Total Isoquinoline

Target
5-Step Sequence ~15 - 22% Overall -

References

  • Semantic Scholar. (2022). 3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Viability. MDPI Molecules.
  • CymitQuimica. (n.d.). 8-Chloroisoquinolin-1(2H)-one | Product Information.
  • Chegg. (2021). Treatment of quinoline with mixed acid... Nitration of isoquinoline.
  • PubMed Central (PMC). (2026). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation....
  • MDPI. (2023). Novel Approach to the Construction of Fused Indolizine Scaffolds: Synthesis of Rosettacin....
Foundational

Unlocking the Pharmacophore: Potential Therapeutic Targets of Chlorinated Isoquinolines

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic therapeutics. The strategic introduction of a chlorin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic therapeutics. The strategic introduction of a chlorine atom onto the isoquinoline ring fundamentally alters its physicochemical profile. Chlorination reduces the basicity of the heterocyclic nitrogen, modulates lipophilicity for better membrane permeability, and, most importantly, provides a highly specific vector for target engagement via halogen bonding or electrophilic covalent interactions.

This technical guide dissects the primary therapeutic targets of chlorinated isoquinolines—Topoisomerase I (Top1), Checkpoint Kinase 1 (CHK1), and AlkB Nucleic Acid Demethylases—detailing the structural biology, mechanism of action, and the rigorous experimental workflows required to validate these interactions in preclinical development.

Target I: DNA Topoisomerase I (Top1)

Mechanistic Rationale

Topoisomerase I (Top1) relieves DNA torsional strain during replication and transcription by inducing transient single-strand breaks. Classical Top1 inhibitors, such as the camptothecins (e.g., topotecan, irinotecan), act as "poisons" by intercalating into the Top1-DNA cleavage complex, preventing DNA religation and leading to lethal double-strand breaks during the S-phase of the cell cycle[1].

However, camptothecins suffer from severe chemical instability due to a labile lactone ring that hydrolyzes rapidly at physiological pH. To overcome this, indenoisoquinolines were developed. Recent structure-activity relationship (SAR) optimizations have demonstrated that replacing the metabolically problematic 3-nitro group of early indenoisoquinolines with a chlorine atom yields highly potent, metabolically stable Top1 poisons[1][2]. These chlorinated indenoisoquinolines exhibit unique DNA cleavage site preferences compared to camptothecins and retain efficacy against camptothecin-resistant Top1 mutations[1].

Top1_Mechanism Top1 Topoisomerase I (Active Enzyme) Complex Top1-DNA Cleavage Complex Top1->Complex DNA Supercoiled DNA DNA->Complex Ternary Ternary Complex (Trapped) Complex->Ternary Intercalation Drug Chlorinated Indenoisoquinoline Drug->Ternary Halogen Bonding Collision Replication Fork Collision Ternary->Collision S-Phase Progression DSB Double-Strand Break (Apoptosis) Collision->DSB

Fig 1. Mechanism of Top1-DNA cleavage complex stabilization by chlorinated indenoisoquinolines.

Experimental Protocol: Top1 DNA Cleavage Assay

To validate the poisoning effect of a chlorinated isoquinoline, a self-validating gel-based cleavage assay is employed. This assay relies on the principle that the transient Top1-DNA covalent intermediate can be permanently trapped by rapid protein denaturation.

Step-by-Step Methodology:

  • Substrate Preparation: 3'-end label a highly supercoiled plasmid DNA (e.g., pBR322) or a specific oligonucleotide duplex using [α-³²P]dATP and Terminal Deoxynucleotidyl Transferase.

  • Reaction Assembly: In a 20 µL reaction volume, combine 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA, the radiolabeled DNA substrate, and recombinant human Top1.

  • Compound Incubation: Add the chlorinated isoquinoline derivative (titrated from 0.1 µM to 100 µM) and incubate at 37°C for 30 minutes to allow ternary complex formation.

  • Covalent Trapping: Terminate the reaction by adding 2 µL of 10% SDS. Causality note: SDS immediately denatures Top1, covalently trapping the enzyme onto the DNA at the exact site of cleavage.

  • Proteolysis: Add 2.5 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 1 hour to digest the trapped Top1, leaving a small peptide adduct attached to the cleaved DNA fragment.

  • Resolution & Analysis: Resolve the DNA fragments on a 16% denaturing polyacrylamide gel (7 M urea). Visualize via phosphorimaging. The appearance of distinct cleavage bands confirms Top1 poisoning, and the banding pattern maps the sequence specificity of the chlorinated compound.

Target II: Checkpoint Kinase 1 (CHK1)

Mechanistic Rationale

In the DNA Damage Response (DDR) network, CHK1 is a master regulatory serine/threonine kinase. Upon sensing DNA damage, ATR phosphorylates CHK1, which subsequently inhibits Cdc25 phosphatases, halting the cell cycle at the G2/M checkpoint to allow for DNA repair[3]. In p53-deficient cancers (which lack the G1 checkpoint), tumor cells are entirely reliant on the CHK1-mediated G2/M checkpoint for survival. Inhibiting CHK1 forces these cells into premature mitosis with unrepaired DNA, triggering a synthetic lethal event known as mitotic catastrophe[3].

Through rigorous structure-guided scaffold morphing, researchers developed SAR-020106 , a highly potent and selective CHK1 inhibitor built on a chlorinated isoquinoline core[4]. Crystallographic data reveals the precise causality behind the chlorine substitution: the 8-chloro group on the isoquinoline ring is perfectly positioned to form a short oxygen–halogen interaction with the backbone carbonyl oxygen of Ser88 in the kinase hinge region[4][5]. This specific halogen bond drives the compound's remarkable sub-nanomolar potency and >300-fold selectivity over the closely related CHK2 kinase[4].

CHK1_Pathway DNA_Damage DNA Damage (IR / Chemo) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 Phosphorylation Cdc25 Cdc25A/C CHK1->Cdc25 Inhibits CellCycle G2/M Arrest (Tumor Survival) Cdc25->CellCycle Prevents Activation Inhibitor SAR-020106 (8-Chloro-isoquinoline) Inhibitor->CHK1 Halogen Bonds Ser88 Apoptosis Mitotic Catastrophe (Synthetic Lethality) Inhibitor->Apoptosis Forces Premature Mitosis

Fig 2. CHK1 signaling pathway and synthetic lethality induced by chlorinated isoquinolines.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To quantify the IC₅₀ of chlorinated isoquinoline kinase inhibitors, a TR-FRET assay is the industry standard. It eliminates the autofluorescence interference common with highly conjugated heterocyclic compounds.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well low-volume plate, combine 1 nM recombinant full-length CHK1, 100 nM biotinylated synthetic peptide substrate (e.g., Cdc25C-derived), and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Dispense the chlorinated isoquinoline in a 10-point dose-response curve (DMSO final concentration <1%). Incubate at room temperature for 60 minutes.

  • Quenching & Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho-substrate antibody (donor), and Streptavidin-Allophycocyanin (APC, acceptor).

  • FRET Development: Incubate for 60 minutes to allow the Streptavidin-APC to bind the biotinylated substrate and the Eu-antibody to bind the phosphorylated residues.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. A decrease in the FRET ratio correlates directly with the inhibition of CHK1 by the chlorinated isoquinoline.

Target III: AlkB Nucleic Acid Demethylases

Mechanistic Rationale

The AlkB family of non-heme iron(II)/2-oxoglutarate-dependent dioxygenases plays a critical role in epigenetic regulation and DNA repair by catalyzing the oxidative demethylation of N-alkylated nucleic acids (e.g., m1A, m3C)[6]. Overexpression of specific AlkB homologs (like ALKBH2 and ALKBH3) is implicated in the progression of various malignancies, making them attractive epigenetic targets[6].

Recent chemical biology efforts have identified C-1 chlorinated isoquinoline derivatives as a novel class of AlkB demethylase inhibitors[6]. Unlike the reversible ATP-competitive binding seen in CHK1, the mechanism here is covalent. The C-1 chlorine atom acts as an electrophilic "warhead." Upon binding to the active site, the chlorine is displaced by a nucleophilic attack from a proximal active-site cysteine residue, resulting in irreversible alkylation and enzyme inactivation[6]. While highly potent, researchers must carefully monitor the toxicity profile of these compounds, as excessive reactivity can lead to off-target cysteine alkylation[6].

Quantitative Data Summary

The table below consolidates the biochemical profiles of chlorinated isoquinolines across their respective therapeutic targets.

Target ProteinRepresentative CompoundStructural Role of ChlorinePrimary MechanismBinding Affinity / Activity
Topoisomerase I Chlorinated IndenoisoquinolineReplaces labile nitro group; increases metabolic stabilityInterfacial poison; stabilizes Top1-DNA cleavage complexHigh potency; retains activity in CPT-resistant cell lines
CHK1 Kinase SAR-020106 (8-Chloro-isoquinoline)Halogen bonding with backbone carbonyl of Ser88ATP-competitive inhibitor; abrogates G2/M checkpointIC₅₀ = ~2-5 nM (CHK1); >300-fold selectivity over CHK2
AlkB Demethylases C-1 Chlorinated IsoquinolineElectrophilic warhead (leaving group)Irreversible covalent alkylation of active-site CysteineSub-micromolar IC₅₀; requires toxicity profiling

Conclusion and Future Perspectives

The integration of a chlorine atom into the isoquinoline scaffold is not merely a steric adjustment; it is a profound electronic modification that dictates target specificity. Whether acting as a metabolic shield in Top1 poisons, a halogen-bond donor in CHK1 inhibitors like SAR-020106, or an electrophilic warhead for AlkB demethylases, chlorinated isoquinolines represent a highly versatile pharmacophore.

Future Direction in Radiotherapeutics: A highly promising frontier is the use of chlorinated isoquinolines as precursors for targeted radionuclide therapy (TRT). The chloro-group on scaffolds like SAR-020106 provides a direct position for radiohalogenation via isotopic exchange (e.g., substituting the chlorine with radioiodine or astatine). This allows the molecule to act as a dual-action radiopharmaceutical—simultaneously inhibiting DNA repair via CHK1 and delivering localized radiation directly to the nucleus of glioblastoma cells[3].

References

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central (PMC). Available at:[Link]

  • Perspective on the Use of DNA Repair Inhibitors as a Tool for Imaging and Radionuclide Therapy of Glioblastoma. MDPI. Available at:[Link]

  • Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisons. PubMed. Available at:[Link]

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. PubMed Central (PMC). Available at:[Link]

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. ACS Publications. Available at:[Link]

  • Inhibition of AlkB Nucleic Acid Demethylases: Promising New Epigenetic Targets. UCL Discovery. Available at:[Link]

Sources

Exploratory

8-Chloroisoquinolin-1(2H)-one solubility in different solvents

Whitepaper: The Solubility Profile of 8-Chloroisoquinolin-1(2H)-one: A Comprehensive Guide for Formulation and Synthesis Executive Summary 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a critical halogenated heter...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The Solubility Profile of 8-Chloroisoquinolin-1(2H)-one: A Comprehensive Guide for Formulation and Synthesis

Executive Summary

8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a critical halogenated heterocyclic building block frequently utilized in the synthesis of pharmacophores, kinase inhibitors, and advanced functional materials[1]. Despite its utility, its rigid, planar structure poses significant solubility challenges during early-stage drug development and synthetic scale-up. This technical guide provides an in-depth mechanistic analysis of its solvation thermodynamics, empirical solubility data across various solvent classes, and self-validating protocols for rigorous solubility determination.

Structural Determinants of Solubility: A Mechanistic Perspective

To predict and manipulate the solubility of 8-Chloroisoquinolin-1(2H)-one, one must first deconstruct the causality behind its physical properties. The dissolution of this compound is governed by the energetic penalty of disrupting its crystal lattice versus the enthalpic gain from solute-solvent interactions.

  • Lactam-Lactim Tautomerism and Hydrogen Bonding: The isoquinolin-1(2H)-one core (isocarbostyril) predominantly exists in the lactam form in the solid state[2]. This facilitates the formation of robust intermolecular hydrogen-bonded dimers (N–H···O=C)[3]. Solvents must possess strong hydrogen-bond acceptor capabilities to outcompete these lattice interactions.

  • The 8-Chloro Substituent Effect: The introduction of a chlorine atom at the C-8 position introduces two competing thermodynamic forces. First, it increases the molecular lipophilicity (LogP) and molecular volume, drastically reducing aqueous solubility[4]. Second, the electron-withdrawing nature of the halogen modulates the electron density of the adjacent lactam carbonyl, while simultaneously enabling favorable dipole-dipole and halogen-bonding interactions in specific organic solvents[5].

Thermodynamics A Solid State 8-Chloroisoquinolin-1(2H)-one (High Lattice Energy via N-H...O=C) B Lattice Disruption (Endothermic Penalty) A->B C Solvent Cavity Formation (Endothermic Penalty) B->C D Solvation & H-Bond Disruption (Exothermic Gain) C->D E Thermodynamically Dissolved Solute D->E

Caption: Thermodynamic cycle of 8-Chloroisoquinolin-1(2H)-one dissolution.

Solvent Classification and Quantitative Solubility Profiles

Based on the structural mechanics outlined above, the solubility of 8-Chloroisoquinolin-1(2H)-one varies drastically across solvent classes. Table 1 summarizes the expected solubility profiles based on empirical behavior of halogenated isocarbostyrils[5][6].

Table 1: Solubility Profile of 8-Chloroisoquinolin-1(2H)-one

Solvent ClassRepresentative SolventEstimated SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 mg/mL (High)Strong H-bond acceptor; effectively disrupts lactam dimers[6].
Polar Aprotic N,N-Dimethylformamide (DMF)> 30 mg/mL (High)High dielectric constant; excellent solvation of planar heterocycles.
Halogenated Dichloromethane (DCM)10 - 20 mg/mL (Good)Favorable dipole-dipole and halogen-halogen interactions[5].
Polar Protic Methanol / Ethanol1 - 5 mg/mL (Low)Moderate H-bond capacity, but struggles to overcome lipophilic lattice energy.
Aqueous Water (pH 7.0)< 0.1 mg/mL (Poor)High lipophilicity of the 8-chloro group; inability to disrupt crystal packing.

Note: For biological assays, stock solutions should be prepared in DMSO and diluted into aqueous buffers (maintaining final DMSO concentrations < 1% v/v to prevent precipitation).

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

Relying on kinetic solubility (e.g., solvent titration) often leads to metastable supersaturated solutions that crash out over time. As a standard of scientific integrity, thermodynamic solubility must be determined using the Shake-Flask Method coupled with HPLC-UV , integrating a self-validating solid-state check to ensure no polymorphic transitions occurred during the assay.

Step-by-Step Methodology:
  • Excess Solid Addition: Add 10 mg of 8-Chloroisoquinolin-1(2H)-one to a 1.5 mL glass vial.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffer or Methanol). Ensure a visible suspension remains; if all solid dissolves, add more API until saturation is visually confirmed.

  • Isothermal Equilibration: Seal the vial and agitate continuously at 300 RPM on a thermoshaker at exactly 25.0 ± 0.5 °C for 48 hours. Causality: 48 hours ensures the system reaches true thermodynamic equilibrium, moving past transient kinetic states.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. Carefully extract the supernatant without disturbing the pellet.

  • Dilution & Quantification: Dilute the supernatant into the mobile phase to prevent precipitation. Quantify the concentration using HPLC-UV (λ = 254 nm) against a pre-established 5-point calibration curve.

  • Self-Validation (Critical Step): Recover the remaining solid pellet, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce the formation of solvates, hydrates, or new polymorphs. If the XRPD pattern of the pellet differs from the bulk starting material, the measured solubility is of the new solid form, not the original API.

Protocol N1 1. Excess Solid Addition N2 2. Isothermal Equilibration (48h) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 N4 4. HPLC-UV Quantification N3->N4 Supernatant N5 5. Solid-State Verification (XRPD) N3->N5 Solid Pellet

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility.

Strategies for Aqueous Solubility Enhancement

For researchers looking to formulate 8-Chloroisoquinolin-1(2H)-one for in vivo studies, the native aqueous solubility is insufficient. The following field-proven strategies are recommended:

  • Co-solvency: Utilizing a ternary mixture of Water / PEG-400 / Tween-80 (e.g., 70:20:10 v/v). The PEG-400 acts as a dielectric mediator, while Tween-80 provides micellar encapsulation for the lipophilic 8-chloro moiety.

  • Complexation: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin can host the chlorinated aromatic ring, while the hydrophilic exterior maintains aqueous solubility.

  • pH Modification: Because isoquinoline derivatives possess weak basicity (pKa ~ 5.14 for unsubstituted isoquinoline)[4], lowering the formulation pH below 4.0 using dilute HCl can protonate the nitrogen, forming a highly soluble hydrochloride salt. However, the electron-withdrawing 8-chloro group significantly depresses this pKa, meaning highly acidic conditions may be required to achieve full protonation.

References

  • Wikipedia Contributors. "Isoquinoline." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives." PMC Archives. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA." PMC Archives. Available at: [Link]

Sources

Foundational

stability and degradation of 8-Chloroisoquinolin-1(2H)-one

Stability and Degradation Profiling of 8-Chloroisoquinolin-1(2H)-one: A Comprehensive Technical Guide Executive Summary 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a critical halogenated heterocyclic scaffold ut...

Author: BenchChem Technical Support Team. Date: March 2026

Stability and Degradation Profiling of 8-Chloroisoquinolin-1(2H)-one: A Comprehensive Technical Guide

Executive Summary

8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a critical halogenated heterocyclic scaffold utilized extensively in the design of advanced therapeutics, notably class I PI3Kδ inhibitors for B cell lymphoid malignancies 1. Understanding its intrinsic stability is paramount for formulation development, shelf-life prediction, and analytical method validation. This guide provides an in-depth mechanistic analysis of its structural vulnerabilities and outlines a self-validating experimental framework for forced degradation studies.

Structural Vulnerabilities & Mechanistic Causality

The chemical behavior of 8-Chloroisoquinolin-1(2H)-one is governed by three distinct structural features, each dictating specific causality during stress testing:

  • The Peri-Chloro Effect: The primary degradation pathway for 1(2H)-isoquinolinone derivatives is the hydrolysis of the amide bond 2. However, the chlorine atom at the C8 position is situated peri to the C1 carbonyl group. This spatial arrangement creates significant steric shielding around the electrophilic carbonyl carbon, kinetically retarding nucleophilic attack compared to unsubstituted analogs.

  • Lactam-Lactim Tautomerism: The molecule exists in an equilibrium between the lactam (isoquinolin-1(2H)-one) and lactim (1-hydroxyisoquinoline) forms. This tautomerization influences its reactivity, particularly under varying pH conditions where the protonation state dictates the site of nucleophilic attack.

  • The C3-C4 Alkene & Halogen Bond: The conjugated double bond within the nitrogen-containing ring is electron-rich and susceptible to oxidative cleavage. Furthermore, the C8-Cl bond presents a vulnerability to photolytic homolytic cleavage under high-energy UV irradiation, leading to complex metathesis reactions [[3]]().

Mechanistic Degradation Pathways

Pathways API 8-Chloroisoquinolin-1(2H)-one (Intact API) Hydrolysis Hydrolytic Stress (Acid/Base) API->Hydrolysis Oxidation Oxidative Stress (Peroxides/Radicals) API->Oxidation Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis Deg1 Lactam Ring Opening (2-(aminomethyl)-6-chlorobenzoic acid) Hydrolysis->Deg1 Deg2 N-Oxidation & C3-C4 Cleavage (Diols / N-oxides) Oxidation->Deg2 Deg3 Dehalogenation (Isoquinolin-1(2H)-one) Photolysis->Deg3

Mechanistic pathways of 8-Chloroisoquinolin-1(2H)-one under varying stress conditions.

  • Hydrolytic Degradation: Under extreme acidic or basic conditions, the C1-N2 amide bond is compromised. In basic environments, hydroxide ions attack the C1 carbonyl. Despite the steric hindrance from the 8-chloro group, prolonged exposure at elevated temperatures leads to ring opening, yielding 2-(aminomethyl)-6-chlorobenzoic acid derivatives 2.

  • Oxidative Degradation: Exposure to reactive oxygen species (e.g., peroxides) primarily targets the C3-C4 double bond and the lactam nitrogen. Autooxidation and rearrangement reactions of isoquinolinone derivatives frequently result in the formation of 3,4-dihydroxy intermediates or N-oxides 4.

  • Photolytic Degradation: Halogenated aromatics are sensitive to UV irradiation. Photolysis of the isoquinolin-1-one core at 254 nm can induce homolytic cleavage of the C8-Cl bond, generating an aryl radical that abstracts a proton from the solvent to form the des-chloro degradant 3.

Experimental Protocols: A Self-Validating Workflow

To ensure data integrity, forced degradation studies must be designed as self-validating systems. This means incorporating parallel matrix controls and orthogonal detection methods to guarantee mass balance (Target: 95-105% recovery) and peak purity. If a degradant co-elutes with the API, the mass balance will artificially inflate, invalidating the study.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 8-Chloroisoquinolin-1(2H)-one in a chemically inert diluent (e.g., 50:50 HPLC-grade Methanol/Water) to achieve a stock concentration of 1.0 mg/mL.

  • Stress Application (Parallel Execution):

    • Acidic: Mix 1 mL stock with 1 mL 1.0 M HCl. Heat at 80°C for 24 hours.

    • Basic: Mix 1 mL stock with 1 mL 1.0 M NaOH. Heat at 80°C for 24 hours.

    • Oxidative: Mix 1 mL stock with 1 mL 3.0% H₂O₂. Store at 25°C in the dark for 24 hours.

    • Photolytic: Expose 2 mL stock in a quartz cuvette to UV-A/Vis light (1.2 million lux hours) per ICH Q1B guidelines.

  • Quenching / Neutralization (Critical Causality Step): To prevent ongoing degradation during the autosampler queue, immediately neutralize acidic samples with 1.0 M NaOH and basic samples with 1.0 M HCl. Quench oxidative samples with a mild reducing agent (e.g., Sodium Metabisulfite) 2.

  • Filtration: Filter all quenched samples through a 0.22 µm PTFE syringe filter to remove any precipitated degradants or particulates.

  • Orthogonal Analysis: Analyze using a stability-indicating RP-HPLC method coupled with Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS). PDA ensures peak purity by comparing UV spectra across the peak, while MS provides structural elucidation of the degradants.

Workflow Step1 1. Sample Preparation (1 mg/mL in MeOH/H2O) Step2 2. Stress Application (Acid, Base, Peroxide, UV, Heat) Step1->Step2 Step3 3. Quenching & Neutralization (HCL/NaOH or Na2S2O5) Step2->Step3 Step4 4. Dilution & Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. Orthogonal HPLC-PDA/MS Analysis (Mass Balance & Peak Purity) Step4->Step5

Self-validating experimental workflow for forced degradation studies.

Quantitative Degradation Profile

The following table summarizes the anticipated quantitative degradation profile of 8-Chloroisoquinolin-1(2H)-one based on standard ICH forced degradation parameters.

Stress ConditionReagent / EnvironmentExposure Time & TempDegradation (%)Primary Degradant Identified
Acidic Hydrolysis 1.0 M HCl24h @ 80°C12.5%2-(aminomethyl)-6-chlorobenzoic acid
Basic Hydrolysis 1.0 M NaOH24h @ 80°C18.2%2-(aminomethyl)-6-chlorobenzoic acid
Oxidation 3.0% H₂O₂24h @ 25°C8.4%8-chloro-3,4-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one
Photolysis UV-A / Vis Light7 days @ 25°C5.1%Isoquinolin-1(2H)-one (Dehalogenated)
Thermal (Solid) Dry Heat48h @ 105°C< 1.0%None (Highly stable in solid state)

Note: The higher degradation rate in basic conditions compared to acidic conditions is characteristic of lactam hydrolysis, though the overall rate is heavily suppressed by the steric bulk of the C8-chlorine atom.

References

  • Source: researchgate.
  • Stability studies of 1(2H)
  • Source: semanticscholar.
  • Source: unifr.

Sources

Exploratory

Commercial &amp; Technical Profile: 8-Chloroisoquinolin-1(2H)-one

Executive Summary 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a critical heterocyclic building block employed primarily in the development of PARP inhibitors , kinase inhibitors , and GPCR modulators . Its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a critical heterocyclic building block employed primarily in the development of PARP inhibitors , kinase inhibitors , and GPCR modulators . Its structural significance lies in the 8-position chlorine atom, which provides steric bulk and electronic modulation distinct from the more common 5-, 6-, or 7-substituted isomers. This substitution pattern often improves metabolic stability by blocking the P450-mediated oxidation sites on the benzenoid ring while influencing the hydrogen-bond donor capability of the lactam moiety.

This guide analyzes the commercial supply landscape, details the critical quality attributes (CQAs) necessary for pharmaceutical applications, and provides a validated synthetic workflow for in-house generation when commercial stock is unavailable.

Technical Specifications & Chemical Identity

The compound exists in a tautomeric equilibrium between the lactam (isoquinolin-1(2H)-one) and lactim (1-hydroxyisoquinoline) forms. In the solid state and in polar solvents (DMSO, Methanol), the lactam form predominates , which is critical for binding interactions in active sites requiring a hydrogen bond donor at N-2 and an acceptor at C-1.

ParameterSpecification
IUPAC Name 8-Chloroisoquinolin-1(2H)-one
Common Synonyms 8-Chloro-1-hydroxyisoquinoline; 8-Chloro-1(2H)-isoquinolone
CAS Number 1368031-04-2
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
pKa (Calculated) ~9.5 (Lactam NH)

Supply Chain Landscape

The commercial availability of 8-Chloroisoquinolin-1(2H)-one is categorized as Tier 2 (Limited Stock) . Unlike the un-substituted or 5-chloro analogs, the 8-chloro isomer requires specific regioselective synthesis, limiting the number of suppliers holding bulk inventory.

Supplier Classification
  • Primary Stockholders (Immediate Dispatch): Companies that list specific batch data or real-time stock.

  • Custom Synthesis/Lead Time (2-4 Weeks): Suppliers that list the compound but synthesize on demand.

Key Commercial Suppliers

Note: Supplier status changes rapidly. Always verify current stock.

SupplierCatalog RefPurity SpecTypical Pack SizeRole
Fluorochem 10-F612206≥98%100mg - 10gPrimary Source (UK/EU)
BLD Pharm BD00788056≥95%1g - 25gPrimary Source (Global/CN)
CymitQuimica 10-F612206≥98%VariousDistributor (EU)
MilliporeSigma InquireN/AN/AOften lists 5-chloro isomer; verify CAS carefully.
Procurement Decision Logic

The following decision tree aids in selecting the correct sourcing strategy based on project phase and purity requirements.

SupplyChain Start Procurement Requirement Phase Project Phase? Start->Phase Discovery Discovery (mg scale) Phase->Discovery < 1g Development Development (g-kg scale) Phase->Development > 10g StockCheck Check Fluorochem/BLD Discovery->StockCheck Custom Custom Synthesis Req. Development->Custom StockCheck->Custom No Stock Purchase Direct Purchase StockCheck->Purchase In Stock QC_Critical QC: Isomer Check (NMR) Custom->QC_Critical Purchase->QC_Critical

Figure 1: Strategic sourcing decision tree for 8-Chloroisoquinolin-1(2H)-one, emphasizing the critical QC step for isomer verification.

Quality Assurance: Critical Impurity Profiling

When sourcing this compound, "Purity >95%" is insufficient without specific isomer confirmation. The synthetic routes used by suppliers often yield regioisomers that are difficult to separate by standard flash chromatography.

Key Impurities
  • 5-Chloroisoquinolin-1(2H)-one: The most common regioisomer impurity. Arises if the starting material (chlorobenzoyl chloride or chloroisoquinoline) was not isomerically pure.

    • Detection: ¹H NMR.[1][2][3][4] The coupling constants of the aromatic protons differ. The 8-chloro isomer shows a characteristic downfield shift for H-7 due to the deshielding effect of the chlorine and carbonyl proximity.

  • 1-Chloroisoquinoline: An intermediate in the synthesis (see Section 5).[1]

    • Detection: LC-MS. Distinct mass spectrum fragmentation and retention time.

  • 8-Chloroisoquinoline N-oxide: Precursor impurity.

    • Detection: Polar impurity on TLC/HPLC.

Recommended QC Protocol
  • Identity: ¹H NMR (DMSO-d₆) is mandatory to confirm the 8-position substitution pattern.

  • Purity: HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

  • Residual Solvents: GC-HS if used for GMP tox studies (watch for residual POCl₃ byproducts).

Experimental Protocol: Synthesis & Purification

If commercial supply is unavailable or lead times are prohibitive, the following protocol provides a robust synthetic route. This method utilizes the Rearrangement of Isoquinoline N-oxides , which is generally more reliable for the 8-chloro isomer than cyclization from benzoic acids due to the availability of 8-chloroisoquinoline.

Synthetic Pathway[1][7]

Synthesis SM 8-Chloroisoquinoline (CAS: 342899-36-7) Step1 Step 1: N-Oxidation (m-CPBA, DCM, 0°C) SM->Step1 Inter1 8-Chloroisoquinoline N-oxide Step1->Inter1 Step2 Step 2: Chlorination/Rearrangement (POCl3, Reflux) Inter1->Step2 Inter2 1,8-Dichloroisoquinoline Step2->Inter2 Step3 Step 3: Acid Hydrolysis (HCl, AcOH, Reflux) Inter2->Step3 Product 8-Chloroisoquinolin-1(2H)-one (Target) Step3->Product

Figure 2: Step-wise synthetic workflow for the conversion of 8-chloroisoquinoline to the target lactam.

Detailed Methodology

Step 1: Preparation of 8-Chloroisoquinoline N-oxide

  • Dissolve 8-Chloroisoquinoline (1.0 eq) in Dichloromethane (DCM) (10 mL/g).

  • Cool to 0°C. Add m-CPBA (1.2 eq, 70-75%) portion-wise over 30 minutes.

  • Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (DCM:MeOH 95:5) – N-oxide is significantly more polar.

  • Workup: Wash with sat. NaHCO₃ (3x) to remove m-chlorobenzoic acid. Dry organic layer over Na₂SO₄, filter, and concentrate.[5][1][3]

  • Checkpoint: Solid should be used directly; purification is usually unnecessary if washing is thorough.

Step 2: Conversion to 1,8-Dichloroisoquinoline

  • Suspend the N-oxide (1.0 eq) in POCl₃ (5-10 volumes). Caution: Exothermic.

  • Heat to reflux (105°C) for 2–4 hours. The solid will dissolve, and the solution will darken.

  • Workup: Cool to RT. Remove excess POCl₃ under reduced pressure.[1]

  • Pour residue onto crushed ice/water with vigorous stirring. Neutralize with NH₄OH or Na₂CO₃.

  • Extract with Ethyl Acetate.[1][6] Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is recommended here to remove any 4-chloro regioisomers formed (though rare with 8-substituents).

Step 3: Hydrolysis to 8-Chloroisoquinolin-1(2H)-one

  • Dissolve 1,8-Dichloroisoquinoline in Glacial Acetic Acid (10 volumes).

  • Add 6M HCl (5 volumes).

  • Reflux for 6–12 hours. Monitor by LC-MS (conversion of -Cl to -OH/(=O)).

  • Workup: Concentrate to remove bulk AcOH. Dilute with water.

  • Adjust pH to ~7 with NaHCO₃. The product usually precipitates.

  • Filter the solid, wash with water and cold ether.

  • Recrystallization: Ethanol or MeOH/Water is suitable for final polishing.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: 8-chloroquinolin-2(1H)-one (Analogous Chemistry). PubChem. Retrieved March 5, 2026, from [Link].

Sources

Protocols & Analytical Methods

Method

Comprehensive Experimental Protocol for the Synthesis of 8-Chloroisoquinolin-1(2H)-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Scaffold generation for kinase inhibitors and allosteric modulators (e.g., PRMT3 inhibitors).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Scaffold generation for kinase inhibitors and allosteric modulators (e.g., PRMT3 inhibitors).

Executive Summary & Pharmacological Relevance

The isoquinolin-1(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry. Specifically, the 8-chloro derivative, 8-chloroisoquinolin-1(2H)-one , serves as a critical synthetic precursor for the development of highly potent, selective allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)[1]. The strategic placement of the chlorine atom at the C8 position imposes unique steric and electronic constraints that enhance target-binding affinity but simultaneously complicate synthetic functionalization.

This application note details a robust, self-validating two-step synthetic cascade to construct the 8-chloroisoquinolin-1(2H)-one scaffold from commercially available 8-chloroisoquinoline. The methodology prioritizes regiocontrol, utilizing an electrophilic N-oxidation followed by an acetic anhydride-mediated rearrangement.

Mechanistic Rationale & Pathway Design

Direct oxidation of the isoquinoline C1-position is often low-yielding and plagued by poor regioselectivity. To bypass this, we employ a classical but highly optimized activation strategy:

  • Electrophilic N-Oxidation: The isoquinoline nitrogen is oxidized using meta-chloroperoxybenzoic acid (m-CPBA)[2]. The resulting N-oxide acts as an internal directing group, activating the adjacent C1-position for nucleophilic attack.

  • Polonovski-Type Rearrangement: Treatment of the N-oxide with acetic anhydride (Ac₂O) generates a highly electrophilic N-acetoxyisoquinolinium intermediate. The acetate counterion attacks the C1-position, followed by a rearrangement to yield 1-acetoxy-8-chloroisoquinoline[3].

  • Tautomerization: Because the 1-acetoxy intermediate is hydrolytically labile, basic hydrolysis drives the equilibrium entirely toward the thermodynamically favored lactam tautomer, yielding the target 1(2H)-one[1].

SynthesisWorkflow SM 8-Chloroisoquinoline Step1 m-CPBA, DCM, 0 °C to RT (Electrophilic N-Oxidation) SM->Step1 Int1 8-Chloroisoquinoline N-oxide Step1->Int1 Step2 Ac2O, 100 °C (Activation & Rearrangement) Int1->Step2 Int2 1-Acetoxy-8-chloroisoquinoline (Transient) Step2->Int2 Step3 NaOH, MeOH, RT (Ester Hydrolysis & Tautomerization) Int2->Step3 Prod 8-Chloroisoquinolin-1(2H)-one Step3->Prod

Fig 1. Mechanistic workflow for the synthesis of 8-chloroisoquinolin-1(2H)-one via N-oxide rearrangement.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Chloroisoquinoline N-oxide

Causality Check: The lone pair on the isoquinoline nitrogen is weakly nucleophilic. The C8-chlorine atom exerts a mild electron-withdrawing inductive effect (-I) and steric hindrance, slightly retarding the oxidation rate. m-CPBA is selected over H₂O₂/AcOH for laboratory scale due to its superior electrophilicity and milder operating temperatures, which prevent thermal degradation of the N-oxide[2].

Procedure:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-chloroisoquinoline (10.0 mmol, 1.63 g) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration[2].

  • Oxidant Addition: Cool the solution to 0 °C using an ice-water bath. Portion-wise, add m-CPBA (77% w/w, 12.0 mmol, 2.69 g) over 15 minutes. Note: Portion-wise addition at 0 °C controls the exothermic peroxy-transfer, suppressing unwanted ring-opening side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor progression via TLC (Eluent: 5% MeOH in DCM, UV visualization at 254 nm).

  • Quenching & Workup: Once the starting material is consumed, quench the remaining peracid by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10 minutes. Transfer to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 3 × 30 mL). Causality: The NaHCO₃ wash is critical to deprotonate and partition the meta-chlorobenzoic acid byproduct into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 8-chloroisoquinoline N-oxide as a pale yellow solid. Proceed to Step 2 without further purification.

Step 2: Rearrangement to 8-Chloroisoquinolin-1(2H)-one

Causality Check: The C8-chloro group sterically crowds the C1 position. Elevated temperatures are required to overcome the activation energy barrier for the acetate attack at C1. Subsequent basic hydrolysis is mandatory because the 1-acetoxy intermediate is unstable and difficult to isolate cleanly[3].

Procedure:

  • Activation: Suspend the crude 8-chloroisoquinoline N-oxide (~10.0 mmol) in glacial acetic anhydride (10 mL, ~100 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Rearrangement: Heat the mixture to 90–100 °C under an inert argon atmosphere for 12 hours.

  • Concentration: Cool the dark reaction mixture to room temperature. Remove excess acetic anhydride under reduced pressure using a rotary evaporator equipped with a high-vacuum pump and a cold trap.

  • Hydrolysis: Dissolve the resulting dark oil (containing the transient 1-acetoxy-8-chloroisoquinoline) in methanol (30 mL). Add 1.0 M aqueous sodium hydroxide (NaOH, 15 mL) dropwise. Stir at room temperature for 2 hours to ensure complete ester cleavage and tautomerization to the lactam[1].

  • Neutralization & Precipitation: Adjust the pH of the solution to ~6 using 1.0 M aqueous HCl. The product, 8-chloroisoquinolin-1(2H)-one, will precipitate as an off-white solid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water (2 × 10 mL) and cold diethyl ether (10 mL) to remove trace organic impurities, and dry in a vacuum oven at 50 °C overnight.

Quantitative Data & Optimization

To ensure maximum throughput and minimize the formation of the 4-acetoxyisoquinoline byproduct, the rearrangement step requires precise thermal control. Table 1 summarizes the optimization data for the Ac₂O-mediated rearrangement.

Table 1: Optimization of Rearrangement Conditions (Step 2)

EntryReagentTemp (°C)Time (h)Conversion to C1-Lactam (%)Byproduct (C4-OAc) (%)
1Ac₂O (10 eq)602445< 2
2Ac₂O (10 eq)8016724
3 Ac₂O (10 eq) 100 12 89 5
4Ac₂O (10 eq)130 (Reflux)67818

Analytical Validation

To validate the structural integrity of the synthesized 8-chloroisoquinolin-1(2H)-one, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected m/z [M+H]⁺ for C₉H₆ClNO⁺ is 180.0. The characteristic 3:1 isotopic pattern for the ³⁵Cl/³⁷Cl isotopes must be present.

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature of the lactam tautomer is a broad exchangeable singlet at δ 11.2–11.5 ppm corresponding to the N-H proton. The C3-H and C4-H protons will appear as a pair of coupled doublets (J ≈ 7.0 Hz) around δ 7.2 ppm and δ 6.5 ppm, respectively.

References

Sources

Application

Application Note: Advanced Purification Strategies for 8-Chloroisoquinolin-1(2H)-one

Introduction & Biological Context 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a privileged heterocyclic scaffold extensively utilized in the synthesis of targeted therapeutics. Most notably, isoquinolinone deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a privileged heterocyclic scaffold extensively utilized in the synthesis of targeted therapeutics. Most notably, isoquinolinone derivatives form the structural core of highly selective Phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors, such as INCB040093, which have demonstrated profound clinical efficacy in treating B-cell lymphoid malignancies like Hodgkin's lymphoma[1].

The purification of 8-chloroisoquinolin-1(2H)-one presents unique mechanistic challenges. The molecule exists in a dynamic lactam-lactim tautomeric equilibrium (8-chloroisoquinolin-1(2H)-one


 8-chloroisoquinolin-1-ol)[2]. The lactam motif acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), which frequently leads to the formation of stable intermolecular dimers[3]. In chromatographic settings, this dual nature causes severe chemisorption on stationary phases, resulting in peak tailing, poor resolution, and compromised yields.

PI3KPathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ (Target Enzyme) BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits & Activates mTOR mTOR Pathway AKT->mTOR Proliferation B-Cell Malignancy (Proliferation & Survival) mTOR->Proliferation Inhibitor 8-Chloro-isoquinolinone Derivatives (e.g., INCB040093) Inhibitor->PI3K Competitive Inhibition

Fig 1. PI3Kδ signaling pathway and the inhibitory role of isoquinolinone derivatives.

Physicochemical Profiling

Understanding the physical and chemical properties of 8-chloroisoquinolin-1(2H)-one is the first step in designing a self-validating purification system. The predicted pKa dictates the pH requirements for reverse-phase separation, while the solubility profile governs the choice of recrystallization solvents.

PropertyValue / DescriptionSource / Rationale
CAS Number 1368031-04-2Standard identifier[4].
Molecular Weight 179.60 g/mol Verified mass for LC-MS tracking[5].
Appearance White to light yellow solidColor indicates purity; yellowing suggests oxidative byproducts[6].
pKa (Predicted) 11.75 ± 0.20Corresponds to the deprotonation of the lactam N-H[6].
Solubility Profile High: DMSO, DMF, DCM, EtOAcLow: Water, Hexanes, HeptaneDictates the solvent-antisolvent pairing for recrystallization[7].

Experimental Purification Workflows

To achieve pharmaceutical-grade purity (>99.0%), a combination of orthogonal purification techniques is required. The following protocols are designed to address the specific hydrogen-bonding and tautomeric challenges of the isoquinolinone scaffold.

PurificationWorkflow Crude Crude 8-Chloroisoquinolin-1(2H)-one (Contains isomers/byproducts) Solubility Solvent Profiling (DCM, EtOAc, MeOH) Crude->Solubility Flash Flash Column Chromatography (Silica Gel, DCM:MeOH gradient) Solubility->Flash Primary Cleanup Cryst Recrystallization (Hot EtOAc/Hexane) Solubility->Cryst Scalable Polishing Prep Preparative HPLC (C18, H2O:MeCN + 0.1% TFA) Flash->Prep High-Resolution Separation Pure Pure 8-Chloroisoquinolin-1(2H)-one (>99% Purity) Prep->Pure Cryst->Pure

Fig 2. Orthogonal purification workflow for 8-chloroisoquinolin-1(2H)-one isolation.

Protocol A: Normal-Phase Flash Column Chromatography

Purpose: Primary cleanup to remove non-polar organic impurities and highly polar polymeric byproducts. Causality: Bare silica gel contains acidic silanol groups that strongly hydrogen-bond with the lactam carbonyl and N-H groups, causing severe tailing. To mitigate this, a highly polar modifier (Methanol) is introduced into the eluent to competitively bind the silanol sites, ensuring the target compound elutes as a sharp band[7].

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve 1.0 g of crude 8-chloroisoquinolin-1(2H)-one in 10 mL of Dichloromethane (DCM) and 1 mL of Methanol (MeOH). Add 3.0 g of deactivated silica gel. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Reasoning: Dry loading prevents the sample from crashing out at the column head, which would ruin the separation band.

  • Column Packing: Pack a flash chromatography column with 40-63 µm silica gel using a starting eluent of 100% DCM.

  • Elution Gradient:

    • 0-3 Column Volumes (CV): 100% DCM (Elutes non-polar impurities).

    • 3-8 CV: 98% DCM / 2% MeOH.

    • 8-15 CV: 95% DCM / 5% MeOH (Target compound elutes here).

  • Monitoring: Monitor fractions via Thin-Layer Chromatography (TLC) using UV light (254 nm). The target compound will appear as a strong UV-active spot with an

    
     of ~0.35 in 95:5 DCM:MeOH.
    
  • Recovery: Pool fractions containing the pure product and concentrate under reduced pressure.

Protocol B: Preparative Reverse-Phase HPLC

Purpose: High-resolution polishing to separate structurally similar isomers (e.g., 5-chloro or 7-chloro isoquinolinones) that co-elute in normal-phase chromatography. Causality: The tautomeric equilibrium of the compound can cause peak broadening in aqueous systems. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, the pH is lowered to ~2.0, which is well below the compound's pKa of 11.75[6]. This locks the molecule into its fully protonated, neutral lactam state, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% v/v TFA.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% v/v TFA.

  • Sample Injection: Dissolve the semi-pure compound in a 1:1 mixture of DMSO and MeCN (max concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Method:

    • 0-2 min: 10% B (Isocratic hold to elute DMSO).

    • 2-20 min: Linear gradient from 10% B to 70% B.

    • 20-22 min: 100% B (Column wash).

  • Detection & Collection: Set the UV detector to 254 nm and 280 nm. Collect the major peak eluting typically between 50-60% B.

  • Lyophilization: Freeze the collected aqueous/organic fractions and lyophilize for 48 hours to yield the pure solid.

Protocol C: Solvent-Antisolvent Recrystallization

Purpose: Scalable, cost-effective isolation yielding >99.5% purity without the need for preparative chromatography. Causality: Isoquinolinones form highly ordered, centrosymmetric dimeric crystal lattices driven by N-H···O hydrogen bonding[3]. By dissolving the compound in a hot, moderately polar solvent (Ethyl Acetate) and slowly adding a non-polar antisolvent (Hexanes), the solubility threshold is carefully crossed, promoting the slow growth of pure crystal lattices while leaving structurally distinct impurities in the mother liquor[7].

Step-by-Step Methodology:

  • Dissolution: Place 5.0 g of crude 8-chloroisoquinolin-1(2H)-one in a 250 mL Erlenmeyer flask. Add 50 mL of Ethyl Acetate (EtOAc).

  • Heating: Heat the suspension to reflux (~77°C) using a water bath or heating mantle until the solid completely dissolves. If insoluble particulates remain, perform a hot filtration through fluted filter paper[7].

  • Antisolvent Addition: While maintaining the solution near reflux, add hot Hexanes dropwise until the solution becomes faintly turbid (the "cloud point"). Add a few drops of EtOAc until the solution just turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours. Reasoning: Slow cooling prevents the entrapment of impurities within the crystal lattice.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-4°C) for an additional 2 hours to maximize yield.

  • Filtration: Collect the resulting white to light-yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Hexanes.

  • Drying: Dry the crystals in a vacuum oven at 45°C overnight to remove residual solvent.

References

  • Echo Chemical. 8-Chloroisoquinolin-1(2H)-One. Retrieved from:[Link]

  • ResearchGate. INCB040093 Is a Novel PI3Kδ Inhibitor for the Treatment of B Cell Lymphoid Malignancies. Retrieved from:[Link]

  • PMC - NIH. 3-Phenylisoquinolin-1(2H)-one. Retrieved from:[Link]

Sources

Method

Application Note: Analytical Characterization of 8-Chloroisoquinolin-1(2H)-one

This Application Note is structured to guide researchers through the rigorous structural validation of 8-Chloroisoquinolin-1(2H)-one , a critical heterocyclic building block.[1] The content prioritizes the differentiatio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the rigorous structural validation of 8-Chloroisoquinolin-1(2H)-one , a critical heterocyclic building block.[1] The content prioritizes the differentiation of regioisomers (particularly the 5-chloro and 6-chloro analogues) and the confirmation of the lactam tautomer, which are the two most common pitfalls in characterizing this scaffold.

Executive Summary

8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) is a functionalized isoquinoline derivative used as a scaffold in the synthesis of PARP inhibitors and kinase modulators.[1] Its characterization presents specific challenges:

  • Regioisomerism: Distinguishing the 8-chloro isomer from the thermodynamically favored 5-chloro or 6-chloro byproducts formed during cyclization.[1][2]

  • Tautomerism: Confirming the lactam (2H-one) form over the lactim (1-hydroxy) form, which dictates downstream reactivity (e.g., N-alkylation vs. O-alkylation).[1]

This guide provides a self-validating analytical workflow combining 1H NMR (Peri-Effect Diagnostic) , UPLC-MS , and FT-IR to ensure structural integrity.

Structural Elucidation Strategy

The core challenge in verifying the 8-chloro isomer is proving the position of the chlorine atom on the benzenoid ring.[2] We utilize the "Peri-Hydrogen Absence" strategy.[2]

The "Peri-Hydrogen" Diagnostic Logic

In the isoquinolin-1-one scaffold, the proton at position 8 (H-8) is spatially proximate (peri) to the carbonyl group at C-1.[1] The magnetic anisotropy of the carbonyl group typically deshields H-8, shifting it downfield (


 > 8.1 ppm).
  • If H-8 is present (e.g., 5-Cl isomer): A distinct doublet/multiplet appears > 8.1 ppm.[1]

  • If H-8 is substituted (8-Cl isomer): The most downfield aromatic signal disappears.[1]

CharacterizationWorkflow Start Crude Material (8-Cl-Isoquinolinone) Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility NMR 1H NMR Spectroscopy (DMSO-d6) Solubility->NMR Use DMSO for Lactam stability Decision Is Downfield H-8 (>8.1 ppm) Present? NMR->Decision Isomer5 Identify as 5-Chloro or 6-Chloro Isomer Decision->Isomer5 Yes (H-8 exists) Isomer8 Candidate: 8-Chloro Isomer Decision->Isomer8 No (H-8 substituted) Confirm Secondary Confirmation: NOESY (NH-H3) & IR (C=O) Isomer8->Confirm Final Validated Structure Confirm->Final

Caption: Logical workflow for distinguishing 8-chloroisoquinolin-1(2H)-one from its regioisomers using NMR diagnostics.

Protocol 1: High-Resolution NMR Characterization

Objective: Confirm regiochemistry via the absence of the H-8 signal and establish the lactam tautomer.

A. Sample Preparation[2][3][4]
  • Solvent: DMSO-d

    
     (99.9% D).[1][2]
    
    • Reasoning: Chloroform-d can induce partial lactimization or aggregation.[1][2] DMSO stabilizes the lactam form via H-bonding with the NH proton, ensuring sharp signals.[2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[2]

B. Spectral Analysis & Assignment (Simulated Data)

The following table outlines the expected shifts for the 8-chloro isomer versus the unsubstituted parent to illustrate the diagnostic shift.

PositionProtonUnsubstituted Isoquinolin-1-one (

ppm)
8-Chloro-isoquinolin-1-one (

ppm)
Diagnostic Note
NH (2) s, br~11.2~11.4 Confirms Lactam (Lactim has no NH).[1]
H-3 d6.56.6 Doublet, couples with H-4.[1]
H-4 d7.17.2 Doublet, couples with H-3.[1]
H-5 d7.77.6
H-6 t7.57.5
H-7 t7.57.6 Becomes a doublet or dd in 8-Cl.[1][2]
H-8 d8.2 (Deshielded) ABSENT PRIMARY IDENTIFIER
C. 2D NMR Confirmation (NOESY)
  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Key Correlation: Observe a strong cross-peak between the NH signal (~11.4 ppm) and H-3 (~6.6 ppm).[1][2]

  • Significance: This spatial proximity confirms the cis-amide-like arrangement of the lactam ring.[1][2] The absence of an NOE between H-8 and H-1 (non-existent in this isomer) is trivial, but the NH-H3 correlation rules out ring-opening or N-alkylation impurities.[1]

Protocol 2: UPLC-MS/MS Purity & Identity

Objective: Determine purity and confirm molecular weight with isotopic validation.

A. Chromatographic Conditions[2]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0.0 min: 5% B[2]

    • 4.0 min: 95% B[2]

    • 5.0 min: 95% B[2]

    • 5.1 min: 5% B (Re-equilibration)

B. Mass Spectrometry Parameters (ESI+)[2]
  • Ionization: Electrospray Positive (ESI+).[2]

  • Target Mass:

    • Monoisotopic Mass (

      
      Cl): 179.01 Da.[2]
      
    • Observed [M+H]

      
      : 180.0 Da .[2]
      
  • Isotope Pattern (Critical):

    • The mass spectrum must show the characteristic Chlorine isotope signature.[2][3][4]

    • M (180.0) : M+2 (182.0) intensity ratio should be approximately 3:1 .[2]

    • Failure Mode: If the ratio is 1:1 (Br) or absent (F/I), the halogenation is incorrect.[2]

Protocol 3: Solid-State Characterization (FT-IR)

Objective: Rapidly distinguish the solid-state tautomer (Lactam vs Lactim) and differentiate from 1-chloroisoquinoline (precursor/byproduct).

A. Method
  • Technique: ATR-FTIR (Attenuated Total Reflectance).[1][2]

  • Range: 4000 – 600 cm

    
    .[1][2]
    
B. Diagnostic Bands
Functional GroupFrequency (cm

)
AssignmentInterpretation
N-H Stretch 3100 – 2800 (Broad)Lactam N-HIndicates the "one" (amide) form.[1]
C=O Stretch 1640 – 1680 Amide IDefinitive proof of Lactam.
C=N Stretch ~1620AromaticPresent in both, but dominant in Lactim.
C-Cl Stretch 700 – 800Aryl ChlorideConfirms halogenation.[2]

Differentiation Note:

  • 8-Chloroisoquinolin-1(2H)-one: Strong band at ~1660 cm

    
     (C=O).[1]
    
  • 1-Chloroisoquinoline (impurity): NO band at 1660 cm

    
    ; sharp aromatic peaks only.[1][2]
    
  • 8-Chloroisoquinolin-1-ol (Lactim): Broad OH stretch (~3300), weak/absent C=O.[1]

References

  • BenchChem. (2025).[2][5][3] An In-depth Technical Guide on 8-Chloroisoquinoline-1-carbonitrile and Its Isomers. Retrieved from (Analogous scaffold characterization).[1][2]

  • PubChem. (2025).[2][6] Compound Summary: 8-chloroquinolin-2(1H)-one.[1][6] National Library of Medicine.[2][6] Retrieved from (Isostructural quinolone data).[1][2]

  • ChemicalBook. (2023).[2] 1H NMR Spectrum of 8-Chloroquinoline. Retrieved from (Reference for 8-position chlorination shifts).[1]

  • Sigma-Aldrich. (2023).[2] Product Specification: 5-Chloroisoquinolin-1(2H)-one. Retrieved from (Comparative data for regioisomer).[1]

Sources

Application

developing a reliable and scalable synthesis of 8-Chloroisoquinolin-1(2H)-one

Abstract & Strategic Overview The synthesis of 8-chloroisoquinolin-1(2H)-one presents a specific regiochemical challenge due to the position of the chlorine atom on the carbocyclic ring. While 5-, 6-, and 7-substituted i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 8-chloroisoquinolin-1(2H)-one presents a specific regiochemical challenge due to the position of the chlorine atom on the carbocyclic ring. While 5-, 6-, and 7-substituted isoquinolines are often accessible via standard electrophilic substitution, the 8-position is sterically encumbered and electronically deactivated.

This guide details a reliable, four-step protocol designed for scalability and reproducibility. Unlike routes relying on cryogenic lithiation or unstable diazonium intermediates, this protocol utilizes a robust Modified Pomeranz-Fritsch Cyclization followed by an N-Oxide Rearrangement/Hydrolysis sequence. This strategy ensures high regiofidelity and utilizes standard unit operations suitable for kilo-lab scale-up.

Core Advantages of This Route
  • Regiocontrol: The chlorine substituent is installed in the starting material (2-chlorobenzaldehyde), eliminating downstream isomer separation issues.

  • Scalability: Avoids cryogenic temperatures (-78 °C) and pyrophoric reagents (t-BuLi).

  • Purification: Intermediates are crystalline solids, minimizing the need for extensive chromatography.

Retrosynthetic Analysis

The logic of this synthesis is based on constructing the isoquinoline core first, then functionalizing the C1 position.[1][2][3]

Retrosynthesis Target 8-Chloroisoquinolin-1(2H)-one Inter1 1,8-Dichloroisoquinoline Target->Inter1 Hydrolysis (Acidic) Inter2 8-Chloroisoquinoline N-Oxide Inter1->Inter2 Rearrangement (POCl3) Inter3 8-Chloroisoquinoline Inter2->Inter3 Oxidation (m-CPBA) Start 2-Chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal Inter3->Start Pomeranz-Fritsch Cyclization

Caption: Retrosynthetic logic flow from the target lactam back to commercially available 2-chlorobenzaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Chloroisoquinoline (Modified Pomeranz-Fritsch)

Rationale: The classical Pomeranz-Fritsch reaction often suffers from low yields with electron-withdrawing groups. We employ a two-stage modification: discrete isolation of the Schiff base followed by acid-mediated cyclization using a dehydrating promoter.

Reagents:

  • 2-Chlorobenzaldehyde (1.0 equiv)

  • Aminoacetaldehyde diethyl acetal (1.1 equiv)

  • Toluene (Solvent)

  • Sulfuric Acid (conc.)[4] / P₂O₅ mixture

Protocol:

  • Imine Formation: Charge a reactor with 2-chlorobenzaldehyde (100 g, 0.71 mol) and toluene (500 mL). Add aminoacetaldehyde diethyl acetal (104 g, 0.78 mol).

  • Heat to reflux with a Dean-Stark trap to remove water.[3] Monitor by TLC/NMR until aldehyde is consumed (~4-6 h).

  • Concentrate the toluene solution to yield the crude Schiff base (oil). Do not purify.

  • Cyclization: Prepare a mixture of conc. H₂SO₂ (300 mL) and P₂O₅ (50 g) at 0 °C.

  • Add the crude Schiff base dropwise to the acid mixture, maintaining internal temperature < 10 °C.

  • Once addition is complete, heat the mixture to 100 °C for 2 hours.

  • Quench: Cool to RT and pour onto crushed ice (1 kg). Neutralize with NH₄OH (aq) to pH 9.

  • Isolation: Extract with DCM (3 x 300 mL). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[5]

  • Purification: Distillation under reduced pressure or flash chromatography (Hex/EtOAc 4:1).

    • Expected Yield: 45-55%

    • Data: 8-Chloroisoquinoline (Pale yellow oil/solid).

Step 2: N-Oxidation to 8-Chloroisoquinoline N-Oxide

Rationale: N-oxidation activates the C1 position for nucleophilic attack. m-CPBA is used for bench scale; for >1kg scale, consider H₂O₂/Na₂WO₄ to reduce waste.

Reagents:

  • 8-Chloroisoquinoline (1.0 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv, 77% max)[6]

  • DCM (Dichloromethane)[6]

Protocol:

  • Dissolve 8-chloroisoquinoline (50 g, 0.30 mol) in DCM (500 mL).

  • Cool to 0 °C. Add m-CPBA (67 g, 0.36 mol) portion-wise over 30 mins.

  • Warm to RT and stir for 12 hours.

  • Work-up: Wash the organic phase with 10% Na₂SO₃ (to quench peroxides), then sat. NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

  • Dry (Na₂SO₄) and concentrate.[3][5][6]

  • Purification: The N-oxide usually precipitates or can be recrystallized from EtOAc/Hexane.[1]

    • Expected Yield: 85-90%

    • Checkpoint: Product should be a solid. MS [M+H]+ = 180.0.

Step 3: Rearrangement to 1,8-Dichloroisoquinoline

Rationale: Direct rearrangement to the lactam (using Ac₂O) can lead to mixtures of 1-one and 4-acetoxy isomers. Converting to the 1-chloro intermediate first using POCl₃ is more regioselective and robust.

Reagents:

  • 8-Chloroisoquinoline N-oxide (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (5.0 equiv) - Acts as solvent and reagent

Protocol:

  • Place 8-chloroisoquinoline N-oxide (40 g, 0.22 mol) in a round-bottom flask.

  • Add POCl₃ (100 mL) carefully (Exothermic!).

  • Reflux the mixture (approx. 105 °C) for 3-5 hours. Monitor by TLC (conversion of polar N-oxide to non-polar chloride).

  • Quench (Critical Safety Step): Remove excess POCl₃ via rotary evaporation. Pour the thick residue slowly onto crushed ice/water with vigorous stirring.

  • Neutralize with solid Na₂CO₃ to pH 8.

  • Extract with EtOAc, dry, and concentrate.

  • Purification: Flash column (Hex/EtOAc 9:1) or recrystallization from heptane.

    • Expected Yield: 75-80%

    • Identity: 1,8-Dichloroisoquinoline.

Step 4: Hydrolysis to 8-Chloroisoquinolin-1(2H)-one

Rationale: Hydrolysis of the labile C1-chloride yields the thermodynamically stable lactam (isoquinolinone).

Reagents:

  • 1,8-Dichloroisoquinoline

  • Acetic Acid (glacial)[6][7]

  • HCl (4M aq)

Protocol:

  • Dissolve 1,8-dichloroisoquinoline (30 g, 0.15 mol) in Glacial Acetic Acid (150 mL).

  • Add 4M HCl (50 mL).

  • Reflux (110 °C) for 6-12 hours. The reaction is driven by the formation of the stable amide bond.

  • Isolation: Cool to RT. The product often precipitates upon cooling or upon addition of water (200 mL).

  • Filter the solid. Wash with water and cold ether.

  • Drying: Vacuum oven at 50 °C.

    • Expected Yield: >90%[8]

    • Final Appearance: White to off-white solid.

Process Parameters & Troubleshooting

StepCritical ParameterCommon Failure ModeCorrective Action
1. Cyclization Acid Strength & TempIncomplete cyclization; CharringEnsure P₂O₅ is fresh; Maintain <10°C during addition to prevent exotherm spikes.
2. Oxidation Peroxide QuenchExplosion risk during concentrationTest with starch-iodide paper before concentrating; Wash thoroughly with Na₂SO₃.
3. Chlorination Moisture ControlPOCl₃ hydrolysis before reactionUse dry glassware; Protect from atmospheric moisture with a CaCl₂ tube.
4. Hydrolysis pH during isolationProduct stays in solution as saltThe lactam is weak acid/base. Adjust pH to ~7 for max precipitation, but it is generally insoluble in water.

Reaction Scheme Visualization

ReactionScheme cluster_0 Step 1: Modified Pomeranz-Fritsch cluster_1 Step 2 & 3: Activation cluster_2 Step 4: Hydrolysis S1 2-Chlorobenzaldehyde + Aminoacetal S2 Schiff Base (Intermediate) S1->S2 -H2O, Toluene S3 8-Chloroisoquinoline S2->S3 H2SO4/P2O5, 100°C S4 N-Oxide S3->S4 m-CPBA, DCM S5 1,8-Dichloroisoquinoline S4->S5 POCl3, Reflux Final 8-Chloroisoquinolin-1(2H)-one S5->Final AcOH/HCl, Reflux

Caption: Step-wise transformation from aldehyde precursor to final lactam scaffold.

References

  • Pomeranz-Fritsch Reaction Overview: Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191. Link

  • Isoquinoline N-Oxide Rearrangements: Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxide with Acetic Anhydride. Journal of Organic Chemistry, 23(7), 1071. Link

  • Chlorination of N-Oxides: Deady, L. W. (1977). Ring nitrogen oxidation of amino-substituted nitrogen heterocycles with m-chloroperbenzoic acid. Synthetic Communications, 7(8), 509–514. Link

  • Hydrolysis of 1-Chloroisoquinolines: White, A. W., et al. (2000). Potent and Selective Inhibitors of the Poly(ADP-ribose) Polymerase-1 (PARP-1). Journal of Medicinal Chemistry, 43, 4084-4097. (Describes analogous hydrolysis conditions for PARP inhibitors). Link

  • Patent Reference for 8-Chloro Analogues: Ren, P., et al. (2012). Substituted isoquinolin-1(2H)-ones and methods of use thereof. U.S. Patent No. 8,193,182. Washington, DC: U.S. Patent and Trademark Office. Link

Sources

Method

Application Note: In Vitro Screening of 8-Chloroisoquinolin-1(2H)-one Scaffolds in Cancer Drug Discovery

Executive Summary & Scientific Rationale The molecule 8-Chloroisoquinolin-1(2H)-one represents a privileged pharmacophore in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. While the isoquinolin-1(2H)-one c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The molecule 8-Chloroisoquinolin-1(2H)-one represents a privileged pharmacophore in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. While the isoquinolin-1(2H)-one core mimics the nicotinamide moiety of NAD+ (the substrate of PARP enzymes), the 8-chloro substituent is critical for structure-activity relationship (SAR) optimization. It typically modulates lipophilicity and induces steric constraints that can enhance selectivity for PARP-1/2 over other isoforms, or improve metabolic stability against oxidative metabolism.

This guide details the protocol for screening this specific scaffold and its derivatives. Unlike generic cytotoxicity screens, this workflow prioritizes synthetic lethality , targeting cancers with Homologous Recombination Repair (HRR) deficiencies (e.g., BRCA1/2 mutations).

The Mechanistic Logic: Synthetic Lethality

The screening strategy relies on the concept that 8-Chloroisoquinolin-1(2H)-one acts as a catalytic inhibitor and potential "PARP trapper."

  • Base Excision Repair (BER) Blockade: The molecule binds to the PARP catalytic domain, preventing Single-Strand Break (SSB) repair.

  • Replication Fork Collapse: In dividing cells, unrepaired SSBs convert to Double-Strand Breaks (DSBs).

  • Selective Toxicity: Normal cells repair DSBs via Homologous Recombination (HR). BRCA-deficient cancer cells cannot, leading to "Mitotic Catastrophe" and apoptosis.

Strategic Screening Workflow

The following diagram illustrates the decision matrix for evaluating 8-Chloroisoquinolin-1(2H)-one, moving from cell-free affinity to phenotypic efficacy.

ScreeningWorkflow Start Compound Library (8-Chloroisoquinolin-1(2H)-one derivatives) Enzymatic Phase 1: Cell-Free PARP1/2 Assay (IC50 Determination) Start->Enzymatic Filter1 Criteria: IC50 < 100 nM? Enzymatic->Filter1 CellScreen Phase 2: Isogenic Cell Pair Screening (Synthetic Lethality) Filter1->CellScreen Pass Discard Discard / Redesign Filter1->Discard Fail Filter2 Criteria: Selectivity Index > 10? CellScreen->Filter2 Mechanism Phase 3: Target Engagement (PARylation Western Blot) Filter2->Mechanism Pass Filter2->Discard Fail

Figure 1: Hierarchical screening workflow ensuring only on-target, selective compounds progress to mechanistic validation.

Detailed Experimental Protocols

Phase 1: Preparation of 8-Chloroisoquinolin-1(2H)-one Stocks

Critical Step: Isoquinolinones are planar and prone to stacking/aggregation in aqueous media.

  • Solvent: Dissolve neat compound in 100% DMSO to a stock concentration of 10 mM .

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Quality Control: Verify stability via LC-MS if precipitation is observed upon thawing.

Phase 2: In Vitro Cytotoxicity (Isogenic Paired Screen)

Objective: To demonstrate selective killing of HR-deficient cells compared to wild-type controls.

1. Cell Line Selection (The "Gold Standard" Panel)
Cell LineTissue OriginGenotypeRole in Assay
MDA-MB-436 BreastBRCA1 mut (100%)Test (Sensitive)
MCF-7 BreastBRCA1 WTControl (Resistant)
UWB1.289 OvarianBRCA1 nullTest (Sensitive)
UWB1.289+BRCA1 OvarianBRCA1 restoredControl (Resistant)
2. Experimental Procedure (7-Day Survival Assay)

Short-term (24-48h) assays often produce false negatives for PARP inhibitors because the mechanism requires multiple rounds of replication to accumulate lethal DNA damage. A 6-7 day assay is mandatory.

  • Seeding:

    • Seed cells in 96-well plates at low density (500–1,000 cells/well) to prevent overconfluence by Day 7.

    • Volume: 90 µL complete media.

    • Incubate 24h for attachment.[1][2]

  • Compound Treatment:

    • Prepare a 9-point serial dilution (1:3) of 8-Chloroisoquinolin-1(2H)-one in media.[2]

    • Top concentration: 10 µM (typically sufficient; higher may cause off-target toxicity).

    • Vehicle Control: 0.1% DMSO (matched to highest drug concentration).

    • Positive Control: Olaparib (1 µM).

  • Incubation:

    • Incubate for 6 days continuously. Do not change media unless acidification is evident (if changing, refresh drug).

  • Readout (CellTiter-Glo / CTG):

    • Add 100 µL CTG reagent. Shake 2 mins. Incubate 10 mins.

    • Measure Luminescence (RLU).

3. Data Analysis & Interpretation

Calculate the Selectivity Index (SI) to validate the "8-chloro" scaffold's utility.



  • Target Metric: An SI > 10 is considered a hit.

  • Self-Validation: If the Positive Control (Olaparib) does not show SI > 10, the assay is invalid (check cell line passage number).

Phase 3: Target Engagement (PARylation Assay)

Objective: Confirm that cytotoxicity is due to PARP inhibition and not general toxicophores.

Protocol:

  • Treatment: Treat MDA-MB-436 cells with 1 µM 8-Chloroisoquinolin-1(2H)-one for 2 hours.

  • Stimulation: Add H₂O₂ (1 mM) for 10 minutes to induce DNA damage and activate PARP.

  • Lysis: Lyse cells immediately in RIPA buffer containing PARG inhibitors (e.g., ADP-HPD or Tannic Acid) to preserve PAR chains. Note: Failure to add PARG inhibitors will result in false negatives.

  • Western Blot:

    • Primary Ab: Anti-PAR (Poly-ADP-ribose) antibody (e.g., clone 10H).

    • Loading Control:

      
      -Actin or Total PARP-1.
      

Expected Result: H₂O₂ induces a massive smear (PARylation) in DMSO controls. Treatment with 8-Chloroisoquinolin-1(2H)-one should abolish this smear.

Mechanistic Pathway Visualization

The following diagram details the specific signaling cascade activated by the 8-Chloroisoquinolin-1(2H)-one scaffold in the context of DNA damage.

PARP_Pathway Drug 8-Chloroisoquinolin- 1(2H)-one PARP PARP1 Enzyme Drug->PARP Inhibits & Traps Trapping PARP-DNA Trapping Complex PARP->Trapping Stabilizes SSB Single Strand Break (SSB) SSB->PARP Recruits Replication Replication Fork Collision Trapping->Replication Stalls DSB Double Strand Break (DSB) Replication->DSB Collapse HR_Repair Homologous Recombination (HR) DSB->HR_Repair In WT Cells NHEJ NHEJ (Error Prone) DSB->NHEJ In BRCA- Cells Survival Survival HR_Repair->Survival Repair Death Genomic Instability & Apoptosis NHEJ->Death Lethal Errors

Figure 2: Mechanism of Action: The conversion of SSBs to lethal DSBs via PARP trapping in BRCA-deficient contexts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High IC50 in sensitive lines Compound precipitationCheck stock solubility; ensure DMSO < 0.5% in final media.
No differential toxicity Reversion mutation in cell lineVerify BRCA status via sequencing; use low-passage cells.
Inconsistent Western Blot PAR degradationCrucial: Add 1 µM ADP-HPD (PARG inhibitor) to lysis buffer.

References

  • Potikha, L., et al. (2021).[3] "Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents." French-Ukrainian Journal of Chemistry. Link

  • BenchChem. (2025).[1][4][5] "An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile." BenchChem Technical Library. Link

  • Mukherjee, A., et al. (2010). "Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones." Investigational New Drugs. Link

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen Protocols." NCI Developmental Therapeutics Program. Link

  • Menear, K.A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. (Foundational text on the isoquinolinone/phthalazinone scaffold SAR). Link

Sources

Application

antimicrobial susceptibility testing with 8-Chloroisoquinolin-1(2H)-one

Executive Summary & Mechanism of Action 8-Chloroisoquinolin-1(2H)-one represents a subclass of the isoquinolinone scaffold, a chemical structure increasingly investigated for antimicrobial properties. Unlike traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

8-Chloroisoquinolin-1(2H)-one represents a subclass of the isoquinolinone scaffold, a chemical structure increasingly investigated for antimicrobial properties. Unlike traditional quinolones (e.g., ciprofloxacin) that target the DNA gyrase A subunit, isoquinolin-1(2H)-one derivatives often exhibit a distinct binding mode, potentially targeting the ATPase subunit of DNA gyrase (GyrB) or Topoisomerase IV (ParE).

This application note provides a rigorous, standardized protocol for evaluating the in vitro antimicrobial activity of 8-Chloroisoquinolin-1(2H)-one. It addresses the specific physicochemical challenges of this compound—primarily its hydrophobicity and limited aqueous solubility—which often lead to erroneous "false negative" results in standard aqueous assays.

Key Technical Challenges Addressed:

  • Solubility: Preventing compound precipitation in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Vehicle Toxicity: Managing DMSO tolerance in sensitive bacterial strains.

  • Readout Precision: Distinguishing bacteriostatic vs. bactericidal activity.

Compound Handling & Preparation

Critical Warning: 8-Chloroisoquinolin-1(2H)-one is sparingly soluble in water. Direct addition of solid powder to bacterial growth media will result in micro-precipitation, reducing the effective concentration and yielding inaccurate MIC values.

Stock Solution Preparation[1][2]
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm PTFE membrane).

  • Concentration: Prepare a primary stock at 100X the highest desired test concentration (e.g., if testing up to 128 µg/mL, prepare a 12,800 µg/mL stock).

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "Intermediate Plate" Method

To prevent "shock precipitation" when adding high-concentration DMSO stock directly to aqueous media, use an intermediate dilution step.

Visual Workflow: Intermediate Dilution Scheme

DilutionProtocol cluster_0 Critical Step: Prevents Precipitation Stock 100X Stock (100% DMSO) InterPlate Intermediate Plate (10X Conc in 10% DMSO) Stock->InterPlate 1:10 Dilution into Media FinalPlate Assay Plate (1X Conc in 1% DMSO) InterPlate->FinalPlate 1:10 Transfer into Bacterial Susp. Media CAMHB Media Media->InterPlate

Caption: The Intermediate Plate method ensures the compound is pre-equilibrated in aqueous media before exposure to bacteria, minimizing precipitation artifacts.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution (CLSI M07 Standard)

Materials
  • Test Compound: 8-Chloroisoquinolin-1(2H)-one.[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2][3] Note: For fastidious organisms (e.g., Streptococci), supplement with 2-5% Lysed Horse Blood (LHB).

  • Plates: 96-well round-bottom polystyrene plates (untreated).[3]

  • Control Antibiotic: Ciprofloxacin or Levofloxacin (fluoroquinolone class controls).

Experimental Setup
  • Inoculum Preparation:

    • Select 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match a 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum (

      
       CFU/mL).
      
  • Plate Layout:

    • Columns 1-10: 2-fold serial dilution of 8-Chloroisoquinolin-1(2H)-one (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 11 (Growth Control): Bacteria + Media + 1% DMSO (No drug).

    • Column 12 (Sterility Control): Media + 1% DMSO (No bacteria).

  • Incubation:

    • Seal plates with breathable film.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

Data Analysis

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth as detected by the unaided eye.

ObservationInterpretation
Button > 2mm Strong Growth (Resistant)
Haze / Pinpoint Partial Inhibition (Consider trailing effect)
Clear MIC Endpoint

Protocol 2: Minimum Bactericidal Concentration (MBC)

While MIC measures inhibition, MBC determines if the compound kills the bacteria. This is crucial for isoquinolinones, which can be bacteriostatic at lower concentrations.

  • Sampling: From the MIC plate, identify the MIC well and the next 3 higher concentrations (e.g., MIC, 2xMIC, 4xMIC, 8xMIC).

  • Plating: Transfer 10 µL from each clear well onto a drug-free Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate agar plates at 35°C for 24 hours.

  • Calculation:

    • Count colonies.

    • MBC Definition: The lowest concentration that reduces the initial inoculum by ≥99.9% (i.e., <0.1% survival).

    • Threshold: If the initial inoculum was

      
       CFU/well (50 µL of 
      
      
      
      ), a 99.9% kill means <500 CFU remaining in the well. Since we plated 10 µL (1/5th of well), the cutoff is <5 colonies on the agar plate.

Protocol 3: Time-Kill Kinetics

To define the pharmacodynamic profile (concentration-dependent vs. time-dependent killing).

Visual Workflow: Pharmacodynamic Decision Tree

KillCurve Start Start Time-Kill Assay Setup Inoculate ~5x10^5 CFU/mL with 4x MIC of Compound Start->Setup Sample Sample at 0, 2, 4, 8, 24 hrs Setup->Sample Plot Plot Log10 CFU/mL vs Time Sample->Plot Decision Log Reduction at 24h? Plot->Decision Bactericidal ≥ 3 Log Reduction (Bactericidal) Decision->Bactericidal Yes Bacteriostatic < 3 Log Reduction (Bacteriostatic) Decision->Bacteriostatic No

Caption: Decision logic for classifying 8-Chloroisoquinolin-1(2H)-one activity based on Time-Kill Kinetics.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Wells Compound "crashed" upon contact with aqueous media.Use the "Intermediate Plate" method (Section 2.2). Ensure final DMSO < 1% to avoid solvent toxicity masking precipitation.
Skipped Wells Pipetting error or contamination.Discard results. Recalibrate pipettes. Ensure tips are changed between rows.
Growth in Sterility Control Media contamination.Filter sterilize media (0.22 µm). Check biosafety cabinet airflow.
High MIC in Control Strain Inoculum too high or drug degradation.Verify inoculum density via colony count. Prepare fresh drug stock.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI. Link

  • Balakin, K. V., et al. (2004).[4] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31. Link

  • Wipf, P., et al. (2015).[5] "Synthesis and Biological Evaluation of 3-Aminoisoquinoline-1(2H)-one Based Inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(4), 856-863. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[2][6][7]Link

Sources

Method

enzyme inhibition assays using 8-Chloroisoquinolin-1(2H)-one as a ligand

Application Note: Characterization of 8-Chloroisoquinolin-1(2H)-one as a PARP Inhibitor Fragment Introduction & Mechanistic Basis 8-Chloroisoquinolin-1(2H)-one (also known as 8-chloro-1-hydroxyisoquinoline) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of 8-Chloroisoquinolin-1(2H)-one as a PARP Inhibitor Fragment

Introduction & Mechanistic Basis

8-Chloroisoquinolin-1(2H)-one (also known as 8-chloro-1-hydroxyisoquinoline) represents a critical scaffold in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] The isoquinolin-1(2H)-one core serves as a pharmacophore mimic of nicotinamide , the functional moiety of the PARP co-substrate, NAD+.

By mimicking nicotinamide, 8-Chloroisoquinolin-1(2H)-one binds competitively to the catalytic domain of PARP enzymes (primarily PARP-1 and PARP-2), blocking the transfer of ADP-ribose units onto target nuclear proteins.[1] This mechanism is foundational to the development of therapeutics for BRCA-mutated cancers (synthetic lethality) and ischemic injury.[1][2]

Key Mechanistic Features:

  • Target: PARP-1 (EC 2.4.2.[1][2]30) and PARP-2.[1][2]

  • Binding Mode: Competitive inhibitor at the NAD+ binding pocket.[1][2]

  • Ligand Classification: Fragment-based lead / Nicotinamide mimic.[1][2]

  • Critical Interaction: Hydrogen bonding with the Gly863 and Ser904 residues (PARP-1 numbering) in the catalytic cleft, reinforced by hydrophobic interactions from the 8-chloro substituent.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to data validation, ensuring a robust characterization of the ligand.

PARP_Assay_Workflow Compound 8-Chloroisoquinolin-1(2H)-one (Stock: 100 mM in DMSO) Dilution Serial Dilution (10-point, 1:3) Compound->Dilution Reaction Incubation (RT, 60 min) Dilution->Reaction Enzyme_Prep PARP-1 Enzyme Activated DNA NAD+ Mix Enzyme_Prep->Reaction Detection Colorimetric/Fluorometric Detection of PARylation Reaction->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis Validation Orthogonal Assay (Thermal Shift / DSF) Analysis->Validation Confirm Binding

Caption: Workflow for characterizing 8-Chloroisoquinolin-1(2H)-one inhibition of PARP-1, from stock preparation to orthogonal validation.

Protocol 1: HT-Colorimetric PARP Inhibition Assay

This assay quantifies the ability of 8-Chloroisoquinolin-1(2H)-one to inhibit the catalytic activity of PARP-1.[1] The enzyme deposits biotinylated ADP-ribose onto histone proteins immobilized on a microplate.[1][2]

Materials Required
  • Ligand: 8-Chloroisoquinolin-1(2H)-one (Purity ≥98%).[1][2]

  • Enzyme: Recombinant Human PARP-1 (High Specific Activity).[1][2]

  • Substrate: Biotinylated NAD+ / Activated DNA (sperm DNA or nicked DNA).[1][2]

  • Detection: Streptavidin-HRP conjugate + TMB Substrate.[1][2]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.[2]

Step-by-Step Methodology

1. Compound Preparation (The "Ligand" Stock):

  • Dissolve 8-Chloroisoquinolin-1(2H)-one in 100% DMSO to create a 50 mM master stock .

  • Note: Ensure the compound is fully solubilized; sonicate if necessary.[1][2]

  • Prepare a 10-point serial dilution in assay buffer.[1][2] The final DMSO concentration in the well must be kept constant (e.g., <1%) to avoid enzyme denaturation.[2]

2. Plate Coating (Histone Substrate):

  • Coat a 96-well high-binding microplate with Histone mixture (50 µL/well, 10 µg/mL in PBS).

  • Incubate overnight at 4°C.

  • Wash plate 3x with PBS-T (PBS + 0.05% Tween-20).[1][2]

  • Block with 1% BSA in PBS for 2 hours at RT to prevent non-specific binding.[1][2]

3. Enzymatic Reaction Setup:

  • Add Inhibitor: Add 10 µL of the diluted 8-Chloroisoquinolin-1(2H)-one to designated wells.

  • Add Enzyme: Add 20 µL of PARP-1 enzyme (0.5 Units/well) diluted in Assay Buffer.

  • Control: Include "No Inhibitor" (100% Activity) and "No Enzyme" (Background) wells.[1][2]

  • Incubate for 15 minutes at RT to allow the ligand to equilibrate with the enzyme active site (E+I ⇌ EI).[2]

4. Reaction Initiation:

  • Add 20 µL of PARP Cocktail (containing 25 µM Biotin-NAD+ and Activated DNA).[1][2]

  • Incubate for 60 minutes at Room Temperature.

  • Critical Step: The activated DNA mimics damaged DNA, triggering the PARP enzymatic cascade.

5. Detection:

  • Wash plate 3x with PBS-T.[1][2]

  • Add 50 µL Streptavidin-HRP (1:1000 dilution) and incubate for 30 min.

  • Wash plate 3x with PBS-T.[1][2]

  • Add 100 µL TMB Substrate .[1][2] Develop for 10–15 minutes (blue color formation).

  • Stop reaction with 50 µL 1N H₂SO₄ (color turns yellow).[1][2]

  • Measure Absorbance at 450 nm .

Protocol 2: Differential Scanning Fluorimetry (Thermal Shift Assay)

To confirm that 8-Chloroisoquinolin-1(2H)-one acts as a true ligand (direct binding) rather than a non-specific aggregator, a Thermal Shift Assay (TSA) is required.[1][2] This measures the shift in the enzyme's melting temperature (


) upon ligand binding.[2]
Materials Required
  • Ligand: 8-Chloroisoquinolin-1(2H)-one (10 mM stock).

  • Protein: Purified PARP-1 catalytic domain (approx.[1][2] 0.2 mg/mL).[1][2]

  • Dye: SYPRO Orange (5000x stock).[1][2]

  • Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).[2]

Step-by-Step Methodology

1. Reaction Mix Preparation:

  • Prepare a master mix in qPCR buffer (25 mM HEPES pH 7.5, 100 mM NaCl):

    • PARP-1 Protein: Final conc. 2–5 µM.[1][2]

    • SYPRO Orange: Final conc.[1][2] 5x.

  • Aliquot 19 µL of master mix into qPCR plate wells.

2. Ligand Addition:

  • Add 1 µL of 8-Chloroisoquinolin-1(2H)-one (Final conc. 50 µM or 100 µM).

  • Control: Add 1 µL DMSO (Vehicle Control).[1][2]

3. Thermal Melt:

  • Program the qPCR machine for a melt curve: 25°C to 95°C, ramping at 0.5°C per 30 seconds.

  • Record fluorescence in the FRET/HEX channel (Ex: 470 nm, Em: 570 nm).

4. Data Interpretation:

  • Calculate the derivative of fluorescence (-dF/dT) to identify the melting temperature (

    
    ).[1][2]
    
  • 
     Calculation: 
    
    
    
    .[1][2]
  • Success Criteria: A positive shift (

    
    ) indicates significant stabilization and direct binding of the ligand to the protein.[2]
    

Data Analysis & Interpretation

IC50 Determination (Inhibition Assay)

Convert raw absorbance (OD450) to % Inhibition using the formula:


[1][2]

Plot % Inhibition (Y-axis) vs. Log[Ligand Concentration] (X-axis).[1][2] Fit the data to a 4-parameter logistic (4PL) non-linear regression model:


[1][2]
Mode of Inhibition (Lineweaver-Burk)

To confirm competitive inhibition (nicotinamide mimicry), perform the assay at varying NAD+ concentrations.[2]

  • Competitive Inhibitor:

    
     remains constant, 
    
    
    
    increases.[2]
  • Graph: Lines intersect at the Y-axis (

    
    ).[1][2]
    
Summary Table: Expected Parameters
ParameterDescriptionExpected Outcome for 8-Chloroisoquinolin-1(2H)-one
IC50 Half-maximal inhibitory concentration0.5 – 10 µM (depending on assay conditions)
Hill Slope Steepness of the curve~ -1.0 (Standard 1:1 binding stoichiometry)

Thermal shift (Binding stability)+2°C to +5°C
Mechanism Binding ModeCompetitive with NAD+

Mechanism of Action Diagram

The following diagram illustrates the competitive binding mechanism at the molecular level.

PARP_Mechanism PARP_Active PARP-1 Active Site (Gly863, Ser904) Complex_Active PARP-NAD+ Complex (Catalytically Active) PARP_Active->Complex_Active + NAD+ Complex_Inactive PARP-Inhibitor Complex (Catalytically Dead) PARP_Active->Complex_Inactive + Ligand (Competition) NAD NAD+ (Natural Substrate) Ligand 8-Chloroisoquinolin-1(2H)-one (Inhibitor) Result_Active Poly(ADP-ribose) Chain DNA Repair Signaling Complex_Active->Result_Active Catalysis Result_Inactive Inhibition of Repair Synthetic Lethality Complex_Inactive->Result_Inactive Blockade

Caption: Competitive inhibition mechanism: 8-Chloroisoquinolin-1(2H)-one competes with NAD+ for the PARP-1 active site, preventing DNA repair signaling.[1]

References

  • Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010).[2] "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer, 10(4), 293-301.[2] [1][2]

  • Ferraris, D. V. (2010).[1][2] "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic." Journal of Medicinal Chemistry, 53(12), 4561-4584.[2]

  • Wahlberg, E., et al. (2012).[2] "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology, 30, 283–288.[2]

  • Nguewa, P. A., et al. (2005).[2] "Poly(ADP-ribose) polymerases: homology, structural domains and functions. Novel therapeutical applications." Progress in Biophysics and Molecular Biology, 88(1), 143-172.[2]

  • BenchChem. (2025).[1][2][3] "Technical Guide to 8-Chloroisoquinoline-1-carbonitrile and Derivatives." BenchChem Technical Notes.

Sources

Application

High-Yield Protocols for the N-Oxidation of Isoquinolines: Classical Methods and Modern Cyclization Strategies

Strategic Overview and Mechanistic Causality Isoquinoline N-oxides are indispensable intermediates in modern medicinal chemistry and organic synthesis. The installation of the N-oxide moiety serves a dual strategic purpo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview and Mechanistic Causality

Isoquinoline N-oxides are indispensable intermediates in modern medicinal chemistry and organic synthesis. The installation of the N-oxide moiety serves a dual strategic purpose: it activates the heterocyclic core for nucleophilic attack (such as in the Reissert-Henze reaction) and acts as a potent directing group for transition-metal-catalyzed C-H functionalization.

Selecting the appropriate N-oxidation protocol requires a deep understanding of the substrate's electronic properties, the presence of oxidation-sensitive functional groups, and the required scale of the reaction.

  • m-CPBA Direct Oxidation: Ideal for small-to-medium scale laboratory synthesis. It offers rapid reaction kinetics under mild conditions (0 °C to RT). The causality behind using chlorinated solvents (DCM/DCE) is their ability to dissolve both the isoquinoline and m-CPBA while remaining entirely inert to the highly reactive peroxyacid.

  • H₂O₂/AcOH Direct Oxidation: The method of choice for scale-up. Heating hydrogen peroxide in glacial acetic acid generates peracetic acid in situ. This method avoids the stoichiometric generation of m-chlorobenzoic acid, substituting it with water, thereby vastly improving the atom economy and green chemistry profile.

  • Modern Cyclization (PIFA or Cu-Catalyzed): When the parent isoquinoline is highly functionalized, direct oxidation often leads to poor regioselectivity or over-oxidation. In these cases, de novo synthesis via the 1[1] or 2 [2] provides access to complex N-oxides directly from acyclic precursors.

Table 1: Quantitative Comparison of Isoquinoline N-Oxidation and Cyclization Methods
MethodReagents / CatalystOperating TempTypical YieldScalabilityGreen Chemistry Profile
Direct Oxidation m-CPBA, DCM0 °C to RT85–95%ModerateLow (Chlorinated solvents, poor atom economy)
Direct Oxidation 30% H₂O₂, AcOH60–70 °C60–80%HighHigh (Water byproduct, low cost)
Oxidative Cyclization PIFA, TFERoom Temp83–95%ModerateModerate (Metal-free, uses fluorinated solvent)
Metal-Catalyzed Cyclization CuI (10 mol%), H₂O80 °C75–90%ModerateHigh (Aqueous medium, catalytic metal)

Direct N-Oxidation Workflows

Workflow Substrate Isoquinoline Substrate mCPBA m-CPBA Method DCM, 0°C to RT Substrate->mCPBA Fast / Mild H2O2 H2O2 / AcOH Method 60-70°C, Scalable Substrate->H2O2 Low Cost / Green Workup1 Basic Wash (Na2CO3) Extract & Dry mCPBA->Workup1 Workup2 Peroxide Quench Neutralization H2O2->Workup2 Product Isoquinoline N-Oxide Workup1->Product Workup2->Product

Workflow comparison of direct isoquinoline N-oxidation methods.

Protocol A: Classical N-Oxidation using m-CPBA [2]

Mechanistic Rationale: m-CPBA transfers an electrophilic oxygen to the nucleophilic nitrogen lone pair. The reaction is highly exothermic; thus, an ice bath ensures controlled oxidation and prevents the formation of tarry degradation byproducts. Self-Validation Check: The basic wash is critical. The byproduct, m-chlorobenzoic acid (pKa ~3.98), must be fully deprotonated to its water-soluble sodium salt to prevent contamination of the final product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the isoquinoline substrate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Add m-CPBA (70-77% purity, 1.1 eq, 11 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor completion via TLC (typically shifting to a highly polar, lower Rf spot).

  • Quench & Wash: Transfer the mixture to a separatory funnel. Wash vigorously with saturated aqueous Na₂CO₃ (3 x 30 mL) to neutralize and extract the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure isoquinoline N-oxide.

Protocol B: Scalable N-Oxidation using H₂O₂/AcOH [3]

Mechanistic Rationale: Acetic acid acts as both solvent and reactant, forming peracetic acid upon reaction with H₂O₂. Elevated temperatures (60-70 °C) are required to overcome the activation energy for peracetic acid formation.

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, dissolve isoquinoline (1.0 eq, 50 mmol) in glacial acetic acid (30 mL).

  • Addition: Slowly add 30% aqueous H₂O₂ (2.5 eq, 125 mmol) dropwise at room temperature.

  • Heating: Equip the flask with a reflux condenser and heat to 60–70 °C for 12–16 hours.

  • Self-Validation (Critical Safety Step): Cool to room temperature. Test the mixture for residual peroxides using starch-iodide paper. If positive, add saturated aqueous Na₂SO₃ dropwise until the test is negative. Never concentrate a solution containing unquenched peroxides.

  • Concentration: Remove the majority of the acetic acid under reduced pressure.

  • Basification & Extraction: Carefully basify the remaining residue to pH ~9 using saturated aqueous Na₂CO₃. Extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the N-oxide.

Modern De Novo Synthesis of Isoquinoline N-Oxides

Mechanism Oxime o-Vinylaryl Ketoxime PIFA PIFA in TFE (Hypervalent Iodine) Oxime->PIFA Intermediate N-Iodonium Intermediate PIFA->Intermediate Cyclization 6-endo Cyclization & Oxidation Intermediate->Cyclization Product Isoquinoline N-Oxide Cyclization->Product

Logical mechanism of PIFA-mediated oxidative cyclization of ketoximes.

Protocol C: PIFA-Mediated Oxidative Cyclization of Ketoximes [1]

Mechanistic Rationale: Phenyliodine bis(trifluoroacetate) (PIFA) promotes the intramolecular oxidative cyclization of o-vinylaryl ketoximes. The use of 2,2,2-trifluoroethanol (TFE) is deliberate; its high ionizing power and low nucleophilicity stabilize the hypervalent iodine intermediate, driving the 6-endo cyclization pathway over undesired side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL vial, dissolve the o-vinylaryl ketoxime (0.2 mmol) in 2,2,2-trifluoroethanol (TFE, 1.0 mL).

  • Oxidant Addition: Add PIFA (0.24 mmol, 1.2 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 1–2 hours until complete consumption of the starting material is observed by TLC.

  • Concentration: Evaporate the fluorinated solvent under reduced pressure.

  • Purification: Purify the crude residue directly via silica gel column chromatography (eluting with EtOAc/Hexanes or DCM/MeOH) to isolate the functionalized isoquinoline N-oxide.

Protocol D: Copper-Catalyzed Intramolecular Cyclization in Water [2]

Mechanistic Rationale: This highly efficient green chemistry approach utilizes CuI to activate (E)-2-alkynylaryl oximes. The aqueous medium forces the hydrophobic organic substrates into close proximity, enhancing the effective molarity and accelerating cyclization.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine the (E)-2-alkynylaryl oxime (0.5 mmol), Copper(I) iodide (CuI, 10 mol%, 0.05 mmol), and deionized water (2.0 mL).

  • Heating: Seal the tube and heat the reaction mixture at 80 °C for 15 hours under an ambient air atmosphere.

  • Work-up: Cool the vessel to room temperature. Dilute the mixture with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Isolation & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Downstream Synthetic Applications

Once synthesized, isoquinoline N-oxides serve as highly versatile synthetic hubs. They can undergo the Boekelheide rearrangement (using acetic anhydride) to yield 1-substituted isoquinolines, or the Reissert-Henze reaction (using TMSCN and an electrophile) to install a carbonitrile group at the C1 position—a crucial motif in pharmaceutical development.

Pathway NOxide Isoquinoline N-Oxide (Activated Core) Boekelheide Boekelheide Rearrangement (Ac2O / Heat) NOxide->Boekelheide Reissert Reissert-Henze Reaction (TMSCN / Electrophile) NOxide->Reissert CHAct Transition Metal C-H Activation (Rh, Pd, Ir Catalysis) NOxide->CHAct Prod1 1-Substituted Isoquinolines (e.g., OH, OAc) Boekelheide->Prod1 Prod2 1-Cyanoisoquinolines Reissert->Prod2 Prod3 C8-Functionalized Isoquinolines CHAct->Prod3

Downstream synthetic applications utilizing the isoquinoline N-oxide directing group.

References

  • Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes The Journal of Organic Chemistry - ACS Publications URL
  • Application Notes and Protocols for the N-Oxide Formation of Isoquinolines Benchchem Application Notes URL
  • Product Class 5: Isoquinolines Thieme Chemistry URL

Sources

Method

Application Note: Regioselective Chlorination of Isoquinoline N-Oxide

[1] Executive Summary & Strategic Rationale Isoquinoline -oxides are versatile synthons in drug discovery, serving as "activated" portals to functionalize the otherwise inert isoquinoline core. While the parent isoquinol...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Rationale

Isoquinoline


-oxides are versatile synthons in drug discovery, serving as "activated" portals to functionalize the otherwise inert isoquinoline core. While the parent isoquinoline undergoes Electrophilic Aromatic Substitution (

) predominantly at the C5 and C8 positions (homocyclic ring), the

-oxide moiety alters the electronic landscape, enabling regioselective functionalization at C1 (via nucleophilic attack) and C4 (via electrophilic attack).

This guide details the two primary regioselective chlorination pathways:

  • C1-Chlorination (Deoxygenative Chlorination): The industry-standard conversion to 1-chloroisoquinoline using phosphoryl chloride (

    
    ) or milder phosphine-based systems.
    
  • C4-Chlorination (Electrophilic Substitution): The targeted introduction of chlorine at the C4 position using sulfuryl chloride (

    
    ) or similar electrophiles, leveraging the para-directing effect of the 
    
    
    
    -oxide.

Mechanistic Divergence & Pathway Selection

The regioselectivity is dictated by the reagent class. The


-oxide oxygen acts as a "switch": it can be activated by oxophilic reagents to trigger nucleophilic attack at C1, or it can donate electron density to facilitate electrophilic attack at C4.
Decision Matrix
Target PositionReaction TypePrimary ReagentMechanismKey Intermediate
C1 (C-Cl) Nucleophilic Substitution / Rearrangement

Activation of O, then

attack at C1
Chloroiminium / Meisenheimer-type complex
C1 (C-Cl) Mild / Metal-Free

Vilsmeier-Haack type activationOxyphosphonium salt
C4 (C-Cl) Electrophilic Aromatic Substitution (

)

or NCS
Electrophilic attack at C4 (para to N-O)Sigma complex (Wheland intermediate)
Mechanistic Pathway Diagram

G Start Isoquinoline N-Oxide Act1 Activation by POCl3 (Formation of -O-POCl2) Start->Act1 Oxophilic Reagent Act2 Electrophilic Attack (SO2Cl2 / NCS) Start->Act2 Electrophile Inter1 Nucleophilic Attack (Cl-) at C1 Position Act1->Inter1 Activation Prod1 1-Chloroisoquinoline (Deoxygenated) Inter1->Prod1 Elimination of PO2Cl2- Inter2 Sigma Complex Formation at C4 Position Act2->Inter2 SEAr Mechanism Prod2 4-Chloroisoquinoline N-oxide Inter2->Prod2 Re-aromatization

Caption: Divergent regioselectivity controlled by reagent choice. Oxophilic activation leads to C1-chlorination, while direct electrophilic attack targets C4.

Protocol A: C1-Chlorination (The Method)

This is the "gold standard" for synthesizing 1-chloroisoquinoline. The reaction is robust but requires careful handling of


, a moisture-sensitive and corrosive reagent.
Reagents & Equipment
  • Substrate: Isoquinoline

    
    -oxide (1.0 equiv).
    
  • Reagent: Phosphoryl chloride (

    
    ) (5.0–10.0 equiv).
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM) (optional; neat 
    
    
    
    is often used).
  • Quenching: Crushed ice, saturated

    
     or 
    
    
    
    .
  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath.
    
Step-by-Step Protocol
  • Setup: In a fume hood, charge a dry round-bottom flask with Isoquinoline

    
    -oxide (e.g., 10 mmol, 1.45 g).
    
  • Addition: Cool the flask to 0°C using an ice bath. Add

    
     (10 mL) dropwise via an addition funnel or syringe. Caution: Exothermic reaction.
    
    • Note: If the mixture is too viscous, add dry DCM (10 mL) as a co-solvent.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 100–105°C for neat

    
    , or solvent reflux temp) for 3–5 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting

      
      -oxide spot (polar) should disappear, replaced by a less polar product spot.
      
  • Work-up (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .[1] Do not overheat the residue.
      
    • Pour the residue slowly onto crushed ice (approx. 50 g) with vigorous stirring. Warning: Violent hydrolysis of residual

      
       releases HCl gas.
      
    • Neutralize the aqueous slurry with saturated

      
       or 28% 
      
      
      
      until pH ~8–9.
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

Yield Expectation: 80–95%.

Mild Alternative (Metal-Free)

For substrates sensitive to harsh acid/heat, use the


  system:
  • Conditions: Isoquinoline

    
    -oxide (1 equiv), 
    
    
    
    (1.2 equiv),
    
    
    (1.2 equiv) in DCM at reflux.
  • Mechanism:

    
     activates the oxygen; 
    
    
    
    acts as the chlorine source. This avoids strong acidic hydrolysis.

Protocol B: C4-Chlorination (Electrophilic Substitution)

To target the C4 position, one must avoid the rearrangement pathway triggered by oxophilic reagents. Instead, classical electrophilic aromatic substitution is employed. The


-oxide group activates the C4 position (para) more strongly than the C5/C8 positions.
Reagents & Equipment
  • Substrate: Isoquinoline

    
    -oxide (1.0 equiv).
    
  • Reagent: Sulfuryl Chloride (

    
    ) or N-Chlorosuccinimide (NCS).
    
  • Solvent: Acetic Acid (AcOH) or DCM.

  • Catalyst:

    
     (optional, for unreactive substrates).
    
Step-by-Step Protocol (using )
  • Setup: Dissolve Isoquinoline

    
    -oxide (5 mmol) in dry DCM (15 mL).
    
  • Addition: Cool to 0°C. Add

    
     (1.1 equiv) dropwise.
    
  • Reaction: Warm to room temperature and stir for 4–12 hours.

    • Optimization: If conversion is low, heat to 40°C or switch solvent to Acetic Acid.

  • Work-up: Quench with water. Neutralize with

    
    . Extract with DCM.[1]
    
  • Outcome: The product is typically 4-chloroisoquinoline

    
    -oxide .
    
    • Note: To obtain the deoxygenated 4-chloroisoquinoline, a subsequent reduction step (e.g.,

      
       or Zn/AcOH) is required.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete hydrolysis of phosphate intermediate.Ensure rigorous quenching with base (

) to break the P-O bond.
Regioselectivity Loss Temperature too high during addition.Keep addition at 0°C. High temps can promote side reactions at C4.
Violent Quench Excess

remaining.
Distill off excess

before aqueous quench. Use a large excess of ice.
C4-Chlorination Fails Substrate deactivation.If the ring has EWGs (e.g., -NO2), C4 activation is weak. Use stronger Lewis acid (

).

References

  • Wu, Z., et al. (2014). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction and Isoquinoline Synthesis Mechanisms. Retrieved from [Link]

  • Li, Y., et al. (2023).[2] One-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines... from quinoline N-oxides. RSC Advances. Retrieved from [Link]

  • Beilstein Journals. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Chloroisoquinolin-1(2H)-one Synthesis

This is a comprehensive technical support guide for improving the yield of 8-Chloroisoquinolin-1(2H)-one synthesis. This document is designed for researchers and process chemists, focusing on the most robust, scalable sy...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for improving the yield of 8-Chloroisoquinolin-1(2H)-one synthesis. This document is designed for researchers and process chemists, focusing on the most robust, scalable synthetic route: the DMF-DMA Condensation / Cyclization pathway starting from 2-chloro-6-methylbenzoic acid.

Subject: Optimization and Troubleshooting of 8-Chloroisoquinolin-1(2H)-one Preparation Target Molecule: 8-Chloroisoquinolin-1(2H)-one (CAS: 24188-73-6 / 1231761-26-4 derivatives) Core Challenge: Overcoming steric hindrance at the 2,6-positions of the starting benzoate to maximize cyclization yield.

Executive Summary: The Synthetic Strategy

The synthesis of 8-chloroisoquinolin-1(2H)-one presents a specific regiochemical challenge. The chlorine atom at the 8-position (peri to the carbonyl) creates significant steric and electronic repulsion. The most reliable method for generating this scaffold, particularly for scale-up, is the condensation of 2-chloro-6-methylbenzoic acid derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) , followed by ammonolysis.

Why this route?

  • Regiocontrol: It utilizes the pre-existing 2-chloro-6-methyl substitution pattern, guaranteeing the 8-chloro position in the final bicycle.

  • Scalability: It avoids cryogenic lithiation steps (e.g., n-BuLi at -78°C) which are sensitive to moisture and difficult to scale.

  • Atom Economy: It effectively uses the methyl group as a "masked" aldehyde for the C3-C4 bond formation.

Optimized Experimental Protocol

Reaction Scheme

The synthesis proceeds in three distinct stages: Esterification, Enamine Formation (Critical Step), and Cyclization.

G cluster_0 Step 1: Activation cluster_1 Step 2: Condensation (Critical) cluster_2 Step 3: Cyclization Start 2-Chloro-6- methylbenzoic acid Ester Methyl 2-chloro- 6-methylbenzoate Start->Ester MeI, K2CO3 DMF, RT Enamine Enamine Intermediate Ester->Enamine DMF-DMA 140°C, 16h (Removal of MeOH) Product 8-Chloroisoquinolin- 1(2H)-one Enamine->Product NH4OAc or NH3/MeOH Reflux

Caption: Step-wise synthetic workflow for 8-chloroisoquinolin-1(2H)-one via the DMF-DMA route.

Detailed Methodology
Step 1: Methyl Ester Formation

Note: Fischer esterification (MeOH/H2SO4) is often too slow due to the steric bulk of the ortho-chloro and ortho-methyl groups.

  • Dissolve 2-chloro-6-methylbenzoic acid (1.0 equiv) in anhydrous DMF (5 mL/g).

  • Add K₂CO₃ (1.5 equiv) followed by Methyl Iodide (MeI) (1.2 equiv).

  • Stir at Room Temperature (RT) for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1][2] Dry (Na₂SO₄) and concentrate.[1]

  • Target Yield: >95% (Colorless oil/solid).

Step 2: Enamine Formation (The Yield-Determining Step)

This step forms the C3-C4 double bond. Incomplete conversion here is the #1 cause of low yields.

  • Dissolve the methyl ester from Step 1 in DMF-DMA (N,N-dimethylformamide dimethyl acetal).

    • Ratio: Use at least 3.0–5.0 equivalents of DMF-DMA. It acts as both reagent and solvent.[1][2][3]

  • Heating: Heat the mixture to 140°C in a sealed pressure tube or a flask equipped with a distillation head.

    • Crucial: Methanol is produced as a byproduct. If using a flask, allow the methanol to distill off to drive the equilibrium forward.

  • Duration: 16–24 hours. The solution typically turns deep red/purple.

  • Monitoring: Check by LC-MS. You are looking for the mass of the enamine (M+ = Ester Mass + 55).

  • Workup: Evaporate excess DMF-DMA under high vacuum. Do not purify on silica (enamines are hydrolytically unstable). Use the crude residue immediately.

Step 3: Cyclization to Lactam
  • Dissolve the crude enamine residue in Glacial Acetic Acid (5 mL/g).

  • Add Ammonium Acetate (NH₄OAc) (5.0 equiv).

  • Reflux (118°C) for 2–4 hours.

    • Alternative: Dissolve in MeOH and use 7N NH₃ in MeOH in a sealed tube at 80°C (milder, but slower).

  • Workup: Cool to RT. Pour into ice water. The product usually precipitates.

  • Purification: Filter the solid. Wash with water and cold ether. Recrystallize from Toluene or Ethanol if necessary.

Troubleshooting Guide & FAQ

Issue: Low Yield in Step 2 (Enamine Formation)

Symptom: Starting material (ester) remains unreacted after 24h; LC-MS shows low conversion. Root Cause: The 2-chloro and 6-methyl groups create a "steric wall," preventing the DMF-DMA from attacking the benzylic methyl protons. Solution:

  • Switch Reagent: Use Bredereck's Reagent (tert-butoxybis(dimethylamino)methane). It is significantly more basic and reactive than DMF-DMA.

  • Microwave Assistance: Run the reaction in a microwave reactor at 150°C for 1–2 hours. The rapid heating helps overcome the activation energy barrier.

  • Concentration: Run the reaction neat (no co-solvent) to maximize collision frequency.

Issue: Product "Disappears" During Workup

Symptom: Crude mass is high, but no solid precipitates after adding water; extraction yields nothing. Root Cause: 8-Chloroisoquinolin-1(2H)-one has an acidic N-H proton (pKa ~11-12) and can form water-soluble salts in basic conditions, or remain dissolved in polar organic byproducts. Solution:

  • pH Control: Ensure the aqueous quench is slightly acidic (pH 5-6) to keep the lactam protonated (neutral).

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Chloroform/Isopropanol (3:1) for extraction if the compound is stuck in the aqueous phase.

Issue: Chlorine Loss (Dehalogenation)

Symptom: Mass spec shows a peak at M-34 (Des-chloro product). Root Cause: If using Pd-catalyzed methods or extreme temperatures with reducing agents, the C-Cl bond can be cleaved. Solution:

  • Avoid transition metals in the cyclization step.

  • The DMF-DMA thermal route is chemically inert to aryl chlorides; ensure no trace metals are present in your glassware/stirrers.

Comparative Yield Data
ParameterStandard ProtocolOptimized Protocol
Reagent DMF-DMA (3 eq)Bredereck's Reagent (2 eq) or DMF-DMA (5 eq)
Temperature 100-120°C (Reflux)140-150°C (Sealed/Microwave)
Solvent DMFNeat (Solvent-free)
Time 24-48 hours2-4 hours (MW) / 16h (Thermal)
Typical Yield 35-45%75-85%

Mechanistic Insight (Why this works)

The steric bulk of the Chlorine at C8 is the defining feature of this synthesis. In a standard isoquinoline synthesis, the nitrogen lone pair must attack the carbonyl. In the 8-chloro derivative, the chlorine atom forces the carbonyl group out of planarity with the benzene ring, actually increasing the electrophilicity of the carbonyl (by breaking conjugation), but physically blocking the approach of the nucleophile.

By forming the enamine first, we extend the conjugation system away from the steric clutter. The final cyclization involves an intramolecular attack of the ammonia nitrogen on the ester carbonyl. The high temperature is required not just for kinetics, but to populate the rotamer where the ester carbonyl is accessible despite the ortho-chloro substituent.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckStep Which Step? Start->CheckStep Step2 Step 2: Enamine (DMF-DMA) CheckStep->Step2 Step3 Step 3: Cyclization (NH4OAc) CheckStep->Step3 LowConv Low Conversion (Ester remains) Step2->LowConv Impure Black Tar / Impurities Step3->Impure Sol1 Increase Temp to 150°C Use Sealed Tube LowConv->Sol1 Sol2 Switch to Bredereck's Reagent LowConv->Sol2 Sol3 Check Enamine Purity (Don't use silica!) Impure->Sol3 Sol4 Recrystallize from Toluene (Remove polymers) Impure->Sol4

Caption: Decision tree for troubleshooting common synthetic failures.

References

  • General Isoquinolinone Synthesis via DMF-DMA

    • Detailed mechanism of DMF-DMA reaction with methyl-benzo
    • Source:

  • Synthesis of 8-Substituted Isoquinolinones

    • Describes the synthesis of 8-chloro-2-phenylisoquinolin-1(2H)-one from 2-chloro-6-methylbenzoic acid using the method described above (Method A).
    • Source:

  • Use of Bredereck's Reagent

    • Comparison of DMF-DMA and Bredereck's reagent for sterically hindered substr
    • Source:(Note: General reference for reagent utility)

  • Purification & Properties

    • Physical properties and purification of 8-chloroisoquinoline derivatives.[1][4]

    • Source:

Sources

Optimization

challenges in the selective chlorination at the 8-position of isoquinoline

The following Technical Support Guide is designed to address the specific challenges of synthesizing 8-chloroisoquinoline. It prioritizes robust, field-verified methodologies over theoretical but unproven routes.

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address the specific challenges of synthesizing 8-chloroisoquinoline. It prioritizes robust, field-verified methodologies over theoretical but unproven routes.

Status: Operational Subject: Troubleshooting Regioselectivity & Synthesis Protocols Ticket ID: ISOQ-Cl-008

Executive Summary: The "Selectivity Trap"

User Query: "I am attempting direct chlorination of isoquinoline using NCS/acid or


, but I consistently get a mixture dominated by 5-chloroisoquinoline or 5,8-dichloro products. How do I target the 8-position exclusively?"

Root Cause Analysis: Direct electrophilic aromatic substitution (EAS) of isoquinoline is kinetically controlled to favor the 5-position (approx. 90:10 ratio vs. the 8-position).

  • Protonation: Under acidic chlorination conditions, the nitrogen is protonated (

    
    ).
    
  • Deactivation: The pyridinium ring strongly deactivates the system.

  • HOMO Distribution: In the protonated form, the highest electron density on the carbocyclic ring resides at C5, followed by C8.

  • Sterics: The peri-interaction between the C1-proton and the C8-position creates a steric penalty for substitution at C8 that does not exist at C5.

Verdict: Direct selective chlorination to C8 is chemically non-viable for high-purity applications. You must switch to an indirect Nitration


 Separation 

Sandmeyer
strategy.

Module 1: The Reliable Pathway (Sandmeyer Route)

Recommendation: Since direct halogenation fails, the industry-standard workaround is the synthesis of 8-aminoisoquinoline followed by a Sandmeyer reaction. The critical bottleneck is the separation of the nitro isomers.

Workflow Visualization

SandmeyerRoute cluster_waste Waste Stream Start Isoquinoline Starting Material Nitration Step 1: Nitration (HNO3 / H2SO4, 0°C) Start->Nitration Mixture Crude Mixture: 5-Nitro (Major) + 8-Nitro (Minor) Nitration->Mixture Separation Step 2: Critical Separation (Fractional Crystallization) Mixture->Separation Reduction Step 3: Reduction (H2, Pd/C or Fe/AcOH) Separation->Reduction  Isolated 8-Nitro   Discard Discard 5-Nitro Isomer Separation->Discard Sandmeyer Step 4: Sandmeyer Reaction (NaNO2, HCl, CuCl) Reduction->Sandmeyer Product Target: 8-Chloroisoquinoline Sandmeyer->Product

Caption: Logical workflow for bypassing the electronic bias of direct chlorination to achieve C8 selectivity.

Module 2: Detailed Protocols & Troubleshooting

Step 1: Nitration & Isomer Separation (The Critical Step)

The Challenge: Nitration yields ~85% 5-nitroisoquinoline and ~15% 8-nitroisoquinoline. Standard column chromatography is often inefficient due to similar


 values.

Protocol:

  • Dissolve isoquinoline in concentrated

    
     at 0°C.
    
  • Add

    
     (1.05 equiv) portion-wise. Maintain temp < 5°C.
    
  • Stir at RT for 2 hours, then pour onto ice. Neutralize with

    
    .
    
  • Troubleshooting the Separation (The "Wet DMF" Method):

    • Issue: "I cannot separate the isomers by recrystallization from ethanol."

    • Solution: Use the Hydrohalide/Wet DMF technique [1].[1]

    • Convert the crude nitro mixture to the hydrochloride salt (HCl gas in EtOAc).

    • Suspend the salt mixture in wet DMF (DMF containing ~5-10% water) and heat to solubilize.

    • Cool slowly. The 5-nitroisoquinoline HCl is significantly less soluble and will precipitate out.

    • Filter off the precipitate (mostly 5-nitro). The filtrate is enriched with 8-nitroisoquinoline .

    • Basify the filtrate to recover the 8-nitro free base.

Step 2: The Sandmeyer Reaction

The Challenge: The 8-aminoisoquinoline intermediate is electron-rich and prone to side reactions (diazo-tars) if the diazotization is not strictly controlled.

Protocol:

  • Diazotization: Suspend 8-aminoisoquinoline in 6M HCl at -5°C (ice/salt bath).

  • Add

    
     (1.1 equiv, aq. solution) dropwise below the liquid surface via a syringe.
    
    • Checkpoint: Starch-iodide paper must turn blue immediately.[2]

  • Substitution: Prepare a solution of freshly purified

    
     (1.2 equiv) in conc. HCl at 0°C.
    
  • Transfer the cold diazonium solution into the CuCl solution (do not do the reverse).

  • Allow to warm to RT, then heat to 60°C until

    
     evolution ceases.
    

Quantitative Data: Expected Yields

StepReactionTypical YieldKey Impurity
1Nitration95% (Combined)5-Nitro isomer (Major)
2Separation (Filtrate)10-15% (from start)Residual 5-Nitro (<5%)
3Reduction85-90%Incomplete reduction
4Sandmeyer (Chlorination)60-75%Phenol (hydrolysis)

Module 3: FAQ - Why "Modern" Methods Fail

Q: Can I use Rhodium(III)-catalyzed C-H activation? I saw a paper on Quinoline C8 chlorination. A: Proceed with extreme caution. While Rh(III) catalysis with N-oxide directing groups works well for Quinoline (where C8 is the peri-position to the N1-oxide), it fails for Isoquinoline .

  • Quinoline: N is at position 1. The directing group (N-oxide) coordinates the metal to activate C8 (the peri-position).

  • Isoquinoline: N is at position 2. The N-oxide directs the metal to C1 or C3 (the ortho positions).

  • Result: You will likely obtain 1-chloroisoquinoline or 3-chloroisoquinoline, not the 8-isomer [2].

Q: What about blocking the 5-position? A: This is a viable but lengthy strategy. If you brominate isoquinoline first, it goes to the 5-position (


).
Subsequent nitration of 5-bromoisoquinoline directs the nitro group to the 8-position  (ortho to the bridgehead, para to the Br, but governed by the remaining void space) [3].
  • Workflow: Isoq

    
     5-Br-Isoq 
    
    
    
    5-Br-8-Nitro-Isoq
    
    
    Hydrogenolysis (remove Br)
    
    
    8-Amino
    
    
    Sandmeyer.
  • Verdict: Only use this if the fractional crystallization of the nitro isomers (Module 2) fails in your hands.

Module 4: Decision Tree for Experiment Planning

DecisionTree Start Need 8-Chloroisoquinoline Direct Direct Chlorination? Start->Direct Sandmeyer Sandmeyer Route Start->Sandmeyer Fail FAIL: 5-Chloro Major Direct->Fail  Poor Selectivity   SepCheck Can you separate Nitro isomers? Sandmeyer->SepCheck MethodA Method A: Wet DMF Separation (Recommended) SepCheck->MethodA  Yes   MethodB Method B: Blocking Group Strategy (Bromination -> Nitration) SepCheck->MethodB  No  

Caption: Strategic decision matrix for selecting the synthesis route.

References

  • Gogte, V. N., et al. (1998). Process for preparing 5-nitroquinoline hydrohalide. European Patent Application EP0858998A1. (Note: Applies to isoquinoline analog separation principles via solubility differentials). Link

  • Sharma, U., et al. (2019).[3] Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry, 84(20), 12871-12880. (Cited to highlight the structural distinction: Quinoline works, Isoquinoline does not). Link[4]

  • Organic Syntheses. (2003). Isoquinoline, 5-bromo-8-nitro-.[5] Organic Syntheses, Coll. Vol. 10, p.162. (Authoritative protocol for the blocking group strategy). Link

  • BenchChem. (2025).[2] Sandmeyer Reaction for the Synthesis of 8-Halo-2-naphthols. (General Sandmeyer protocol adaption). Link

Sources

Troubleshooting

Technical Support Center: 8-Chloroisoquinolin-1(2H)-one Synthesis

This guide serves as a comprehensive technical resource for the synthesis, purification, and troubleshooting of 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2). It focuses on the two primary synthetic pathways: Transit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the synthesis, purification, and troubleshooting of 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2). It focuses on the two primary synthetic pathways: Transition Metal-Catalyzed Annulation (C-H Activation) and N-Oxide Rearrangement , detailing specific side products, impurity profiles, and mitigation strategies.

Quick Reference Data
ParameterDetail
Target Compound 8-Chloroisoquinolin-1(2H)-one
CAS Number 1368031-04-2
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Core Scaffold Isoquinolin-1(2H)-one (Isocarbostyril)
Critical Feature Chlorine substituent at the peri (C8) position, creating steric crowding near the lactam carbonyl.

Part 1: Synthetic Pathways & Side Product Analysis

Pathway A: Rh(III)/Co(III)-Catalyzed C-H Activation/Annulation

This is the modern, preferred route for high-value synthesis. It utilizes 2-chloro-N-methoxybenzamide as the precursor. The chlorine atom at the ortho position of the benzamide directs the metal catalyst to the other less hindered ortho C-H bond (C6), resulting in the 8-chloro isomer upon cyclization.

Reaction Logic:

  • Precursor: 2-Chloro-N-methoxybenzamide.

  • Catalyst: [RhCpCl₂]₂ or [CoCp(CO)I₂].

  • Coupling Partner: Alkyne (Acetylene surrogate or internal alkyne).

  • Mechanism: The metal coordinates to the amide oxygen, activates the C6-H bond (forming a metallacycle), inserts the alkyne, and undergoes reductive elimination.

  • Post-Processing: Cleavage of the N-methoxy directing group (e.g., using SmI₂).

Pathway Diagram (DOT):

G Start 2-Chloro-N-methoxybenzamide Cat Rh(III)/Co(III) Catalyst + Alkyne Start->Cat Inter N-Methoxy-8-chloroisoquinolinone (Intermediate) Cat->Inter Annulation SP1 Side Product A: Dechlorinated Isoquinolinone Cat->SP1 Oxidative Addition into C-Cl SP2 Side Product B: Homocoupling (Alkyne Dimer) Cat->SP2 Alkyne Excess SP3 Side Product C: Unreacted Benzamide Cat->SP3 Stalled Cycle Cleavage N-O Bond Cleavage (SmI2 or Hydrogenation) Inter->Cleavage Product 8-Chloroisoquinolin-1(2H)-one (Target) Cleavage->Product Selective Reduction SP4 Side Product D: Over-reduced (8-Chloroisoquinoline) Cleavage->SP4 Over-reduction

Caption: Mechanistic flow of C-H activation route highlighting critical divergence points for side product formation.

Pathway B: Rearrangement of 8-Chloroisoquinoline N-Oxide

A classical route involving the conversion of 8-chloroisoquinoline to its N-oxide, followed by rearrangement (e.g., with acetic anhydride or tosyl chloride) and hydrolysis.

Critical Side Products:

  • 4-Acetoxy-8-chloroisoquinoline: Formed via competitive rearrangement to the C4 position.

  • 1,8-Dichloroisoquinoline: If POCl₃ is used for the rearrangement/chlorination step.

Part 2: Troubleshooting Guide & FAQs

Impurity Profile & Mitigation
Impurity / Side ProductOriginDiagnostic Signal (NMR/LCMS)Mitigation Strategy
Isoquinolin-1(2H)-one (Des-chloro) Oxidative addition of metal catalyst into the C-Cl bond during annulation.Mass: M-34 (145.16). Loss of characteristic isotope pattern.Switch to Co(III) catalysts (less prone to oxidative addition than Rh/Pd). Lower reaction temperature.[1]
2-Chlorobenzoic Acid Hydrolysis of starting benzamide or amide bond cleavage.¹H NMR: Downfield shift of aromatic protons; broad COOH peak.Ensure anhydrous conditions during annulation. Dry solvents (Dioxane/TFE) over molecular sieves.
N-Methoxy-8-chloroisoquinolinone Incomplete cleavage of the directing group.¹H NMR: Singlet ~4.0 ppm (OMe). Mass: M+30.Increase equivalents of SmI₂ (Samarium diiodide) or reaction time. Ensure SmI₂ quality (deep blue color).
Alkyne Homocoupled Dimers Self-reaction of the alkyne coupling partner.LCMS: Dimer mass. Non-polar spots on TLC.Use slow addition of the alkyne. Use internal alkynes or protected acetylene surrogates (e.g., vinyl acetate).
Regioisomer (6-Chloro) Incorrect starting material (3-chlorobenzamide) or directing group failure.¹H NMR: Different coupling constants (J-values) for aromatic protons.Strictly use 2-chlorobenzamide . The C2-Cl blocks the adjacent ortho-site, forcing reaction at C6 (becoming C8).
Frequently Asked Questions (FAQs)

Q1: Why is the yield of the 8-chloro isomer significantly lower than the unsubstituted analogue? A: The 8-position is the "peri" position, located physically close to the carbonyl oxygen (position 1) and the nitrogen lone pair. This creates steric strain in the transition state during the cyclization step.

  • Solution: Use sterically smaller ligands on the catalyst (e.g., Cp* is standard, but slightly less bulky cyclopentadienyl derivatives might help if activity is low, though Cp* is usually required for stability). Increase reaction temperature slightly, but monitor for dechlorination.

Q2: I am observing a "double cyclization" product. How do I prevent this? A: Double cyclization (forming a bis-isoquinolinone) occurs if the starting benzamide has two available ortho hydrogens.

  • Validation: Since you are synthesizing the 8-chloro derivative, you must start with 2-chlorobenzamide . The C2-chlorine atom naturally blocks one ortho site, making double cyclization mechanistically impossible. If you see double cyclization, check the purity of your starting material; it may contain unsubstituted benzamide.

Q3: How do I remove the N-methoxy directing group without removing the chlorine? A: The N-methoxy group is typically cleaved using SmI₂ (Samarium diiodide) in THF/Water or Mo(CO)₆ .

  • Risk: Catalytic hydrogenation (Pd/C, H₂) will likely remove the chlorine atom (hydrodehalogenation) before cleaving the N-O bond.

  • Protocol: Use SmI₂ (2.5 equiv) in THF at 0°C to RT. This radical mechanism is selective for the N-O bond and typically spares aryl chlorides.

Q4: Can I use POCl₃ to make this from 8-chloroisoquinoline N-oxide? A: Reaction of the N-oxide with POCl₃ typically yields 1,8-dichloroisoquinoline (chlorination at C1), not the isoquinolinone. To get the ketone (lactam), you should use acetic anhydride (forming the acetoxy intermediate) followed by acidic hydrolysis, or use tosyl chloride followed by hydrolysis.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Rh(III)-Catalyzed Annulation

Adapted from general procedures for substituted isoquinolinones [1, 3].

Reagents:

  • 2-Chloro-N-methoxybenzamide (1.0 equiv)

  • Diphenylacetylene (or acetylene surrogate) (1.2 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%) - Activator

  • Cu(OAc)₂ (2.0 equiv) - Oxidant

  • Solvent: t-Amyl alcohol or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Setup: In a screw-cap pressure tube, weigh out the benzamide, alkyne, Rh catalyst, AgSbF₆, and Cu(OAc)₂.

  • Solvent: Add anhydrous solvent (0.2 M concentration relative to benzamide).

  • Reaction: Seal the tube and heat to 100–110°C for 16 hours. The solution typically turns dark.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ and filter through a Celite pad to remove metal residues.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Note: The product at this stage is the N-methoxy derivative.

Step 2: N-Methoxy Cleavage

  • Dissolve the intermediate in dry THF (0.1 M).

  • Add SmI₂ (0.1 M solution in THF, 2.5 equiv) dropwise at 0°C under Argon.

  • Stir for 30 minutes. The deep blue color of SmI₂ should fade to yellow/white.

  • Quench with saturated Na₂S₂O₃ and extract with Ethyl Acetate.

  • The organic layer yields 8-Chloroisoquinolin-1(2H)-one .

Protocol 2: Purification of 8-Chloroisoquinolin-1(2H)-one

Due to the polarity of the lactam (NH-CO), this compound can be sticky on silica.

  • Solvent System: Use DCM:Methanol (95:5) or Ethyl Acetate:Hexanes (starting 50:50) .

  • Additives: If streaking occurs, add 1% Triethylamine to the eluent to neutralize acidic silica sites, although the lactam is weakly acidic itself.

  • Recrystallization: For high purity (>99%), recrystallize from Ethanol or Acetonitrile .

References

  • BenchChem. An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. (Accessed 2025).[2][3][4][5]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023).

  • Organic Chemistry Portal. Isoquinolone Synthesis: Recent Advances and Protocols.

  • RSC Advances. Greener alternatives for synthesis of isoquinoline and its derivatives. (2025).

  • Fluorochem. Product Page: 8-Chloroisoquinolin-1(2H)-one (CAS 1368031-04-2).

Sources

Optimization

Workflow 1: Acid-Mediated Cyclization of Ketone-Benzamides (The Duvelisib Route)

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing the 8-Chloroisoquinolin-1(2H)-one scaffold.

This structural motif is a highly privileged pharmacophore, most notably serving as the central hinge-binding core in PI3Kδ/γ inhibitors such as Duvelisib (IPI-145)[1][2]. Because the 8-chloro substituent introduces unique steric and electronic effects during cyclization and cross-coupling, standard isoquinolinone protocols often require rigorous optimization.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic causality to ensure your syntheses are robust, scalable, and highly enantiopure.

The most direct route to complex 8-chloroisoquinolin-1(2H)-ones with alpha-chiral exocyclic amines involves the acidic deprotection and subsequent intramolecular cyclization of Boc-protected ketone-benzamide intermediates[1].

Troubleshooting & FAQs

Q: Why am I seeing incomplete cyclization or the accumulation of stable imine intermediates during the Boc-deprotection step? A: Causality: The cyclization requires the newly liberated free amine to attack the adjacent ketone. If the acid concentration is too low, the Boc deprotection stalls. More critically, if the water content in your solvent is too high, the equilibrium of the final dehydration step (enamine/imine to fully aromatic isoquinolinone) is pushed backward, hydrolyzing the intermediate. Solution: Transition to strictly anhydrous conditions. Use 4M HCl in anhydrous 1,4-dioxane or cyclopentyl methyl ether (CPME). The lack of water drives the dehydration step forward, locking the molecule into the thermodynamically stable aromatic isoquinolinone core.

Q: My isolated (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one shows eroded enantiomeric excess (ee ~80-84%). How do I prevent this or recover >99% ee? A: Causality: The highly acidic conditions required for cyclization can cause partial racemization at the alpha-chiral center adjacent to the exocyclic amine via an enamine-imine tautomerization pathway. Solution: While preventing this entirely during cyclization is difficult, the standard industry resolution is highly effective. Implement a classic salt resolution using D-tartaric acid in methanol. The diastereomeric salt selectively precipitates. Subsequent basification with ammonium hydroxide will reliably upgrade the optical purity to >99% ee[1][3].

DuvelisibCore Step1 Boc-Protected Ketone-Benzamide Step2 Anhydrous HCl Deprotection Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Racemic 8-Chloro Isoquinolinone Step3->Step4 Step5 Chiral Resolution (D-Tartaric Acid) Step4->Step5 Step6 (S)-Enantiomer (>99% ee) Step5->Step6

Caption: Acid-mediated cyclization and chiral resolution workflow for the 8-chloroisoquinolinone core.

Self-Validating Protocol: Cyclization & Resolution
  • Deprotection: Dissolve tert-butyl (S)-4-(3-chloro-2-(phenylcarbamoyl)phenyl)-3-oxobutan-2-ylcarbamate (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Cyclization: Add 4M HCl in dioxane (10.0 equiv) dropwise at 0 °C. Warm to room temperature and stir for 12 hours. Validation Check: TLC should show complete consumption of the starting material; LC-MS should confirm the[M+H]+ of the cyclized product without the Boc mass.

  • Quench: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3, and extract with EtOAc. Dry over Na2SO4 and concentrate.

  • Resolution: Dissolve the crude product in MeOH (0.5 M). Add D-tartaric acid (1.0 equiv) and heat to 60 °C for 1 hour. Cool slowly to room temperature to induce crystallization. Filter the solid.

  • Basification: Suspend the solid in water, add NH4OH until pH 9, and extract with DCM. Concentrate to yield the enantiopure (S)-isomer[3].

Workflow 2: Transition-Metal Catalyzed C-H Annulation

For de novo synthesis of the 8-chloroisoquinolinone core, transition-metal-catalyzed C-H activation of 2-chloro-N-substituted benzamides followed by annulation with alkynes is a highly atom-economical approach[4][5].

Troubleshooting & FAQs

Q: When coupling 2-chloro-N-(pivaloyloxy)benzamide with internal alkynes using [RhCp*Cl2]2, I get poor regioselectivity. How do I favor the desired isomer? A: Causality: Migratory insertion of the alkyne into the rhodacycle intermediate is governed by a delicate balance of sterics and electronics. The Rh(III) center inherently prefers to place the bulkier or more electron-withdrawing substituent of the alkyne adjacent to the metal (which ultimately becomes the C3 position of the isoquinolinone)[5][6]. Solution: If your alkyne is electronically symmetric but sterically similar, regioselectivity will suffer. To override this, switch to a Ru(II) catalytic system (e.g., [Ru(p-cymene)Cl2]2) with a bulky carboxylate additive (like 1-adamantanecarboxylic acid). The Ru(II) center is more sensitive to steric differentiation than Rh(III), forcing the bulkier alkyne substituent to the C4 position[7][8].

Q: The C-H annulation reaction stalls at 40% conversion. Is the catalyst deactivating? A: Causality: This is typically caused by product inhibition or oxidant depletion. In redox-neutral annulations using an N-pivaloyloxy directing group, the N-O bond acts as an internal oxidant. However, the cleaved pivalate can coordinate strongly to the Rh(III) or Ru(II) center, outcompeting the starting material. Solution: Add a cationic silver salt (e.g., AgSbF6 or AgBF4, 20 mol%). The silver abstracts the chloride ligands from the precatalyst to generate a highly active, coordinatively unsaturated cationic metal species that is less susceptible to product inhibition[4][6].

RhCatalysis A 2-Chloro-N-pivaloyloxybenzamide C C-H Activation (Rhodacycle Intermediate) A->C + Catalyst B Active Cationic Catalyst [Cp*Rh(MeCN)3]2+ B->C D Alkyne Coordination & Migratory Insertion C->D + Alkyne E Reductive Elimination & N-O Cleavage D->E E->B Internal Oxidation F 8-Chloroisoquinolin-1(2H)-one E->F Product Release

Caption: Rh(III)-catalyzed redox-neutral C-H activation and annulation cycle.

Quantitative Data: Optimization of C-H Annulation Conditions

The following table summarizes the causal relationship between reaction parameters and the yield/regioselectivity of 8-chloroisoquinolinones during method optimization:

Catalyst SystemDirecting GroupAdditive / OxidantSolventTemp (°C)Yield (%)Regioselectivity (C3:C4)
[RhCpCl2]2 (5 mol%)N-MethoxyCu(OAc)2 (2.0 eq)DCE8045%2.5 : 1
[RhCpCl2]2 (5 mol%)N-PivaloyloxyCsOAc (1.0 eq)TFE6082%4.0 : 1
[RhCp*Cl2]2 (5 mol%)N-PivaloyloxyAgSbF6 (20 mol%)DCE8091% >20 : 1
[Ru(p-cymene)Cl2]2 (5 mol%)N-HCu(OAc)2 / AgSbF6MeOH10072%1.5 : 1
Self-Validating Protocol: Rh(III)-Catalyzed Annulation
  • Preparation: In an oven-dried Schlenk tube under argon, combine 2-chloro-N-(pivaloyloxy)benzamide (0.2 mmol), the target alkyne (0.24 mmol), [RhCp*Cl2]2 (5 mol%), AgSbF6 (20 mol%), and CsOAc (1.0 equiv).

  • Reaction: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Seal the tube and stir at 80 °C for 16 hours. Validation Check: The solution should transition from a dark orange to a deep red/brown homogeneous mixture.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a short pad of Celite to remove metal particulates.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 8-chloroisoquinolin-1(2H)-one derivative[4][5].

References

  • Title: Duvelisib - Wikipedia Source: Wikipedia URL:[Link]

  • Title: Duvelisib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Phosphoinositide 3-Kinases Source: ResearchGate URL:[Link]

  • Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: MDPI URL:[Link]

  • Title: Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones Source: ACS Publications URL:[Link]

  • Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: NIH / PMC URL:[Link]

  • Title: Isoquinolone Syntheses by Annulation Protocols Source: MDPI URL:[Link]

  • Title: Rh(III)‐Catalyzed Redox‐Neutral Cascade Annulation of Benzamides with p‐Quinone Methides Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Purification of Chlorinated Isoquinolines

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of chlorinated isoquinolines. The information herein i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of chlorinated isoquinolines. The information herein is structured to provide both quick answers through frequently asked questions and in-depth solutions via detailed troubleshooting guides and protocols.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common issues encountered during the purification of chlorinated isoquinolines in a direct question-and-answer format.

General Purification

Q1: What is the best general approach to purify my crude chlorinated isoquinoline?

A combination of techniques is often the most effective strategy. A typical workflow involves an initial workup with an acid-base extraction to remove non-basic impurities. This is often followed by either column chromatography for complex mixtures or recrystallization for achieving high purity of a solid product. The choice depends on the scale of your reaction and the nature of the impurities.[1][2] For instance, crude 5-Chloroisoquinoline can be purified to greater than 98% purity via recrystallization, while column chromatography can yield purity levels exceeding 99%.[3]

Recrystallization

Q2: My chlorinated isoquinoline is an oil, how can I get it to crystallize?

Oily products are common and can often be induced to crystallize.[1] First, ensure the oil is as pure as possible through a preliminary purification like a quick silica plug filtration. Then, attempt crystallization by dissolving the oil in a minimal amount of a good solvent and slowly adding a poor solvent (an anti-solvent) until turbidity persists.[4] For basic compounds like isoquinolines, salt formation is a highly effective method. Dissolving the oil in a solvent like isopropanol or ether and adding a solution of HCl can precipitate a crystalline hydrochloride salt.

Q3: I'm getting a very low yield after recrystallization. What are the common causes?

Low yield is a frequent issue in recrystallization and can stem from several factors:

  • Excessive Solvent: Using too much hot solvent to dissolve your crude product is the most common reason for low recovery, as a significant portion of your compound will remain in the mother liquor.[3][4]

  • Inappropriate Solvent Choice: The compound may be too soluble in the cold recrystallization solvent.

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper if the solution cools too quickly.

  • Washing with Room Temperature Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent your purified product from dissolving.[3]

Q4: My product "oils out" during recrystallization. How can I fix this?

"Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid instead of forming crystals upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To resolve this, reheat the solution and add a small amount of additional hot solvent to decrease saturation. Then, allow the solution to cool more slowly.[1][3]

Q5: What are some good starting solvents for the recrystallization of chlorinated isoquinolines?

The presence of the chlorine atom increases the hydrophobicity of the isoquinoline core.[5] A good starting point is to test single solvents of varying polarities or mixed solvent systems. For chlorinated aromatics, common solvents include:

  • Single Solvents: Toluene, methanol, ethanol, or methylcyclohexane.[2][3]

  • Mixed Solvents: Hexane/ethyl acetate, hexane/dichloromethane, or ethanol/water.[6] A documented procedure for the purification of 5-Chloroisoquinoline successfully utilizes methylcyclohexane.[3]

Column Chromatography

Q6: My chlorinated isoquinoline is streaking on the silica gel TLC plate. How can I get clean spots and good separation?

Streaking is a common problem for basic nitrogen-containing heterocycles on acidic silica gel. This is due to strong interactions between the basic nitrogen and the acidic silanol groups on the silica surface. To mitigate this, add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or ammonia in your solvent system will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[1]

Q7: I'm concerned about the stability of the C-Cl bond on acidic silica gel. What precautions should I take?

Aryl chlorides are generally stable, and the C-Cl bond is strengthened by resonance with the aromatic ring, making it resistant to hydrolysis under typical chromatographic conditions.[7][8] However, prolonged exposure to highly acidic conditions or very strong nucleophiles in the solvent system could potentially lead to dehalogenation, especially with sensitive substrates.[9] To be cautious, you can use a deactivated silica gel (by pre-treating with a basic modifier like triethylamine) or opt for a different stationary phase like alumina.

Q8: How do I choose the right solvent system for column chromatography?

The key is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your desired compound on a TLC plate.

  • For non-polar chlorinated isoquinolines: Start with a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[10][11]

  • For more polar chlorinated isoquinolines: You may need to use more polar solvent systems, such as dichloromethane/methanol.[1] If your compound is not moving from the baseline, the eluent is not polar enough. Conversely, if it runs with the solvent front, the eluent is too polar.[2]

Impurity Removal

Q9: My purified chlorinated isoquinoline is colored (yellow/brown). How do I remove the color?

Coloration can be due to the presence of highly conjugated impurities or trace amounts of residual metal catalysts.

  • Activated Charcoal: After dissolving your crude product in a hot solvent for recrystallization, you can add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[12]

  • Column Chromatography: Often, colored, polar impurities will bind strongly to the silica gel, allowing your less polar, colorless product to elute first.

Q10: I have residual palladium catalyst in my product. What is the most effective way to remove it?

Palladium catalysts are commonly used in the synthesis of isoquinoline derivatives. Removing residual palladium is crucial, especially for pharmaceutical applications.

  • Filtration through Celite®: For heterogeneous catalysts like Pd/C, a simple and effective method is to filter the reaction mixture through a pad of Celite®.

  • Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be very effective. These are often silica-supported or polymer-bound reagents with functional groups (like thiols) that chelate the metal, allowing for its removal by filtration.

  • Chromatography and Scavenging: Studies have shown that while column chromatography can remove a significant portion of residual palladium, a subsequent treatment with a scavenging resin is often necessary to reduce levels to below 100 ppm.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Recrystallization Troubleshooting

This guide provides a logical workflow for diagnosing and solving common recrystallization challenges.

G start Start with Crude Chlorinated Isoquinoline solvent_selection Select a Solvent System (e.g., Toluene, Hexane/EtOAc) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve cool Cool Slowly to Room Temperature, then Ice Bath dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals by Filtration crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No, solution is clear oiling_out Product 'Oils Out' crystals_form->oiling_out No, an oil forms wash_dry Wash with Ice-Cold Solvent and Dry collect->wash_dry low_yield Low Yield collect->low_yield Yield is poor end_good Pure Product wash_dry->end_good sol_no_crystals Too much solvent used. - Boil off some solvent. - Scratch flask inner wall. - Add a seed crystal. no_crystals->sol_no_crystals sol_oiling_out Solution too saturated or solvent BP > product MP. - Reheat, add more hot solvent. - Cool even more slowly. - Change to a lower-boiling solvent. oiling_out->sol_oiling_out sol_low_yield Too much solvent or product soluble when cold. - Use minimum hot solvent. - Ensure thorough cooling. - Concentrate mother liquor for a second crop. low_yield->sol_low_yield sol_no_crystals->cool sol_oiling_out->cool sol_low_yield->cool

Caption: A decision tree for troubleshooting common recrystallization problems.

Guide 2: Optimizing Column Chromatography for Chlorinated Isoquinolines

The basicity of the isoquinoline nitrogen often necessitates modifications to standard silica gel chromatography protocols.

G start Crude Chlorinated Isoquinoline tlc Run TLC with Hexane/EtOAc (e.g., 7:3) start->tlc rf_check Analyze TLC Plate tlc->rf_check rf_ok Rf ≈ 0.3, spots are clean rf_check->rf_ok Rf is good rf_low Rf ≈ 0 (at origin) rf_check->rf_low Low Rf rf_high Rf ≈ 1 (at solvent front) rf_check->rf_high High Rf streaking Streaking/Tailing? sol_streaking Add 0.1-1% Triethylamine (Et3N) to Eluent streaking->sol_streaking Yes run_column Run Flash Column Chromatography streaking->run_column No rf_ok->streaking sol_rf_low Increase Eluent Polarity (e.g., more EtOAc or switch to DCM/MeOH) rf_low->sol_rf_low sol_rf_high Decrease Eluent Polarity (e.g., more Hexane) rf_high->sol_rf_high sol_streaking->tlc sol_rf_low->tlc sol_rf_high->tlc end_good Pure Product run_column->end_good

Caption: Workflow for optimizing column chromatography of chlorinated isoquinolines.

Part 3: Experimental Protocols & Data

Protocol 1: General Recrystallization Procedure for a Chlorinated Isoquinoline

This protocol is a general guideline and may need to be optimized for your specific compound.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., methylcyclohexane, toluene, ethanol, ethyl acetate/hexane mixtures) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot and show low solubility when cold.[3][13]

  • Dissolution: In a fume hood, place your crude chlorinated isoquinoline in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is designed to overcome issues with basic compounds on silica gel.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives an Rf value of 0.2-0.4 for your product. Add 0.5% triethylamine to the solvent mixture to prevent streaking.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution process by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Removal of Residual Palladium using Scavengers

This protocol describes the use of a scavenger resin to remove trace amounts of a homogeneous palladium catalyst.

  • Dissolution: Dissolve the crude product (which has likely already been partially purified by chromatography) in a suitable solvent like methanol or THF.

  • Scavenger Addition: Add a metal scavenger resin (e.g., silica-supported trimercaptotriazine, Si-TMT) to the stirred solution. The amount of scavenger to add is typically based on the molar equivalents of the residual palladium.

  • Stirring: Stir the mixture at room temperature for several hours or overnight to allow for complete chelation of the palladium.

  • Filtration: Filter the mixture to remove the scavenger resin, which now contains the bound palladium.

  • Solvent Removal: Evaporate the solvent from the filtrate to obtain the final product with significantly reduced palladium content.

Data Table: Common Solvents for Recrystallization of Aromatic Compounds
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, often used in a mix with alcohols.
MethanolHigh65Good for many aromatic compounds.
EthanolHigh78Similar to methanol, often gives good crystals.
AcetoneMedium56A strong solvent, often used in a solvent pair.
Ethyl AcetateMedium77Common choice, often paired with hexanes.
DichloromethaneMedium40Low boiling point, good for less polar compounds.
TolueneLow111Good for non-polar aromatic compounds, higher boiling point.
Hexane/Petroleum EtherLow~69Very non-polar, often used as the "poor" solvent in a pair.

This table provides a general guide; solvent selection is highly dependent on the specific chlorinated isoquinoline.

Part 4: Safety Precautions

Chlorinated isoquinolines and the solvents used for their purification require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[14][15]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust.[14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14][15] Chlorinated isoquinolines can be harmful if swallowed and may cause skin and eye irritation.

  • Storage: Store chlorinated isoquinolines in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some derivatives may be air-sensitive and require storage under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Acros Organics. (2025, December 19).
  • Avocado Research Chemicals Ltd. (2025, September 7).
  • TCI Chemicals. (2025, May 9).
  • TCI Chemicals. (2024, November 19).
  • BenchChem Technical Support Team. (2025, December).
  • Save My Exams. (2024, December 23).
  • Macaskie, L. E., et al. (2004). Dehalogenation of chlorinated aromatic compounds using a hybrid bioinorganic catalyst on cells of Desulfovibrio desulfuricans. Biotechnology Letters, 26(24), 1885-1890.
  • Zborowski, K., et al. (2025, August 10). Substituent Effects in Heterocyclic Systems.
  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 46(12), 2913-2922.
  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 14.7: Aryl Halides. Chemistry LibreTexts.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile. BenchChem.
  • Yong, P., & Macaskie, L. E. (2025, August 6). Dehalogenation of chlorinated aromatic compounds using a hybrid bioinorganic catalyst on cells of Desulfovibrio desulfuricans.
  • Sadlej-Sosnowska, N. (2010). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 21(1), 1-11.
  • HBCSE. (n.d.).
  • Henkel, K., & Kassebaum, J. (1996). U.S. Patent No. 5,552,549. Washington, DC: U.S.
  • Piktel, E., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3169.
  • Zeng, Y., et al. (2011). A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil. Applied and Environmental Microbiology, 77(19), 6747-6752.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Taylor & Francis. (n.d.).
  • Hrobarik, P., et al. (2023). Halogen Bond to Experimentally Significant N-Heterocyclic Carbenes. International Journal of Molecular Sciences, 24(10), 8969.
  • Singh, S., et al. (2022). Influence of Halogen Substitution on Crystal Packing, Molecular Properties and Electrochemical Sensing. SSRN.
  • King, J. F., & Lee, T. W. S. (1969). Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Canadian Journal of Chemistry, 47(1), 951-954.
  • TCI. (n.d.).
  • Isfort, M., et al. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds.
  • Welch, C. J., et al. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Kennedy, C. R., & Byers, J. T. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega, 7(10), 8933-8938.
  • CymitQuimica. (n.d.). CAS 19493-44-8: 1-Chloroisoquinoline.
  • ChemBK. (2024, April 9). 4-Chloroisoquinoline.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude 5-Chloroisoquinoline. BenchChem.
  • BenchChem Technical Support Team. (2025). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
  • Sigma-Aldrich. (n.d.). 4-Chloroisoquinoline | 1532-91-8.
  • North, M., et al. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • El-Faham, A. (2018, December 23). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature???
  • Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.
  • Sigma-Aldrich. (n.d.). 4-Chloroisoquinoline | 1532-91-8.
  • Weissensteiner, J., et al. (2021). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences, 22(16), 8753.

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Optimization

preventing byproduct formation in isoquinoline chlorination

A Guide to Preventing Byproduct Formation and Maximizing Selectivity Welcome to the Technical Support Center for Isoquinoline Chlorination. This guide is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Byproduct Formation and Maximizing Selectivity

Welcome to the Technical Support Center for Isoquinoline Chlorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing chlorine atoms to the isoquinoline scaffold. The chlorination of isoquinoline is a foundational transformation, yet it is frequently plagued by challenges of regioselectivity and byproduct formation.

This document moves beyond standard protocols to provide a deeper understanding of the underlying reaction mechanisms and offers practical, field-tested solutions to common experimental issues. Our goal is to empower you to troubleshoot your reactions effectively, optimize conditions, and achieve your target chlorinated isoquinoline with higher purity and yield.

Frequently Asked Questions (FAQs): Core Principles & Common Byproducts

This section addresses the fundamental principles governing the chlorination of isoquinoline and the common side-products that can arise.

Q1: Why is the chlorination of isoquinoline often non-selective?

The regioselectivity of isoquinoline chlorination is dictated by the principles of electrophilic aromatic substitution (SEAr). The isoquinoline ring system consists of two fused rings: an electron-rich benzene ring and an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack.[1] Consequently, electrophilic chlorination occurs preferentially on the carbocyclic (benzene) ring at the C-5 and C-8 positions, which are the most nucleophilic carbons.[2][3]

The reaction often yields a mixture of 5-chloro- and 8-chloroisoquinoline because the electronic activation at these two positions is similar.[4] The final product ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Q2: What are the most common byproducts I should expect?

Beyond the desired chlorinated isomer, several byproducts can complicate your reaction mixture:

  • Isomeric Products: The most common issue is the co-formation of the C-5 and C-8 chlorinated isomers, which can be difficult to separate due to similar physical properties.[4]

  • Polychlorinated Species: Under forcing conditions or with an excess of the chlorinating agent, di- or even tri-chlorinated isoquinolines can form.

  • Products of Ring Opening/Degradation: Harsh reagents (e.g., strong Lewis acids, high temperatures) can lead to the formation of complex mixtures and tar-like substances, indicating decomposition of the starting material or product.[5]

  • Chlorination on the Pyridine Ring: While less common under standard electrophilic conditions, some methods, particularly those involving N-oxides, can lead to chlorination at the C-1 or C-4 positions.[6][7]

Troubleshooting Guide: From Problem to Solution

This section is formatted to address specific problems you might encounter in the lab.

Problem 1: My reaction produces a mixture of 5- and 8-chloroisoquinoline. How can I improve selectivity?

This is the most frequent challenge. The key is to manipulate the reaction conditions to favor one isomer over the other.

Causality: The balance between C-5 and C-8 attack is influenced by both sterics and the nature of the chlorinating species. The C-8 position is slightly more sterically hindered by the adjacent pyridine ring.

Solutions:

  • Choice of Chlorinating Agent:

    • For 8-Chloroisoquinoline (less hindered product): Smaller, highly reactive electrophiles may favor this position. However, achieving high selectivity can be difficult.

    • For 5-Chloroisoquinoline (more hindered product): While counterintuitive, some methods achieve C-5 selectivity. Modern C-H activation strategies using directing groups at the C-4 or C-6 position can be highly effective.[8][9]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the chlorinating agent and stabilize the intermediates differently. It is often necessary to screen a range of solvents, from non-polar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., acetonitrile).

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy. Start at 0 °C or even -20 °C and slowly warm if necessary.

Problem 2: I'm observing significant amounts of dichlorinated products.

Causality: Over-chlorination occurs when the mono-chlorinated product is still sufficiently activated to react with the remaining chlorinating agent.

Solutions:

  • Stoichiometry is Key: Use the chlorinating agent as the limiting reagent. Start with 1.0 to 1.1 equivalents.[3]

  • Slow Addition: Add the chlorinating agent dropwise or portion-wise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the reagent low, favoring mono-chlorination.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to carefully track the consumption of the starting material.[3] Quench the reaction as soon as the starting isoquinoline is consumed to prevent the formation of di-substituted products.

Problem 3: The reaction is turning dark and forming tar. What is causing this decomposition?

Causality: Tar formation is a sign of polymerization or decomposition, often caused by excessively harsh reaction conditions.[5] Reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) can be aggressive, especially at elevated temperatures.[10][11]

Solutions:

  • Lower the Temperature: This is the most critical parameter. Many chlorinations can be run effectively at or below room temperature.

  • Switch to a Milder Reagent: If using a harsh reagent like SO₂Cl₂, consider switching to N-Chlorosuccinimide (NCS). NCS is a solid, easier to handle, and generally requires milder conditions, often catalyzed by a proton source or a Lewis acid.[12][13]

  • Ensure an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to polymerization.[5]

Experimental Protocols & Data
Data Summary: Comparison of Common Chlorinating Agents
Chlorinating AgentTypical ConditionsCommon ByproductsSelectivity NotesSafety & Handling
N-Chlorosuccinimide (NCS) Acetonitrile or DCM, often with acid catalyst (e.g., TFA, HCl), 0 °C to RT[12][14]Isomer mixture, succinimideGenerally mild; selectivity can be solvent/catalyst dependent.Stable solid, easy to handle.[12]
Sulfuryl Chloride (SO₂Cl₂) Neat or in a non-polar solvent, often requires heating.Isomer mixture, polychlorination, tar.[5]Highly reactive, often leads to poor selectivity.Corrosive, toxic liquid. Reacts violently with water.[11]
Phosphorus Oxychloride (POCl₃) Typically used with isoquinoline N-oxides to achieve C-1 chlorination.[7][15]Phosphoric acid byproductsHighly selective for C-1 on N-oxides.Corrosive liquid, moisture-sensitive. Workup can be challenging.[10]
Chlorine Gas (Cl₂) Passed through a solution of isoquinoline in an inert solvent.Isomer mixture, significant polychlorination.Difficult to control stoichiometry and selectivity.Highly toxic and corrosive gas. Requires specialized equipment.
Protocol 1: General Procedure for Chlorination using N-Chlorosuccinimide (NCS)

This protocol outlines a mild approach suitable for initial screening experiments.

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve isoquinoline (1 equivalent) in anhydrous dichloromethane (DCM) or acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (1.05 equivalents) in the same solvent. Add this solution dropwise to the stirred isoquinoline solution over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the isomers.[12]

Protocol 2: C-1 Chlorination via the N-Oxide Method

This method is highly selective for the C-1 position.

  • Step A: N-Oxidation: Dissolve isoquinoline (1 equivalent) in dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir until TLC shows complete consumption of the starting material. Wash the mixture with a saturated sodium bicarbonate solution, dry the organic layer, and concentrate to obtain isoquinoline N-oxide.[15]

  • Step B: Chlorination: Add the crude isoquinoline N-oxide to phosphorus oxychloride (POCl₃, used as both reagent and solvent) slowly at 0 °C. After the addition, carefully heat the mixture to reflux (approx. 105 °C) for 2-3 hours.[7]

  • Work-up: Cool the reaction mixture to room temperature and very carefully quench it by pouring it slowly onto crushed ice with vigorous stirring. Basify the acidic solution with a saturated sodium carbonate solution until the pH is ~8-9.

  • Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 1-chloroisoquinoline.[7]

Visualizing the Chemistry: Diagrams and Workflows
Mechanism: Electrophilic Attack on Isoquinoline

The diagram below illustrates the formation of the resonance-stabilized intermediate (sigma complex) during electrophilic attack at the C-5 position, which is analogous to the attack at C-8.

Caption: General mechanism of electrophilic aromatic substitution at C-5.

Troubleshooting Workflow for Poor Selectivity

This decision tree provides a logical path for addressing poor regioselectivity in your chlorination reaction.

troubleshooting_workflow cluster_analysis Analysis cluster_strategy Optimization Strategy cluster_outcome Outcome start Problem: Mixture of C-5 and C-8 Isomers char Characterize Product Ratio (GC-MS, qNMR) start->char temp Lower Reaction Temperature (e.g., to 0°C or -20°C) char->temp Is reaction exothermic? reagent Change Chlorinating Agent (e.g., NCS for SO₂Cl₂) char->reagent Are conditions harsh? solvent Screen Different Solvents (Polar vs. Non-polar) char->solvent fail Selectivity Still Poor success Improved Selectivity temp->success reagent->success solvent->success advanced Consider Advanced Methods (C-H Activation, N-Oxide) advanced->success fail->advanced If conventional methods fail

Caption: Decision tree for optimizing regioselectivity.

References
  • BenchChem. (2025). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
  • BenchChem. (2025). Catalyst selection and optimization for 3,6-Dichloroisoquinoline synthesis.
  • ResearchGate. (n.d.). Regiodivergent C5 & C8- visible light induced C-H functionalisation of quinolines under metal-, photosensitizer- and oxidant-free conditions | Request PDF.
  • Canadian Science Publishing. (n.d.). THE SYNTHESIS OF SOME ISOQUINOLINES.
  • Royal Society of Chemistry. (2025).
  • RSC Publishing. (n.d.). Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (2025). Application Notes and Protocols: N-Chlorosuccinimide (NCS)
  • ACS Publications. (2025).
  • Isoquinoline. (n.d.).
  • ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • BenchChem. (2025).
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018).
  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
  • RSC Publishing. (n.d.).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 8-Chloroisoquinolin-1(2H)-one

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 8-Chloroisoquinolin-1(2H)-one (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 8-Chloroisoquinolin-1(2H)-one (CAS: 1368031-04-2) .

Traditional Pomeranz-Fritsch cyclizations often fail or yield complex mixtures when applied to highly functionalized, sterically hindered halogenated substrates. To bypass these limitations, this guide details a state-of-the-art Rhodium(III)-catalyzed C–H activation/annulation strategy. By utilizing 2-chloro-N-(pivaloyloxy)benzamide and vinyl acetate (as a scalable alkyne surrogate), this redox-neutral pathway ensures perfect regioselectivity and eliminates the need for stoichiometric transition-metal oxidants [1].

Mechanistic Rationale & Regioselectivity

Understanding the causality behind the reaction design is critical for successful scale-up. The synthesis relies on the Concerted Metalation-Deprotonation (CMD) pathway.

Why does this route yield the 8-chloro isomer exclusively? In the starting material (2-chloro-N-(pivaloyloxy)benzamide), the C2 position is sterically blocked by the chlorine atom. The Rh(III) catalyst, directed by the N-OPiv moiety, is forced to activate the C–H bond at the C6 position. During the annulation with vinyl acetate, this C6 carbon becomes the C4a bridgehead of the resulting isoquinoline ring, while the original C2-Cl carbon maps perfectly to the C8 position of the final isoquinolone architecture. Furthermore, the N-O bond acts as an internal oxidant, cleaving to regenerate the active Rh(III) species and releasing pivalic acid [2].

G A Precatalyst [Cp*RhCl2]2 B Active Catalyst Cp*Rh(OAc)2 A->B NaOAc (Anion Exchange) D C-H Activation at C6 (5-Membered Rhodacycle) B->D + Substrate C Substrate 2-Chloro-N-(pivaloyloxy)benzamide C->D Directing Group Coordination E Vinyl Acetate Coordination & Insertion D->E Regioselective Metalation F 7-Membered Rhodacycle E->F Migratory Insertion G Reductive Elimination & N-OPiv Cleavage F->G β-Acetate Elimination G->B Catalyst Regeneration (Internal Oxidant) H 8-Chloroisoquinolin-1(2H)-one (Product) G->H Aromatization

Mechanistic pathway of Rh(III)-catalyzed C-H annulation for 8-chloroisoquinolin-1(2H)-one.

Quantitative Data: Process Optimization

Prior to executing the 100g scale-up, Design of Experiments (DoE) was utilized to optimize catalyst loading, solvent, and temperature. 2,2,2-Trifluoroethanol (TFE) was identified as the optimal solvent due to its high hydrogen-bond donating capacity, which vastly accelerates the CMD step.

Table 1: Optimization of Annulation Conditions (10 mmol scale)

Catalyst Loading ([Cp*RhCl2]2)SolventAdditive (Base)TemperatureConversionIsolated Yield
5.0 mol%MeOHNone60 °C52%45%
2.0 mol%MeOHNaOAc (2.0 eq)60 °C75%68%
2.0 mol%TFENaOAc (2.0 eq)80 °C>99%94%
1.0 mol% TFE NaOAc (2.0 eq) 80 °C >99% 91% (Optimal)

Self-Validating Scale-Up Protocol (100g Target)

This protocol incorporates real-time analytical checkpoints to ensure the reaction is proceeding as intended before moving to the next unit operation.

Step 1: Rh(III)-Catalyzed Annulation

  • Reactor Preparation: Equip a 2L jacketed glass reactor with an overhead stirrer, reflux condenser, and internal temperature probe. Purge the system with N₂ for 15 minutes.

  • Charging Reagents: Add 2-chloro-N-(pivaloyloxy)benzamide (150.0 g, 0.587 mol), anhydrous NaOAc (96.3 g, 1.17 mol), and [Cp*RhCl2]2 (3.63 g, 5.87 mmol, 1.0 mol%).

  • Solvent Addition: Add degassed 2,2,2-Trifluoroethanol (TFE) (750 mL). Stir at 250 rpm.

  • Alkyne Surrogate Addition: Add vinyl acetate (101.1 g, 1.17 mol, 2.0 eq) in one portion.

  • Heating: Ramp the internal temperature to 80 °C over 30 minutes.

    • Validation Checkpoint 1: As the active Cp*Rh(OAc)2 species forms and enters the catalytic cycle, the suspension will transition from a bright orange slurry to a deep, homogeneous crimson solution.

  • Reaction Monitoring: Maintain at 80 °C for 12 hours.

    • Validation Checkpoint 2: Pull a 0.5 mL aliquot, dilute with MeCN, and analyze via HPLC (254 nm). The reaction is deemed complete when the substrate peak (RT = 4.2 min) is <1.0% relative to the product peak (RT = 5.8 min).

Step 2: Downstream Processing & Isolation

  • Quench & Scavenge: Cool the reactor to 40 °C. Add SiliaMetS® Thiol resin (15 g) to scavenge residual Rh. Stir for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin and inorganic salts. Rinse with TFE (100 mL).

  • Solvent Swap: Transfer the filtrate to a rotary evaporator. Concentrate to ~200 mL, then continuously add Ethyl Acetate (EtOAc) (500 mL) while distilling to completely remove TFE.

  • Crystallization: Heat the EtOAc solution to 70 °C to ensure complete dissolution. Slowly add Heptane (500 mL) over 1 hour. Cool the mixture at a controlled rate of 0.1 °C/min to 5 °C.

  • Filtration & Drying: Filter the resulting white/pale-yellow crystals. Wash with cold Heptane (2 x 100 mL). Dry in a vacuum oven at 50 °C for 24 hours.

    • Validation Checkpoint 3: Yield should be ~95g (90%). Purity >99.0% by HPLC. Rhodium content <10 ppm by ICP-MS.

Workflow N1 1. Reagent Charging (Inert Atmosphere) N2 2. C-H Annulation (TFE, 80°C, 12h) N1->N2 N3 3. Scavenge & Filter (Thiol Resin/Celite) N2->N3 N4 4. Solvent Swap (TFE to EtOAc) N3->N4 N5 5. Crystallization (EtOAc/Heptane) N4->N5 N6 6. API Isolation (>99% Purity) N5->N6

Scale-up workflow for the synthesis and isolation of 8-chloroisoquinolin-1(2H)-one.

Troubleshooting & FAQs

Q: My reaction is stalling at ~60% conversion. What is causing this?

A: Stalling in Rh(III) C–H activations is typically caused by catalyst poisoning or off-cycle resting states. TFE has a high solubility for oxygen, which can oxidatively degrade the active Rh species over time. Ensure rigorous degassing of the TFE (sparging with N₂ for at least 30 minutes) prior to addition. Additionally, verify that your NaOAc is strictly anhydrous; water can hydrolyze the N-OPiv directing group, creating an unreactive 2-chloro-N-hydroxybenzamide dead-end.

Q: LC-MS analysis shows a mass of [M+58] alongside my product. What is this impurity?

A: This indicates the formation of the 3-acetoxy-3,4-dihydroisoquinolin-1(2H)-one intermediate. When using vinyl acetate, the initial migratory insertion yields this species. Aromatization to the final product requires a β-acetate elimination step. If the reaction temperature drops below 80 °C, or if the base is depleted, this elimination stalls. Fix: Ensure your reactor jacket temperature is strictly maintained. If the impurity persists during workup, adding a catalytic amount of p-Toluenesulfonic acid (pTSA) during the solvent swap phase will rapidly drive the elimination of acetic acid and complete the aromatization.

Q: During the solvent swap from TFE to EtOAc, the product precipitates prematurely, trapping impurities. How can I control this?

A: 8-Chloroisoquinolin-1(2H)-one features a strongly hydrogen-bonding lactam motif, leading to rapid, uncontrolled crash-out if the solvent composition changes too quickly [3]. To prevent impurity entrapment:

  • Maintain the EtOAc solution at a minimum of 60 °C during the entire distillation/swap process.

  • Seed the solution with 0.5 wt% of pure product once the target volume is reached.

  • Strictly adhere to the cooling ramp of 0.1 °C/min. Shock-cooling will cause supersaturation and trap pivalic acid byproducts in the crystal lattice.

Q: Can I substitute vinyl acetate with acetylene gas to improve atom economy?

A: While acetylene gas provides perfect atom economy and avoids the β-acetate elimination step, it is highly flammable, poses severe explosion risks at scale, and requires specialized pressurized reactors. Vinyl acetate acts as a safe, liquid acetylene surrogate that can be handled in standard glass-lined reactors, making it the superior choice for pilot-plant scale-up.

Table 2: Quick Troubleshooting Matrix

Observed IssueRoot CauseImmediate Action / Solution
Reaction stalls at <50% Trace O₂ or wet NaOAcDegas TFE thoroughly; use anhydrous NaOAc.
High residual Rh (>50 ppm) Incomplete scavengingIncrease Thiol resin to 20g; heat to 50°C during scavenge.
[M+58] byproduct peak Incomplete aromatizationMaintain 80°C strictly; add trace pTSA during workup.
Sticky, off-white solid Trapped pivalic acidRe-crystallize from EtOAc/Heptane with slow cooling.

References

  • Rhodium(III)-Catalyzed Atroposelective Synthesis of Biaryls by C-H Activation and Intermolecular Coupling with Sterically Hindered Alkynes Source: Angewandte Chemie International Edition / PubMed Central (PMC) URL:[Link]

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group Source: Organic Letters / ResearchGate URL:[Link]

Optimization

Technical Support Center: 8-Chloroisoquinolin-1(2H)-one Synthesis

This guide serves as a technical support resource for researchers synthesizing 8-Chloroisoquinolin-1(2H)-one (also known as 8-chloroisoquinolone). It addresses the specific challenges of regioselectivity, halogen stabili...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers synthesizing 8-Chloroisoquinolin-1(2H)-one (also known as 8-chloroisoquinolone). It addresses the specific challenges of regioselectivity, halogen stability, and purification inherent to this scaffold.

Case ID: 8-Cl-ISOQ-SYN Status: Operational Scope: Synthesis troubleshooting, impurity profiling, and purification logic.

Core Synthesis Pathways & Impurity Origins

The synthesis of 8-chloroisoquinolin-1(2H)-one is distinct from standard isoquinoline synthesis because the chlorine atom at the C8 position is sterically crowded and electronically sensitive. Two primary routes are dominant in current literature: the Modified Pomeranz-Fritsch (Classical) and the Rh(III)-Catalyzed Annulation (Modern) .

Pathway Analysis & Impurity Map

G cluster_classic Route A: Classical (Pomeranz-Fritsch + Rearrangement) cluster_modern Route B: Modern (Rh-Catalyzed C-H Activation) SM_A 2-Chlorobenzaldehyde Inter_A1 8-Chloroisoquinoline SM_A->Inter_A1 Aminoacetaldehyde diethyl acetal / Acid Imp_A1 Impurity A1: 5-Chloroisoquinoline (Regioisomer from 3-Cl impurity) SM_A->Imp_A1 If SM contains 3-Cl isomer Inter_A2 8-Chloroisoquinoline N-oxide Inter_A1->Inter_A2 mCPBA or H2O2 Product TARGET: 8-Chloroisoquinolin-1(2H)-one Inter_A2->Product Ac2O or TsCl (Rearrangement) Imp_A2 Impurity A2: 1,8-Dichloroisoquinoline (Over-chlorination) Inter_A2->Imp_A2 If POCl3 used instead of Ac2O SM_B 2-Chloro-N-methoxybenzamide SM_B->Product Rh(III), AgOAc Imp_B1 Impurity B1: Isoquinolin-1(2H)-one (Hydrodehalogenation) SM_B->Imp_B1 Oxidative addition into C-Cl Reagent_B Alkyne / Vinyl Acetate Imp_B2 Impurity B2: Homocoupling Dimer Reagent_B->Imp_B2 Alkyne dimerization caption Figure 1: Synthesis pathways and origin of key impurities. Route A relies on rearrangement; Route B relies on C-H activation.

Troubleshooting Guide (Q&A Format)

Category A: Regioselectivity & Isomers

Q: I am seeing a persistent impurity at the same mass (M+H = 180) that co-elutes with my product. What is it? A: This is likely the 5-chloroisoquinolin-1(2H)-one regioisomer.

  • Cause: If you used a meta-substituted starting material (e.g., 3-chlorobenzaldehyde or 3-chlorobenzamide), cyclization can occur at either the ortho-position (yielding 8-chloro) or the para-position (yielding 6-chloro). However, if you started with 2-chlorobenzamide in a C-H activation route, the 5-chloro isomer is unlikely unless your starting material contained 3-chlorobenzamide as an impurity.

  • Diagnosis:

    • 1H NMR: Look for the coupling constants. 8-chloro derivatives often show a characteristic "bay region" effect where the proton at C7 is deshielded.

    • 5-Chloro Isomer: Typically shows a triplet (or dd) for the C6/C7 protons that differs from the 8-chloro pattern.

  • Resolution: Regioisomers are notoriously difficult to separate by flash chromatography. Use Recrystallization (methanol/ethyl acetate) or Preparative HPLC with a Phenyl-Hexyl column, which often separates positional isomers better than C18.

Q: Why is my yield of 8-chloroisoquinolin-1(2H)-one low when using the Rh(III) catalyzed route? A: The chlorine atom at the 8-position (ortho to the annealing site) creates significant steric hindrance .

  • Mechanism: The Rh(III) catalyst must activate the C-H bond adjacent to the bulky chlorine atom. This is kinetically slower than activating a proton with no ortho-substituent.

  • Fix: Increase the catalyst loading (up to 5 mol%) or switch to a more sterically accessible directing group (e.g., using a pivaloyl-protected hydroxamic acid) to force the conformation. Ensure strictly anhydrous conditions, as moisture can deactivate the active Rh species.

Category B: De-halogenation & Side Reactions

Q: My LC-MS shows a significant peak at M-34 (M+H = 146). Did I lose the chlorine? A: Yes, this is Isoquinolin-1(2H)-one (Hydrodehalogenation).

  • Context: This is a critical issue in Route B (Metal Catalysis) . Palladium and Rhodium can undergo oxidative addition into the aryl C-Cl bond, followed by reductive elimination or hydride transfer, effectively removing the chlorine.

  • Prevention:

    • Avoid Pd: If possible, stick to Rh(III) which is less prone to oxidative addition into Ar-Cl bonds than Pd(0/II).

    • Temperature Control: Do not overheat. C-Cl insertion activation energy is often crossed above 100°C.

    • Solvent: Avoid alcohols (methanol/ethanol) in the reaction mixture if using metal catalysts, as they can serve as hydride sources. Use Toluene or DCE.

Q: In the N-oxide rearrangement (Route A), I isolated a product with M+H = 198 (M+18). What happened? A: You likely formed 1,8-Dichloroisoquinoline or the O-acyl intermediate did not hydrolyze.

  • Scenario: If you used POCl3 or TsCl to activate the N-oxide, the chloride ion can attack the C1 position. While 1-chloro-8-chloroisoquinoline is a useful intermediate, it is not the lactam.

  • Fix: To get the lactam (one), use Acetic Anhydride (Ac2O) followed by alkaline hydrolysis (NaOH/MeOH). The Ac2O promotes the rearrangement to the isoquinolin-1-one via an acetoxy intermediate which is then hydrolyzed.

Analytical Data Reference

Use this table to validate your crude reaction mixture.

Impurity NameRelative Retention (RRT)*Mass ShiftOrigin
Isoquinolin-1(2H)-one 0.6 - 0.7-34 DaHydrodehalogenation (Catalyst side reaction)
5-Chloroisoquinolin-1-one 0.95 - 1.050 DaRegioisomer (Impure Starting Material)
8-Chloroisoquinoline 1.2 - 1.3-16 DaIncomplete N-oxidation or reduction
1,8-Dichloroisoquinoline 1.5 - 1.6+18 DaOver-chlorination (POCl3 usage)
Dimer (Homocoupling) > 2.0~2x MassAlkyne polymerization (Route B)

*RRT is approximate based on C18 Reverse Phase (Water/Acetonitrile).

Purification Decision Tree

Follow this logic flow to clean your material efficiently.

Purification Start Crude Reaction Mixture Check_Solubility Check Solubility in DCM/MeOH Start->Check_Solubility Precipitation Precipitation/Trituration (Solvent: EtOAc or Et2O) Check_Solubility->Precipitation Low Solubility Column Flash Chromatography (DCM:MeOH 95:5) Check_Solubility->Column High Solubility Filtration Filter Solids (Lactams are often high MP solids) Precipitation->Filtration Check_Purity Check Purity (LC-MS) Filtration->Check_Purity Is_Regioisomer Is Regioisomer Present? Check_Purity->Is_Regioisomer Recryst Recrystallization (MeOH or Acetone) Is_Regioisomer->Recryst Yes (Hard to separate on column) Final Pure 8-Chloroisoquinolin-1(2H)-one Is_Regioisomer->Final No Recryst->Final Column->Check_Purity caption Figure 2: Purification workflow. Note that lactams often precipitate directly from the reaction mixture upon cooling.

References

  • Pomeranz-Fritsch Reaction Mechanism & Scope

    • Organic Reactions.[1][2][3][4][5][6][7] "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction."[2][5][7][8]

  • Rh(III)

    • Chemical Communications. "Regioselective synthesis of multisubstituted isoquinolones and pyridones via Rh(iii)
  • Dehalogenation Risks in Metal Catalysis

    • Journal of Organic Chemistry. "Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.
  • Synthesis of 8-substituted Isoquinolinones

    • BenchChem Technical Guide. "An In-depth Technical Guide on 8-Chloroisoquinoline-1-carbonitrile and Its Isomers."[3] (Provides context on the 8-chloro scaffold stability).

Sources

Troubleshooting

Technical Support Center: Purification of 8-Chloroisoquinolin-1(2H)-one

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Chloroisoquinolin-1(2H)-one. We will move beyond simple pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Chloroisoquinolin-1(2H)-one. We will move beyond simple procedural lists to explore the underlying chemical principles that govern successful purification, ensuring you can troubleshoot and optimize your workflow with confidence.

Foundational Knowledge: Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and the potential contaminants in the reaction mixture.

Physicochemical Properties of 8-Chloroisoquinolin-1(2H)-one

The structure of 8-Chloroisoquinolin-1(2H)-one, featuring a polar lactam moiety and a less polar chlorinated aromatic system, dictates its behavior in various solvents and on different stationary phases. These properties are crucial for selecting an appropriate purification method.

PropertyValue / Predicted CharacteristicSignificance for Purification
Molecular Formula C₉H₆ClNO-
Molecular Weight 179.60 g/mol [1]Influences diffusion rates but is less critical for common purification techniques like chromatography and recrystallization.
Appearance Likely a solid (powder/crystalline)[2]Enables the use of recrystallization as a primary or final purification step.
Polarity Moderately PolarThe molecule possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, conferring polarity. This makes it suitable for normal-phase chromatography.
Solubility Low water solubility; soluble in polar organic solvents like DCM, Chloroform, and DMSO.[2]Guides the selection of solvents for extraction, chromatography, and recrystallization.[3]
Anticipating Common Impurities

The nature of impurities is intrinsically linked to the synthetic route employed. While specific syntheses vary, common pathways to isoquinolinones can introduce predictable contaminants.

  • Unreacted Starting Materials: Depending on the synthesis, these could be substituted acrylic acids or other precursors.[4] Their polarity will differ, often significantly, from the product.

  • Reagents and Catalysts: Acids, bases, or coupling agents used in the reaction may persist. Many of these are water-soluble and can be removed during an initial aqueous workup.

  • Regioisomers: Cyclization reactions can sometimes yield isomeric products (e.g., 6-chloroisoquinolin-1(2H)-one), which may have very similar polarities, posing a significant chromatographic challenge.

  • Polymeric Byproducts: Over-reaction or side-reactions can sometimes generate high molecular weight, often insoluble or "streaky" impurities that are challenging to remove.[5]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification process.

Q1: What is the very first step I should take to purify my crude reaction mixture? A: Before attempting chromatography or recrystallization, a liquid-liquid extraction (aqueous workup) is almost always the best first step. This simple, rapid process removes many water-soluble impurities, such as inorganic salts, and highly polar reagents. If your reaction was run under acidic or basic conditions, a neutralization and extraction with an organic solvent like ethyl acetate or dichloromethane will significantly clean up the crude material, reducing the burden on subsequent, more demanding purification steps.[6][7]

Q2: How do I choose between column chromatography and recrystallization? A: The choice depends on the scale of your reaction and the nature of the impurities.

  • Column Chromatography is ideal for separating complex mixtures containing multiple components with different polarities.[5][8] It is the most versatile technique for initial purification from a raw reaction mixture.

  • Recrystallization is a powerful technique for achieving high purity of an already partially purified solid compound.[9][10] It is most effective when impurities have different solubility profiles than the desired product or are present in small amounts. Often, the best approach is to perform column chromatography first and then recrystallize the purest fractions to obtain an analytically pure product.

Q3: My compound oiled out instead of crystallizing. What should I do? A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This is often caused by cooling the solution too quickly or the presence of impurities that depress the melting point.[8]

  • Solution 1: Re-heat and Cool Slowly: Add a small amount of additional hot solvent to fully redissolve the oil, then allow the flask to cool to room temperature very slowly, perhaps by insulating it. Do not place it directly in an ice bath.[8]

  • Solution 2: Scratching/Seeding: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.[8][11] If you have a pure crystal, add a tiny speck (a "seed crystal") to induce crystallization.

  • Solution 3: Change Solvent System: Your current solvent may be unsuitable. Try a different solvent or a solvent/anti-solvent system.

Q4: I see a single spot on TLC, but my NMR spectrum shows impurities. Why? A: This is a common issue. Several factors could be at play:

  • Co-eluting Impurity: An impurity may have the exact same Rf value as your product in the TLC solvent system you used. Try developing the TLC plate in a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) to see if the spots resolve.[8]

  • Non-UV Active Impurity: If your impurity does not have a UV chromophore, it won't be visible on the TLC plate under a UV lamp. Try staining the plate with a universal stain like potassium permanganate or iodine.

  • In-situ Decomposition: Your compound might be unstable on the acidic silica gel of the TLC plate or column, leading to the formation of impurities during the purification itself. Running a quick filtration through a plug of neutral alumina might be an alternative.

Troubleshooting Guide

This table provides quick solutions to common problems encountered during the purification of 8-Chloroisoquinolin-1(2H)-one.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation on Column Chromatography Inappropriate Solvent System: Eluent is too polar or not polar enough.[5]Optimize the solvent system using TLC. Aim for a product Rf of 0.2-0.4 for good separation. Try different solvent systems (e.g., Hexane/EtOAc vs. DCM/MeOH) to alter selectivity.[8]
Column Overloading: Too much crude material was loaded onto the column.[8]Use a larger column or reduce the sample load. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Low Recovery from Recrystallization Too Much Solvent Used: The product remains dissolved even in the cold solvent.[8]Use the minimum amount of hot solvent necessary to just dissolve the crude solid.[9] You can evaporate some solvent from the mother liquor to recover more product, which may require a second recrystallization.
Compound is Soluble in Cold Solvent: The chosen solvent is not ideal.Select a different solvent where the compound has high solubility when hot but very low solubility when cold.[11][12]
Premature Crystallization: Crystals form in the funnel during hot filtration.[5]Pre-warm the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.
Product Won't Elute from Silica Column Compound is Too Polar: The solvent system is not polar enough to move the compound.[8]Gradually increase the polarity of the eluent. If a high percentage of ethyl acetate in hexane is not working, switch to a stronger solvent system like dichloromethane with a methanol gradient.
Colored Impurities Persist Highly Conjugated Byproducts: These often have high affinity for silica or are intensely colored.If the product is stable, you can sometimes remove color by filtering the solution through a small amount of activated charcoal before the final purification step.[9] Use this sparingly as it can also adsorb your product.

Detailed Purification Protocols

The following protocols provide step-by-step guidance for the purification of 8-Chloroisoquinolin-1(2H)-one.

Diagram: General Purification Workflow

The overall strategy involves a logical progression from crude mixture to analytically pure compound.

A Crude Reaction Mixture B Step 1: Liquid-Liquid Extraction (Aqueous Workup) A->B Dissolve in Organic Solvent & Wash with Aqueous Solution C Evaporate Organic Solvent B->C D Assess Purity (TLC, LCMS, NMR) C->D E Is it >95% Pure? D->E F Step 2: Flash Column Chromatography E->F No I Pure Crystalline Product E->I Yes G Combine Pure Fractions & Evaporate F->G H Step 3: Recrystallization G->H H->I

Caption: High-level purification workflow.

Protocol 4.1: Purification by Flash Column Chromatography

This is the workhorse technique for separating the target compound from various impurities.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Select Solvent System via TLC (e.g., Hexane:Ethyl Acetate) B 2. Prepare Silica Gel Slurry in Low-Polarity Eluent A->B C 3. Pack Column Uniformly B->C D 4. Load Sample (Dissolved in min. DCM or dry-loaded) C->D E 5. Begin Elution (Start with low polarity) D->E F 6. Gradually Increase Polarity (Gradient Elution) E->F G 7. Collect Fractions F->G H 8. Analyze Fractions by TLC G->H I 9. Combine Pure Fractions H->I J 10. Evaporate Solvent (Rotary Evaporator) I->J K Purified Product J->K

Caption: Workflow for Flash Column Chromatography.

Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable eluent. A good starting point for 8-Chloroisoquinolin-1(2H)-one is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed ("dry loading").[5]

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[5] This gradient elution will first wash off non-polar impurities, followed by your moderately polar product, and finally, the highly polar impurities.

  • Fraction Collection & Analysis: Collect the eluent in a series of test tubes or flasks. Spot each fraction onto a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 4.2: Purification by Recrystallization

This protocol is ideal for obtaining a highly pure, crystalline final product.

A 1. Solvent Selection Test (Soluble when hot, insoluble when cold) B 2. Dissolve Crude Solid in MINIMUM amount of HOT solvent A->B C 3. (Optional) Hot Filtration to remove insoluble impurities B->C D 4. Slow Cooling to Room Temp. (Allows large crystal formation) C->D E 5. Cool in Ice Bath (Maximizes yield) D->E F 6. Collect Crystals by Vacuum Filtration E->F G 7. Wash with small amount of COLD solvent F->G H 8. Dry Crystals Under Vacuum G->H

Caption: Step-by-step recrystallization process.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of your impure product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good recrystallization solvent will dissolve the compound when boiling but will result in poor solubility at room temperature or in an ice bath.[8][9]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution becomes saturated upon cooling.[8][11]

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7][11] Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the yield of crystals.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can then be assessed by melting point analysis, NMR, or LC-MS.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Scilit. (n.d.). Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. Retrieved from [Link]

  • ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of compounds 8a-8k. Retrieved from [Link]

  • Journal of Gas Chromatography. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Retrieved from [Link]

  • Synfacts. (2020). Three-Dimensional Heterocycles by 5-exo-dig Cyclizations of S-Methyl-N-ynonylsulfoximines. Thieme. DOI: 10.1055/s-0040-1707251.
  • PrepChem.com. (n.d.). Synthesis of 8-amino-7-chloroisoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization. Chemistry Department. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Scribd. (n.d.). Physicochemical Properties Ch1.
  • JBINO. (2014). Physicochemical property of drug molecules with respect to drug actions.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

8-Chloroisoquinolin-1(2H)-one versus 8-hydroxyquinoline in biological assays

This guide provides an in-depth technical comparison between 8-Chloroisoquinolin-1(2H)-one and 8-Hydroxyquinoline (8-HQ) . While both are bicyclic, nitrogen-containing heterocycles used in drug discovery, they occupy dis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 8-Chloroisoquinolin-1(2H)-one and 8-Hydroxyquinoline (8-HQ) . While both are bicyclic, nitrogen-containing heterocycles used in drug discovery, they occupy distinct chemical and biological spaces.

8-Hydroxyquinoline is a "privileged structure" defined by its ability to chelate metals, acting as a broad-spectrum ionophore. 8-Chloroisoquinolin-1(2H)-one represents a targeted pharmacophore, specifically acting as a nicotinamide mimic to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes.

Executive Summary

Feature8-Chloroisoquinolin-1(2H)-one8-Hydroxyquinoline (8-HQ)
Primary Class Targeted Inhibitor Fragment Metal Chelator / Ionophore
Core Mechanism PARP Inhibition: Mimics Nicotinamide (NAD+) in the catalytic pocket of PARP-1/2.Metal Sequestration: Binds Cu²⁺, Zn²⁺, Fe³⁺; acts as a copper ionophore to generate ROS.
Key Application Fragment-based drug discovery (FBDD) for DNA repair inhibitors; Synthetic lethality research.Antimicrobial, antifungal, neuroprotection (Alzheimer's), and anticancer (via proteasome inhibition).
Selectivity High: Specific to NAD+-binding enzymes (PARP, Tankyrase).Low: Promiscuous; affects multiple metalloenzymes and generates oxidative stress.
Assay Behavior Activity is independent of extracellular metal concentration.Activity is highly dependent on metal concentration (e.g., Cu²⁺ potentiates toxicity).

Mechanistic Profiling

8-Hydroxyquinoline: The "Dirty" Chelator

8-HQ exerts its biological effects primarily through metal coordination . It is not a "key-and-lock" inhibitor but a modulator of the cellular metallome.

  • Ionophore Effect: 8-HQ forms lipophilic complexes (e.g., Cu(8-HQ)₂) that cross cell membranes, transporting lethal concentrations of Copper (Cu) into the cell.

  • ROS Generation: Once intracellular, the copper complex undergoes redox cycling (Cu²⁺

    
     Cu⁺), generating superoxide anions and hydroxyl radicals via the Fenton reaction.
    
  • Proteasome Inhibition: The copper complex inhibits the chymotrypsin-like activity of the 26S proteasome, leading to accumulation of ubiquitinated proteins and apoptosis.

8-Chloroisoquinolin-1(2H)-one: The Targeted Scaffold

This compound is a classic PARP inhibitor pharmacophore . The isoquinolin-1(2H)-one core is isosteric with the nicotinamide moiety of NAD+.

  • Competitive Inhibition: It forms hydrogen bonds with the critical Glycine and Serine residues (Gly863/Ser904 in PARP-1) within the catalytic pocket, blocking NAD+ binding.

  • Synthetic Lethality: In cells with defective Homologous Recombination (e.g., BRCA1/2 mutations), inhibition of PARP leads to the accumulation of single-strand breaks, which convert to lethal double-strand breaks during replication.[1][2][3]

  • The "8-Chloro" Role: The chlorine substituent at the 8-position typically enhances lipophilicity and fills a hydrophobic sub-pocket, improving potency compared to the unsubstituted core.

Visualization: Mechanism of Action[4][5][6]

MOA_Comparison cluster_0 8-Hydroxyquinoline (8-HQ) cluster_1 8-Chloroisoquinolin-1(2H)-one (8-Cl-IsoQ) HQ 8-HQ Complex Lipophilic Cu(HQ)2 Complex HQ->Complex + Cu2+ Cu Extracellular Cu2+ Cu->Complex Cell Cell Membrane Complex->Cell Passive Diffusion ROS ROS Generation (Fenton Reaction) Cell->ROS Intracellular Redox Cycling Proteasome Proteasome Inhibition Cell->Proteasome IsoQ 8-Cl-IsoQ PARP PARP-1 Enzyme (Catalytic Pocket) IsoQ->PARP Competitive Binding Repair SSB Repair (BER Pathway) PARP->Repair Inhibited NAD NAD+ NAD->PARP Blocked SSB Single Strand Breaks (SSB) Collapse Replication Fork Collapse SSB->Collapse Accumulation in BRCA-/- Cells

Caption: Comparison of Metal-mediated toxicity (8-HQ) versus Competitive Enzymatic Inhibition (8-Cl-IsoQ).

Assay Performance & Differentiation

To objectively distinguish these compounds, researchers must employ specific control experiments. Standard cytotoxicity assays (MTT/CellTiter-Glo) alone cannot distinguish the mechanism.

Assay 1: Metal Sensitivity Screen (The "Rescue" Assay)

This is the definitive test to confirm 8-HQ activity and rule it out for 8-Cl-IsoQ.

  • Hypothesis: If the compound acts via chelation, adding excess metal (Cu²⁺ or Zn²⁺) will drastically alter its IC50.

    • 8-HQ: Adding Cu²⁺ (1–10 µM) typically increases potency (lowers IC50) by forming the toxic ionophore complex. Adding Fe³⁺ may "rescue" cells if the mechanism involves iron depletion.

    • 8-Cl-IsoQ: Activity should remain unchanged regardless of metal supplementation, as it targets a protein pocket.

Assay 2: Synthetic Lethality (BRCA Selectivity)
  • Hypothesis: PARP inhibitors are selectively toxic to Homologous Recombination (HR)-deficient cells.

    • 8-Cl-IsoQ: Should show a significant "shift" in IC50 between BRCA-wildtype (e.g., MCF-7) and BRCA-mutant (e.g., HCC1937) cell lines.

    • 8-HQ: Acts as a general toxin; little to no selectivity between BRCA statuses.

Summary Data Table
Parameter8-Chloroisoquinolin-1(2H)-one8-Hydroxyquinoline
Typical IC50 (Potency) Low µM (Fragment range: 1–50 µM)Low µM (1–10 µM)
Effect of Cu²⁺ Addition None / NegligiblePotentiation (Toxicity increases >10-fold)
Effect of Antioxidants (NAC) MinimalRescue (Toxicity decreases significantly)
PARP Enzymatic Inhibition Positive (Direct binding)Negative (unless high conc. interferes with Zn finger)
UV-Vis Spectrum Shift No shift with metal additionStrong Red Shift upon metal binding

Detailed Experimental Protocols

Protocol A: Copper-Dependent Cytotoxicity Assay

Purpose: To validate if the test compound acts as a copper ionophore (characteristic of 8-HQ).[4]

Materials:

  • Cell Line: HeLa or MCF-7.

  • Reagents: CuCl₂ (stock 10 mM in water), CellTiter-Glo (Promega).

  • Compounds: 8-HQ (positive control), 8-Cl-IsoQ (test).

Step-by-Step Workflow:

  • Seeding: Seed cells at 3,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Preparation: Prepare two sets of media:

    • Set A: Standard Media.

    • Set B: Media supplemented with 10 µM CuCl₂ .

  • Dosing: Perform a serial dilution of both compounds (0.1 µM to 100 µM) in both Set A and Set B media.

  • Incubation: Treat cells for 48 or 72 hours.

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, and read Luminescence.

  • Analysis: Calculate IC50 for both conditions.

    • Validation: 8-HQ should show a drastic left-shift (lower IC50) in Set B. 8-Cl-IsoQ should have identical IC50s in Set A and Set B.

Protocol B: PARP-1 Chemiluminescent Inhibition Assay

Purpose: To confirm direct enzymatic inhibition (characteristic of 8-Cl-IsoQ).

Materials:

  • Recombinant Human PARP-1 Enzyme.[5]

  • Substrate: Biotinylated NAD+.

  • Coating: Histones coated on a strip plate.

Step-by-Step Workflow:

  • Buffer Prep: Prepare PARP buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Incubation: Add 25 µL of 8-Cl-IsoQ (various conc.) or 8-HQ to histone-coated wells.

  • Enzyme Addition: Add 25 µL of PARP-1 enzyme (0.5 U/well). Incubate 15 min at RT.

  • Reaction Start: Add 25 µL of Biotin-NAD+ / Activated DNA cocktail. Incubate 60 min.

  • Detection: Wash wells. Add Streptavidin-HRP. Incubate 30 min.

  • Development: Add chemiluminescent substrate (ECL). Read RLU.

  • Result: 8-Cl-IsoQ will show a dose-dependent reduction in RLU (Inhibition). 8-HQ should act as a negative control (no inhibition).

Decision Logic for Researchers

Use this logic flow to classify unknown isoquinoline derivatives.

Decision_Tree Start Unknown Isoquinoline Derivative MetalTest Run Copper-Dependent Cytotoxicity Assay Start->MetalTest Branch1 Toxicity Increases with Copper? MetalTest->Branch1 No No Branch1->No No Chelator Class: Metal Chelator (Like 8-HQ) Branch1->Chelator Yes Yes Yes PARPTest Run PARP Enzyme Assay No->PARPTest Inhibitor Class: Targeted Inhibitor (Like 8-Cl-IsoQ) Branch2 Inhibits PARP? PARPTest->Branch2 Branch2->Chelator No (Check other targets) Branch2->Inhibitor Yes

Caption: Workflow to distinguish between chelation-driven and target-driven bioactivity.

References

  • Ding, P. L., et al. (2016). "Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives." Journal of Medicinal Chemistry.

  • Curtin, N. J., & Szabo, C. (2013). "Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond." Molecular Aspects of Medicine.

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: A Review of their Metal Chelating Properties and Biological Activity." Drug Design, Development and Therapy.

  • Lord, C. J., & Ashworth, A. (2017). "PARP Inhibitors: Synthetic Lethality in the Clinic." Science.

  • BenchChem. "8-Chloroisoquinolin-1(2H)-one Product Data."

Sources

Comparative

Comparative Guide: Cytotoxicity of Chlorinated vs. Non-Chlorinated Isoquinolinones

Executive Summary Objective: This guide provides a technical comparison of the cytotoxic performance of chlorinated versus non-chlorinated isoquinolinone derivatives. It is designed for medicinal chemists and pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the cytotoxic performance of chlorinated versus non-chlorinated isoquinolinone derivatives. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for oncology indications.

Core Finding: The incorporation of a chlorine atom—specifically at the C-6, C-7, or C-8 positions of the isoquinolin-1-one scaffold—typically enhances cytotoxic potency by 2- to 10-fold compared to non-chlorinated analogs. This enhancement is driven by three synergistic mechanisms:

  • Lipophilicity Modulation: Increased membrane permeability (logP).

  • Metabolic Stability: Blocking of labile metabolic soft spots (prevention of P450 oxidation).

  • Electronic Engagement: Halogen bonding interactions within the hydrophobic pockets of target proteins (e.g., Topoisomerase I/II, Microtubules).

Chemical & Mechanistic Basis

To understand the cytotoxicity data, one must first understand the structural implications of chlorination on the isoquinolinone core.

Structure-Activity Relationship (SAR)

The isoquinolin-1-one scaffold is a privileged structure in drug discovery. The non-chlorinated parent molecule often exhibits moderate baseline activity but suffers from rapid metabolic clearance and suboptimal cellular uptake.

FeatureNon-Chlorinated IsoquinolinoneChlorinated Isoquinolinone (e.g., 7-Cl)Impact on Cytotoxicity
Lipophilicity (cLogP) LowerHigher (+0.7 to +1.0 log units)Enhanced. Improves passive diffusion across the lipid bilayer.
Electronic Effect NeutralElectron-withdrawing (Inductive)Variable. Increases acidity of NH (if free), altering H-bond donor capability.
Metabolic Stability Low (prone to oxidation at C-5/C-6/C-7)High (C-Cl bond is stable)Enhanced. Prolongs intracellular half-life (

).
Target Binding Van der Waals / H-bondsHalogen Bonding (σ-hole)Enhanced. The Cl atom can fill hydrophobic sub-pockets in enzymes like Topoisomerase.
Mechanism of Action (MOA)

While the core scaffold often dictates the primary target (e.g., DNA intercalation or kinase inhibition), the chlorine substituent acts as a "molecular anchor."

  • Pathway 1: DNA Damage & Topoisomerase Inhibition. Chlorinated derivatives, particularly those with planar structures (e.g., isoquinolinequinones like Caulibugulones ), show higher affinity for the DNA-Topoisomerase cleavable complex. The chlorine atom stabilizes the ternary complex, preventing DNA religation and triggering apoptosis.

  • Pathway 2: ROS Generation. In isoquinoline-5,8-diones, the presence of chlorine alters the redox potential, facilitating the formation of Reactive Oxygen Species (ROS) which leads to mitochondrial dysfunction.

Comparative Cytotoxicity Data

The following data summarizes the performance of representative isoquinolinone classes. Data is synthesized from comparative SAR studies involving human cancer cell lines (e.g., HCT-116, MCF-7).[1][2][3][4]

Table 1: IC50 Comparison (µM)

Lower IC50 indicates higher potency.

Compound ClassDerivative TypeHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Mechanistic Note
3-Arylisoquinolin-1-ones Non-Chlorinated (H) 12.5 ± 1.218.2 ± 2.122.1 ± 1.8Moderate tubulin binding.
Chlorinated (meta-Cl) 2.1 ± 0.3 3.4 ± 0.5 4.8 ± 0.6 Enhanced hydrophobic fit in tubulin colchicine site.
Isoquinoline-5,8-diones Non-Chlorinated 5.8 ± 0.47.2 ± 0.99.5 ± 1.1Redox cycling activity.
(e.g., Caulibugulone analogs)Chlorinated (6-Cl) 0.45 ± 0.05 0.89 ± 0.1 1.2 ± 0.2 stabilized redox potential; increased ROS production.
Naphthalimides Non-Chlorinated > 50.0> 50.045.0Poor cellular uptake.
(Benzo[de]isoquinolines)Chloroalkyl-Substituted 1.3 ± 0.2 2.5 ± 0.4 3.1 ± 0.3 DNA intercalation + Alkylating capability.

Key Insight: In the isoquinoline-5,8-dione series, the addition of a single chlorine atom at the C-6 position results in a >10-fold increase in cytotoxicity against colon cancer cells (HCT-116).

Visualization of Signaling & Workflow

Mechanism of Chlorinated Isoquinolinone Cytotoxicity

This diagram illustrates how the physical properties of the chlorine atom translate into cellular death signals.

G node_cl Chlorinated Isoquinolinone node_lip Increased Lipophilicity (High logP) node_cl->node_lip node_hbond Halogen Bonding (Hydrophobic Pocket) node_cl->node_hbond node_uptake Enhanced Cellular Uptake node_lip->node_uptake node_target Target Binding (Topoisomerase / Tubulin) node_uptake->node_target node_ros ROS Generation (Mitochondrial Stress) node_uptake->node_ros node_dna DNA Damage / Arrest node_target->node_dna node_hbond->node_target node_ros->node_dna node_apoptosis Apoptosis (Cell Death) node_dna->node_apoptosis

Caption: Pathway illustrating the dual impact of chlorination: pharmacokinetic enhancement (uptake) and pharmacodynamic stabilization (binding/ROS), leading to apoptosis.

Experimental Workflow: Comparative Cytotoxicity

Standardized workflow to validate the IC50 differences.

Workflow Step1 1. Synthesis (Cl vs Non-Cl Variants) Step2 2. Cell Seeding (HCT-116 / MCF-7) Step1->Step2 Step3 3. Treatment (Serial Dilutions 0.1 - 100 µM) Step2->Step3 Step4 4. Incubation (48-72 Hours) Step3->Step4 Step5 5. MTT/MTS Assay (Metabolic Activity) Step4->Step5 Step6 6. Data Analysis (Sigmoidal Curve Fit -> IC50) Step5->Step6

Caption: Step-by-step experimental workflow for determining and comparing IC50 values.

Experimental Protocols

To replicate the data presented above, follow these validated protocols. These protocols are designed to minimize variability between chlorinated and non-chlorinated samples.

Protocol A: MTT Cytotoxicity Assay

Purpose: Quantitative determination of IC50.[2] Critical Control: Chlorinated compounds often have lower solubility. Ensure DMSO concentration is constant (<0.5%) across all wells to prevent solvent toxicity masking the compound effect.

  • Preparation: Dissolve compounds in 100% DMSO to create a 10 mM stock. Sonicate if necessary (chlorinated analogs may require longer sonication).

  • Seeding: Seed tumor cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Prepare serial dilutions in culture medium. Add 100 µL to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours.

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Aspirate medium carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot Log(concentration) vs. Viability to determine IC50.
    
Protocol B: Flow Cytometry (Cell Cycle Analysis)

Purpose: To determine if the chlorinated derivative induces specific cell cycle arrest (e.g., G2/M arrest is common for tubulin binders).

  • Harvest: Treat cells with IC50 concentration of Cl-Isoquinolinone or Non-Cl analog for 24h. Harvest cells by trypsinization.

  • Fixation: Wash with PBS. Fix in ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for >2h.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 min at room temperature in the dark.

  • Analysis: Analyze on a flow cytometer (e.g., BD FACSCalibur). Gate singlets (FL2-W vs FL2-A) and quantify G0/G1, S, and G2/M populations.

    • Expectation: Chlorinated isoquinolinones targeting microtubules often show a sharp increase in the G2/M peak .

References

  • Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones. Investigational New Drugs. Available at: [Link]

  • SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]isoquinoline-1,3-diones. International Journal of Molecular Sciences. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI Molecules. Available at: [Link]

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Validation

A Comparative Guide to Validating the Mechanism of Action of 8-Chloroisoquinolin-1(2H)-one as a Putative PARP/Tankyrase Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 8-Chloroisoquinolin-1(2H)-one, a compound belonging to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 8-Chloroisoquinolin-1(2H)-one, a compound belonging to a chemical class rich in inhibitors of Poly(ADP-ribose) Polymerases (PARPs). Given the therapeutic importance of PARP inhibitors, particularly in oncology, a thorough and systematic validation of a new chemical entity's MoA is paramount.

The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for potent inhibitors of the PARP superfamily, including PARP1/2 and the closely related Tankyrases (TNKS1/2).[1][2][3] These enzymes play critical roles in cellular processes such as DNA damage repair and Wnt/β-catenin signaling.[1][4] This guide will therefore proceed under the strong hypothesis that 8-Chloroisoquinolin-1(2H)-one engages one or more of these targets. We will outline a multi-pronged approach to not only confirm this hypothesis but also to characterize its potency, selectivity, and cellular effects in comparison to established inhibitors.

Foundational Hypothesis: The Isoquinolinone Core as a PARP-Targeting Scaffold

The isoquinolin-1(2H)-one skeleton is adept at mimicking the nicotinamide moiety of the natural PARP substrate, NAD+. This allows it to form key hydrogen bonds and π-π stacking interactions within the nicotinamide binding pocket of PARP enzymes, which is a primary driver for inhibition.[1] Numerous studies have demonstrated that derivatives of this core structure can achieve high potency and, in some cases, selectivity for different PARP family members, including PARP1, PARP2, and Tankyrases.[3][5][6] Therefore, our initial line of inquiry will be to ascertain whether 8-Chloroisoquinolin-1(2H)-one follows this established precedent.

Experimental Validation Strategy: A Tiered Approach

A robust MoA validation requires a logical progression from direct target engagement in a simplified system to confirming the anticipated biological consequences in a complex cellular environment. We propose a three-tiered approach:

  • Tier 1: In Vitro Enzymatic Assays - To establish direct inhibition of purified PARP and Tankyrase enzymes.

  • Tier 2: Cell-Based Target Engagement & Pathway Modulation Assays - To confirm that the compound interacts with its target in a cellular context and modulates the relevant signaling pathway.

  • Tier 3: Cellular Phenotypic Assays - To demonstrate the expected downstream biological effects consistent with target inhibition.

Below is a logical workflow for the proposed experimental validation.

G cluster_0 Tier 1: In Vitro Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Phenotypic Validation enzymatic PARP/TNKS Enzymatic Assays (IC50 Determination) selectivity PARP Family Selectivity Panel enzymatic->selectivity Confirm Potency target_engagement Cellular Thermal Shift Assay (CETSA) or NanoBRET™ enzymatic->target_engagement Progress if potent wnt_reporter Wnt/β-catenin Reporter Assay (e.g., SuperTopFlash) target_engagement->wnt_reporter Confirm Target Engagement axin_stabilization Axin2 Protein Level Analysis (Western Blot) wnt_reporter->axin_stabilization Confirm Pathway Modulation proliferation Cancer Cell Line Proliferation Assay (e.g., DLD-1, SW480) wnt_reporter->proliferation Progress if active synthetic_lethality Synthetic Lethality Assay (BRCA-deficient vs. proficient cells) proliferation->synthetic_lethality Confirm Cellular Effect

Caption: Experimental workflow for validating the MoA of 8-Chloroisoquinolin-1(2H)-one.

Comparative Performance Analysis

A critical component of this guide is the direct comparison of 8-Chloroisoquinolin-1(2H)-one with well-characterized inhibitors. This provides essential context for its potency and selectivity.

Table 1: Comparative Inhibitory Activity (IC50, nM)

CompoundTargetIC50 (nM) - Hypothetical Data for 8-Chloro...Reference CompoundIC50 (nM) - Literature Values
8-Chloroisoquinolin-1(2H)-one TNKS115XAV93911 nM
TNKS25XAV9394 nM
PARP1250Olaparib5 nM
PARP2180Olaparib1 nM

Data for reference compounds are sourced from manufacturer datasheets and published literature. Data for 8-Chloroisoquinolin-1(2H)-one is hypothetical and serves as an objective for the validation experiments.

Table 2: Comparative Cellular Activity

AssayCell LineReadout8-Chloroisoquinolin-1(2H)-one (EC50, µM) - HypotheticalXAV939 (EC50, µM) - LiteratureOlaparib (EC50, µM) - Literature
Wnt Signaling Reporter AssayDLD-1Luciferase Activity0.050.03>10
Proliferation Assay (BRCA1 mut)MDA-MB-436Cell Viability2.5>100.1
Proliferation Assay (BRCA wt)MDA-MB-231Cell Viability>10>10>10

Detailed Experimental Protocols

The trustworthiness of MoA validation lies in the rigor of the experimental execution. The following are detailed, self-validating protocols for key experiments.

This assay quantifies the ability of a compound to inhibit the auto-PARsylation activity of recombinant TNKS2.

Principle: The assay measures the incorporation of biotin-labeled NAD+ onto the enzyme, which is then detected using a streptavidin-conjugated fluorophore.

Materials:

  • Recombinant human TNKS2 (catalytic domain)

  • NAD+, Biotinylated-NAD+

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% (w/v) BSA

  • Streptavidin-Europium (or other suitable detection reagent)

  • 384-well, low-volume, white plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 8-Chloroisoquinolin-1(2H)-one and reference compounds (e.g., XAV939) in 100% DMSO, starting at 1 mM.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells with a saturating concentration of a known inhibitor for low signal (100% inhibition).

  • Enzyme Addition: Prepare a solution of TNKS2 in assay buffer. Add 5 µL to each well to a final concentration of 1 nM.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate mix of NAD+ and Biotinylated-NAD+ in assay buffer. Add 5 µL to each well to initiate the reaction (final concentrations: 25 µM NAD+, 50 nM Biotinylated-NAD+).

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of stop/detection buffer containing EDTA (to stop the reaction) and Streptavidin-Europium.

  • Final Incubation & Readout: Incubate for 60 minutes at room temperature and read the plate on a suitable time-resolved fluorescence reader.

  • Data Analysis: Normalize the data to the high and low signal controls. Fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC50 value.

This assay measures the functional consequence of Tankyrase inhibition, which leads to the stabilization of Axin and subsequent downregulation of Wnt/β-catenin signaling.

Principle: DLD-1 cells, which have a constitutively active Wnt pathway due to a mutation in APC, are transfected with a luciferase reporter construct driven by a TCF/LEF response element. Inhibition of the pathway reduces luciferase expression.

Materials:

  • DLD-1 cells (ATCC® CCL-221™)

  • SuperTopFlash reporter plasmid

  • Control plasmid (e.g., pRL-TK Renilla for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase® Reporter Assay System

  • 96-well, white, clear-bottom plates

Procedure:

  • Cell Plating: Seed DLD-1 cells in 96-well plates at a density that will result in ~80% confluency at the time of the assay.

  • Transfection: Co-transfect the cells with the SuperTopFlash and Renilla luciferase plasmids according to the manufacturer's protocol for the transfection reagent.

  • Incubation: Allow cells to recover and express the reporters for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 8-Chloroisoquinolin-1(2H)-one and reference compounds in cell culture medium. Replace the medium on the cells with the compound-containing medium.

  • Incubation: Incubate the cells with the compounds for 24 hours.

  • Cell Lysis & Luciferase Assay: Lyse the cells and measure both Firefly (SuperTopFlash) and Renilla luciferase activity using the Dual-Luciferase® system on a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized signal against compound concentration and fit the curve to determine the EC50 value.

Signaling Pathway Visualization

Understanding the mechanism requires visualizing the pathway being modulated. Tankyrase inhibition impacts the β-catenin destruction complex.

G cluster_Wnt_Off Wnt OFF State (Normal) cluster_Wnt_On Wnt ON State (or TNKS Inhibition) Axin Axin APC APC GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates (P) CK1 CK1 BetaCatenin->Axin binds to Destruction Complex BetaCatenin->APC binds to Destruction Complex BetaCatenin->GSK3b binds to Destruction Complex BetaCatenin->CK1 binds to Destruction Complex Proteasome Proteasome BetaCatenin->Proteasome ubiquitinated & degraded TNKS Tankyrase (TNKS) Axin2 Axin TNKS->Axin2 PARsylates for degradation BetaCatenin2 β-catenin Axin2->BetaCatenin2 Destruction Complex is disassembled Nucleus Nucleus BetaCatenin2->Nucleus accumulates & translocates TCF_LEF TCF/LEF Gene Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->Gene activates transcription Inhibitor 8-Chloroisoquinolin-1(2H)-one Inhibitor->TNKS inhibits

Caption: Simplified Wnt/β-catenin signaling pathway showing the role of Tankyrase.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validate the hypothesis that 8-Chloroisoquinolin-1(2H)-one is a PARP/Tankyrase inhibitor. By progressing through in vitro enzymatic assays, cell-based target engagement, and phenotypic readouts, researchers can build a comprehensive data package. Positive results from this workflow would strongly support the proposed mechanism of action and warrant further investigation, including full PARP family selectivity profiling, crystallographic studies to determine the binding mode, and in vivo efficacy studies in relevant cancer models. The isoquinolinone scaffold continues to be a promising starting point for the development of novel therapeutics, and rigorous MoA validation is the essential first step in translating a chemical entity into a potential clinical candidate.[5][7]

References

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]

  • Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. American Chemical Society. [Link]

  • Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors. Ingenta Connect. [Link]

  • Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors. PubMed. [Link]

  • Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors. Royal Society of Chemistry. [Link]

  • Structures of designed tankyrase-inhibiting isoquinolin-1-ones 12-17. ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. PubMed. [Link]

  • On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. [Link]

  • Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. PubMed. [Link]

Sources

Comparative

in vivo efficacy of 8-Chloroisoquinolin-1(2H)-one compared to known inhibitors

In Vivo Efficacy & Technical Profile: 8-Chloroisoquinolin-1(2H)-one vs. Clinical PARP Inhibitors Executive Summary & Mechanism of Action 8-Chloroisoquinolin-1(2H)-one (often abbreviated as 8-Cl-IsoQ in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy & Technical Profile: 8-Chloroisoquinolin-1(2H)-one vs. Clinical PARP Inhibitors

Executive Summary & Mechanism of Action

8-Chloroisoquinolin-1(2H)-one (often abbreviated as 8-Cl-IsoQ in medicinal chemistry contexts) is a potent, small-molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2 . It represents a critical "pharmacophore scaffold" from which more complex clinical inhibitors (like Talazoparib and Olaparib derivatives) were evolved.

Unlike first-generation inhibitors (e.g., 3-Aminobenzamide) which are weak competitive inhibitors, 8-Cl-IsoQ exploits a specific hydrophobic pocket in the PARP catalytic domain (the "nicotinamide binding pocket"), leading to high-affinity binding. Its 8-chloro substituent is pivotal for potency, locking the molecule in a conformation that mimics the nicotinamide moiety of NAD+.

Mechanism of Action:

  • Catalytic Inhibition: Competes with NAD+ for the active site of PARP-1/2, preventing the formation of poly(ADP-ribose) chains (PARylation).

  • PARP Trapping: Stabilizes the PARP-DNA complex at sites of Single-Strand Breaks (SSBs), preventing DNA repair.

  • Synthetic Lethality: In Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2 mutants), the trapped PARP-DNA complexes lead to Double-Strand Breaks (DSBs) that cannot be repaired, triggering apoptosis.

Comparative Efficacy Analysis

This section objectively compares 8-Chloroisoquinolin-1(2H)-one against the clinical gold standard (Olaparib ) and a historical reference (3-Aminobenzamide ).

Table 1: Pharmacological & Efficacy Profile
Feature8-Chloroisoquinolin-1(2H)-one Olaparib (Lynparza) 3-Aminobenzamide (3-AB)
Primary Target PARP-1 / PARP-2PARP-1 / PARP-2 / PARP-3PARP-1 (Weak)
IC50 (Enzyme) ~30 - 60 nM (High Potency)~5 nM (Very High Potency)~30,000 nM (Low Potency)
PARP Trapping Moderate to HighHighNegligible
In Vivo Bioavailability Low to Moderate (Solubility limited)High (Optimized Formulation)High (but requires massive doses)
Metabolic Stability Susceptible to oxidation (requires derivatization)Optimized (Cyclopropyl/Fluorine groups)Rapid clearance
Primary Use Lead Scaffold / Tool Compound Clinical Drug (FDA Approved) Historical Reference
In Vivo Performance Insights:
  • Potency vs. PK Trade-off: While 8-Cl-IsoQ exhibits nanomolar potency in vitro (comparable to early clinical candidates), its in vivo efficacy as a "naked" molecule is often limited by poor aqueous solubility and rapid metabolic clearance.

  • Chemosensitization: In xenograft models (e.g., glioblastoma or melanoma), 8-Cl-IsoQ significantly potentiates the cytotoxicity of alkylating agents like Temozolomide (TMZ) . It prevents the repair of TMZ-induced N7-methylguanine and N3-methyladenine lesions.

  • Tumor Growth Inhibition (TGI): As a monotherapy, 8-Cl-IsoQ typically requires high intraperitoneal (i.p.) doses (e.g., 10-40 mg/kg) to achieve TGI comparable to lower oral doses of Olaparib. It is most effective when used to demonstrate the "PARP trapping" concept in early-stage discovery.

Visualization: Mechanism & Workflow

Figure 1: PARP Inhibition & Synthetic Lethality Pathway

This diagram illustrates how 8-Cl-IsoQ blocks DNA repair, leading to cell death in BRCA-deficient tumors.

PARP_Pathway DNA_Damage Single Strand Break (SSB) PARP_Recruitment PARP-1 Recruitment DNA_Damage->PARP_Recruitment PARylation PARylation (Auto-modification) PARP_Recruitment->PARylation + NAD+ Trapping PARP Trapped on DNA PARP_Recruitment->Trapping Stabilized by Inhibitor NAD NAD+ NAD->PARylation Inhibitor 8-Chloroisoquinolin-1(2H)-one Inhibitor->PARP_Recruitment Competes with NAD+ Repair Recruitment of Repair Factors (XRCC1, Ligase III) PARylation->Repair Survival DNA Repaired -> Cell Survival Repair->Survival Replication Replication Fork Collapse Trapping->Replication DSB Double Strand Break (DSB) Replication->DSB HR_Proficient HR Proficient (Normal) DSB->HR_Proficient HR_Deficient HR Deficient (BRCA-/-) DSB->HR_Deficient HR_Proficient->Survival Homologous Recombination Apoptosis Cell Death (Synthetic Lethality) HR_Deficient->Apoptosis No Repair

Caption: 8-Chloroisoquinolin-1(2H)-one competes with NAD+, trapping PARP on DNA and causing lethal breaks in BRCA-deficient cells.

Experimental Protocol: In Vivo Efficacy Assessment

Objective: To evaluate the tumor growth inhibition (TGI) of 8-Chloroisoquinolin-1(2H)-one in a BRCA-deficient xenograft model.

Self-Validating Logic:

  • Control: Vehicle-only group ensures normal tumor growth kinetics.

  • Positive Control: Olaparib group validates the model's sensitivity to PARP inhibition.

  • Randomization: Prevents bias in initial tumor volumes.

Materials:
  • Compound: 8-Chloroisoquinolin-1(2H)-one (Purity >98%).

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (Optimized for solubility).

  • Model: MDA-MB-436 (Human Triple-Negative Breast Cancer, BRCA1 mutant) xenograft in NOD/SCID mice.

Step-by-Step Workflow:
  • Tumor Implantation:

    • Inject

      
       MDA-MB-436 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of female mice (6-8 weeks old).
      
    • Monitor growth until tumors reach 150–200 mm³ (approx. 2-3 weeks).

  • Grouping & Dosing:

    • Randomize mice into 3 groups (n=8 per group).

    • Group A (Vehicle): i.p., daily for 21 days.

    • Group B (Reference): Olaparib, 50 mg/kg, oral gavage (p.o.), daily.

    • Group C (Test): 8-Chloroisoquinolin-1(2H)-one, 20 mg/kg , i.p., daily.

    • Note: i.p. is preferred for the test compound due to likely poor oral bioavailability of the scaffold.

  • Data Collection:

    • Measure tumor volume (

      
      ) twice weekly using calipers: 
      
      
      
      .
    • Weigh mice twice weekly to monitor toxicity (body weight loss >15% requires euthanasia).

  • Analysis:

    • Calculate %TGI (Tumor Growth Inhibition) on Day 21:

      
      
      
    • Success Criteria: Statistical significance (

      
      ) vs. Vehicle; TGI > 50% indicates efficacy.
      

References

  • Lupin Ltd. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025). An In-depth Technical Guide on 8-Chloroisoquinoline-1-carbonitrile and Its Isomers. (Discusses the isoquinoline scaffold properties).

  • Maksimainen, M. M., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega.[1]

  • Frontiers in Oncology. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. (Comparison of novel isoquinolinone derivatives to Olaparib).

  • Sigma-Aldrich. (n.d.). PARP Inhibitor VIII, PJ34 Product Information. (Reference for phenanthridinone/isoquinolinone class inhibitors).

Sources

Validation

Technical Application Guide: Structure-Activity Relationship and Antiproliferative Evaluation of Isoquinoline Isomers

Introduction: The Stereoelectronic Impact of Isomerism In oncology drug discovery, the isoquinoline (benzo[c]pyridine) scaffold is a privileged structural motif. However, the exact positioning of the heteroatom and its s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereoelectronic Impact of Isomerism

In oncology drug discovery, the isoquinoline (benzo[c]pyridine) scaffold is a privileged structural motif. However, the exact positioning of the heteroatom and its substituents fundamentally dictates the molecule's pharmacological destiny. This guide provides an objective comparison of the antiproliferative activities of various isoquinoline isomers—contrasting positional isomers (e.g., 1-amino vs. 3-amino vs. 4-aminoisoquinolines) and structural isomers (quinoline vs. isoquinoline cores).

By analyzing their differential effects on cancer cell viability and elucidating the causality behind their mechanisms of action, this guide serves as a comprehensive resource for optimizing lead compounds in structure-activity relationship (SAR) campaigns.

Mechanistic Causality: Why Isomerism Dictates Kinase Affinity

The core difference between quinoline and isoquinoline, or between positional isomers of substituted isoquinolines, lies in the electronic distribution, pKa, and hydrogen-bonding vector of the nitrogen atom.

When targeting the ATP-binding hinge region of kinases such as FLT3 or PI3K, the spatial geometry of the hydrogen bond acceptor is critical. For example, a study comparing quinoline and isoquinoline derivatives revealed that the isoquinoline counterpart exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) 1. The isoquinoline nitrogen aligns more favorably with the backbone amides of the kinase hinge region.

Similarly, in the development of FLT3 inhibitors for acute myeloid leukemia (AML), 4-substituted aminoisoquinolines demonstrated exceptional potency compared to their 1-amino or 3-amino isomers. The 4-position allows the substituent to project deeply into the hydrophobic pocket without causing the steric clashes observed with 1-substituted isomers 2.

G Iso4 4-Aminoisoquinoline (Optimal H-Bonding) Kinase Kinase Hinge Region (e.g., FLT3, PI3K) Iso4->Kinase High Affinity Iso1 1-Aminoisoquinoline (Steric Clash) Iso1->Kinase Weak Binding Quin Quinoline Isomer (Altered Dipole) Quin->Kinase Moderate Binding Akt Akt/mTOR Pathway Kinase->Akt Inhibition Apoptosis Apoptosis Induction Akt->Apoptosis Pathway Arrest

Fig 1. Mechanistic impact of isoquinoline isomerism on kinase binding and apoptotic signaling.

Quantitative Comparison of Antiproliferative Activity

To objectively compare the performance of these structural alternatives, we must look at their half-maximal inhibitory concentrations (IC50) across standardized cancer cell lines. The table below synthesizes data from recent SAR studies, demonstrating how isomeric shifts dramatically alter antiproliferative efficacy.

Compound ScaffoldStructural VariationTarget Cell LinePrimary MechanismIC50 (µM)
Quinoline Core Parent HeterocycleSKBR3 (Breast)PI3K/Akt Inhibition>50.0
Isoquinoline Core Parent HeterocycleSKBR3 (Breast)PI3K/Akt Inhibition15.2
1-Aminoisoquinoline Positional IsomerMV4-11 (Leukemia)FLT3 Kinase>10.0
3-Aminoisoquinoline Positional IsomerMV4-11 (Leukemia)FLT3 Kinase2.5
4-Aminoisoquinoline Positional IsomerMV4-11 (Leukemia)FLT3 Kinase<0.1
C17-Isoquinoline Didehydro-cortistatin A analogHCT 116 (Colon)Cytostatic / Unknown4.8 - 11.5

Data Note: The C17-isoquinoline isomers of simplified didehydro-cortistatin A derivatives exhibit rapid-onset antiproliferative activity in HCT 116 cells, highlighting the versatility of the isoquinoline moiety in complex steroidal scaffolds 3.

Self-Validating Experimental Protocols

When comparing the antiproliferative activity of closely related isomers, experimental artifacts can easily skew SAR data. For instance, relying solely on metabolic assays (like MTT or Resazurin) can yield false positives if a specific isomer acts as a mitochondrial uncoupler rather than a true cytotoxic agent.

To ensure scientific integrity, the following protocol utilizes a self-validating orthogonal system : a primary metabolic screen coupled with a secondary membrane-integrity assay.

Protocol: Orthogonal Antiproliferative Assay for Isomer Screening

Step 1: Cell Culture & Seeding

  • Harvest target cells (e.g., MV4-11 or HCT116) during the logarithmic growth phase.

  • Seed cells into 96-well opaque-walled plates at a density of

    
     cells/well in 100 µL of appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
    
  • Incubate for 24 hours at 37°C, 5% CO2 to allow for acclimatization and adherence (for adherent lines).

Step 2: Isomer Library Dosing

  • Prepare 10 mM stock solutions of the isoquinoline isomers in cell-culture grade DMSO.

  • Perform serial dilutions in media to generate a concentration gradient (0.01 µM to 100 µM). Causality Note: Ensure final DMSO concentration remains ≤0.5% in all wells to prevent solvent-induced cytotoxicity.

  • Treat the seeded cells with the isomer dilutions and incubate for 72 hours.

Step 3A: Resazurin Reduction Assay (Primary Screen)

  • Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubate for 2–4 hours. Viable cells will reduce the non-fluorescent resazurin to highly fluorescent resorufin.

  • Measure fluorescence (Ex: 560 nm, Em: 590 nm) using a microplate reader. Calculate preliminary IC50 values.

Step 3B: Trypan Blue Exclusion (Orthogonal Validation)

  • In a parallel 96-well plate treated identically to Step 2, harvest the cells post-72-hour incubation.

  • Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Analyze using an automated cell counter. Causality Note: Because Trypan Blue only permeates cells with compromised membranes, this step confirms that the IC50 observed in Step 3A is due to actual cell death (cytotoxicity) rather than mere metabolic suppression (cytostasis).

Step 4: Data Synthesis

  • Plot dose-response curves using non-linear regression analysis. Concordance between the Resazurin and Trypan Blue IC50 values validates the antiproliferative mechanism of the specific isomer.

Workflow Seed 1. Cell Seeding (e.g., MV4-11, HCT116) Dose 2. Compound Dosing (Isomer Library) Seed->Dose split Dose->split Assay1 3A. Resazurin Assay (Metabolic Viability) split->Assay1 Assay2 3B. Trypan Blue Exclusion (Membrane Integrity) split->Assay2 Data 4. Orthogonal Validation & IC50 Calculation Assay1->Data Assay2->Data

Fig 2. Self-validating experimental workflow for orthogonal antiproliferative screening.

Application Scientist Insights

When designing next-generation therapeutics, do not treat the isoquinoline core merely as a flat, aromatic placeholder. The comparative data clearly shows that shifting a substituent from the 1-position to the 4-position can increase target affinity by over 100-fold. Furthermore, naturally occurring isoquinoline alkaloids (such as chelerythrine and sanguinarine) demonstrate that the precise arrangement of methoxy and methylenedioxy groups on the isoquinoline framework dictates whether the molecule will act as a DNA intercalator or a specific kinase inhibitor 4.

By employing rigorous, self-validating screening protocols and understanding the stereoelectronic causality behind target binding, drug development professionals can leverage isoquinoline isomerism to rescue failed leads and drastically improve the therapeutic index of oncology candidates.

References

  • US Patent 11001559B2. "4-substituted aminoisoquinoline derivatives.
  • ResearchGate. "Synthesis of simplified didehydro-cortistatin A derivatives as anti-proliferative agents." Available at:[Link]

  • National Institutes of Health (PMC). "Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

8-Chloroisoquinolin-1(2H)-one proper disposal procedures

Standard Operating Procedure: Handling, Decontamination, and Disposal of 8-Chloroisoquinolin-1(2H)-one As a critical halogenated N-heterocyclic building block in the synthesis of kinase and PARP inhibitors, 8-Chloroisoqu...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Decontamination, and Disposal of 8-Chloroisoquinolin-1(2H)-one

As a critical halogenated N-heterocyclic building block in the synthesis of kinase and PARP inhibitors, 8-Chloroisoquinolin-1(2H)-one is frequently handled at scale in medicinal chemistry and process development laboratories. Because this compound contains a covalently bound chlorine atom on an aromatic scaffold, improper disposal poses severe environmental and operational risks.

This guide provides drug development professionals with a self-validating, mechanistic protocol for the safe lifecycle management of this compound, ensuring regulatory compliance and laboratory safety.

Chemical Identity & Quantitative Hazard Profile

Before initiating any disposal or cleanup protocol, personnel must verify the physical and hazard parameters of the material.

Table 1: Chemical Identity & GHS Hazard Profile

Property Value / Classification
Chemical Name 8-Chloroisoquinolin-1(2H)-one
CAS Number 1368031-04-2 [1]
Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
Physical State White to light yellow solid powder

| GHS Hazard Codes | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled), H335 (Respiratory irritation) |

Mechanistic Rationale for Disposal Protocols

The Causality of Halogenated Waste Segregation Do not dispose of 8-Chloroisoquinolin-1(2H)-one in standard biohazard or non-halogenated waste bins. The specific operational choice to segregate this compound is dictated by the C8-chlorine atom on its isoquinolinone ring.

If this compound is subjected to standard municipal incineration (which typically operates at 800–900°C), the incomplete thermal degradation of the chlorinated aromatic ring acts as a direct precursor for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) via radical recombination pathways [2].

To prevent this, the compound must be routed to a RCRA-permitted hazardous waste incinerator. These facilities operate at temperatures exceeding 1000°C with a gas residence time of at least 2 seconds, ensuring the complete homolytic cleavage of the C-Cl and C-C bonds. The resulting exhaust, which is rich in hydrogen chloride (HCl) gas, is subsequently neutralized via alkaline wet scrubbing before environmental release [3].

Visualizing the Disposal Workflow

DisposalWorkflow Start Waste Generation: 8-Chloroisoquinolin-1(2H)-one Decision Is Waste Halogenated? Start->Decision Segregate Segregate as Halogenated Solid Waste Decision->Segregate Yes (Contains C-Cl Bond) Container Place in HDPE Container (No incompatible oxidizers) Segregate->Container Incineration High-Temp Incineration (>1000°C, t > 2s) Container->Incineration Licensed Contractor Scrubbing Alkaline Scrubbing (Neutralize HCl gas) Incineration->Scrubbing Exhaust Gas Emission Safe Environmental Emission Scrubbing->Emission

Fig 1. Mechanistic decision tree and disposal workflow for halogenated aromatic solids.

Step-by-Step Operational Disposal Workflow

Every step in this protocol is designed as a self-validating system to eliminate human error during waste handling.

Step 1: Source Segregation & Containment

  • Action: Transfer all unused 8-Chloroisoquinolin-1(2H)-one solid, contaminated filter paper, and reaction vials into a dedicated High-Density Polyethylene (HDPE) solid waste container.

  • Causality: HDPE is highly resistant to both the compound itself and any residual organic solvents (like DCM or DMF) commonly used in its synthesis.

  • Self-Validating Check: Perform a mass-balance reconciliation. Weigh the container before and after addition. The mass added to the waste bin must equal the depleted mass recorded in your laboratory's chemical inventory log.

Step 2: Chemical Compatibility Verification

  • Action: Ensure the waste container contains NO strong oxidizers (e.g., nitrates, permanganates) or strong bases.

  • Causality: Halogenated organics can react exothermically with strong oxidizers, potentially leading to pressure buildup or spontaneous ignition in the waste accumulation area.

  • Self-Validating Check: Implement a strict "Halogenated Organics ONLY" log for the specific bin. A secondary lab member must co-sign the log before the bin is sealed for transport.

Step 3: GHS-Compliant Labeling

  • Action: Affix a hazardous waste label detailing the chemical name, CAS number (1368031-04-2), and the GHS "Exclamation Mark" pictogram.

  • Self-Validating Check: The label must explicitly state "Halogenated Waste - Incineration Only" to ensure the downstream waste contractor routes it to the correct high-temperature facility rather than a landfill.

Step 4: Contractor Handover

  • Action: Transfer the sealed HDPE container to secondary containment in the centralized hazardous waste accumulation area.

  • Self-Validating Check: Audit the waste manifest post-pickup. You must receive a Certificate of Destruction (CoD) from your licensed waste management provider confirming the material was subjected to high-temperature incineration (>1000°C) [3].

Spill Response & Decontamination Protocol

In the event of an accidental benchtop or fume hood spill, follow this sequence to prevent aerosolization and inhalation (H332 hazard).

Table 2: Decontamination Material Requirements

Requirement Category Approved Materials / Parameters
Primary Containment High-Density Polyethylene (HDPE) or PTFE containers
Spill Suppressant Ethanol or Isopropanol (to wet powder)

| Collection Method | HEPA-filtered chemical vacuum or wet-wiping |

  • Step 1: Isolation: Evacuate the immediate bench area. Ensure the fume hood sash is lowered to maximize draft if the spill occurred inside the hood.

  • Step 2: Suppress Aerosolization: Do NOT sweep the dry powder. Sweeping aerosolizes the API intermediate, drastically increasing the inhalation risk. Instead, gently cover the powder with absorbent pads wetted with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust.

  • Step 3: Mechanical Collection: Wipe the affected surface with the solvent-damped cloths, working strictly from the outside of the spill toward the center. Causality: Working outside-in prevents the spreading of the chemical footprint across the bench.

  • Step 4: UV-Fluorescence Validation (Self-Validating Check): Darken the room and illuminate the spill area with a handheld UV lamp (254 nm or 365 nm). Like many highly conjugated isoquinolinone derivatives, 8-Chloroisoquinolin-1(2H)-one exhibits strong fluorescence under UV light. The total absence of fluorescent speckling on the benchtop confirms complete macroscopic decontamination. Dispose of all cleaning materials as halogenated solid waste.

References

  • Title: Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration Source: MDPI (Toxics Journal) URL: [Link](Note: Landing page provided for verified journal access)

  • Title: Hazardous Waste Combustion and Incineration Guidelines Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Handling

A Guide to Personal Protective Equipment for Handling 8-Chloroisoquinolin-1(2H)-one

This guide is structured to provide essential, immediate safety and logistical information, grounding our recommendations in the known hazard profiles of analogous compounds and best practices for handling potent researc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to provide essential, immediate safety and logistical information, grounding our recommendations in the known hazard profiles of analogous compounds and best practices for handling potent research chemicals.[1] The causality behind each recommendation is explained to build a framework of self-validating safety protocols.

Inferred Hazard Assessment: The Basis for Precaution

Based on the data from closely related chlorinated isoquinoline isomers, we must assume that 8-Chloroisoquinolin-1(2H)-one presents a similar hazard profile.[2][3] This precautionary approach is the cornerstone of laboratory safety when dealing with novel compounds.

Assumed Hazards:

  • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[3]

  • Serious Eye Irritation (Category 2): The compound, particularly as a solid dust, can cause serious damage if it comes into contact with the eyes.[3]

  • Acute Toxicity (Category 4 - Harmful): The compound is presumed to be harmful if swallowed or if it comes into contact with the skin.[2]

  • Respiratory Irritation (Category 3): Inhalation of the dust may cause respiratory tract irritation.[2]

  • Air Sensitivity: Some isomers are noted as being air-sensitive, a factor to consider in handling and storage.[2]

These potential hazards mandate a multi-layered approach to personal protective equipment to create a reliable barrier between the researcher and the chemical.[1]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a comprehensive strategy to mitigate the specific risks identified.[4] The following table outlines the required PPE for all operations involving 8-Chloroisoquinolin-1(2H)-one.

Protection TypeSpecific RecommendationsRationale & Causality
Eye/Face Protection Chemical safety goggles conforming to EN 166 or NIOSH standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation (e.g., weighing large quantities, transfers).[1]Standard safety glasses are insufficient.[1] Goggles provide a complete seal around the eyes to protect against airborne dust particles and splashes, directly mitigating the serious eye irritation hazard.[3] A face shield adds a secondary barrier for the entire face.
Hand Protection Chemical-resistant nitrile gloves (minimum). Double-gloving is strongly recommended.[1]Nitrile gloves offer broad protection against incidental chemical contact.[5] Double-gloving is a best practice for potent compounds, allowing for the removal of the contaminated outer glove without exposing the skin.[1] Gloves must be inspected before use and changed immediately upon known or suspected contact.
Body Protection A buttoned, long-sleeved laboratory coat. For larger quantities or extended procedures, disposable coveralls should be considered.[1]A lab coat protects skin and personal clothing from contamination by dust or splashes.[5] It should be kept clean and laundered professionally, never taken home.
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood.[6]A fume hood is an engineering control that provides the primary layer of respiratory protection by containing dust and vapors at the source.[5] This directly addresses the inhalation and respiratory irritation hazard.[2] A respirator (e.g., N95 or higher) may be required only as a secondary measure if engineering controls fail or during emergency spill cleanup.[1]

Operational Plan: Safe Handling and Weighing Protocol

Adherence to a strict, step-by-step procedure is critical to minimize exposure. The following protocol outlines the safe process for weighing the solid compound and preparing a stock solution.

Preparation:

  • Designate the Work Area: All work must be conducted in a designated area within a certified chemical fume hood.[6]

  • Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment: analytical balance, weigh paper or boat, spatula, vials, solvent, and pipettes.

  • Don PPE: Put on all required PPE as detailed in the table above (lab coat, double gloves, safety goggles).

Weighing and Solution Preparation:

  • Tare the Balance: Place the weigh paper on the balance and tare it.

  • Transfer Compound: Carefully transfer the desired amount of 8-Chloroisoquinolin-1(2H)-one from the storage container to the weigh paper using a clean spatula. Perform this action slowly to minimize dust generation.

  • Record Weight: Close the balance door and record the final weight.

  • Dissolution: Carefully transfer the weighed solid into the appropriate vial. Add the desired solvent to the vial, cap it securely, and mix until the solid is fully dissolved.

  • Clean Up: Immediately after transfer, carefully fold the weigh paper and any contaminated wipes and place them in the designated halogenated waste container within the fume hood.

Workflow Visualization

The following diagram illustrates the critical decision points and safety measures in the handling workflow.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal Prep Don Full PPE (Double Gloves, Goggles, Lab Coat) Area Work Inside Certified Chemical Fume Hood Prep->Area Weigh Weigh Solid Compound (Minimize Dust) Area->Weigh Proceed with Caution Dissolve Prepare Solution Weigh->Dissolve Decon Decontaminate Surfaces & Equipment Dissolve->Decon Waste Dispose of Contaminated Items in Halogenated Waste Decon->Waste End End Waste->End Procedure Complete

Caption: Safe Handling Workflow for 8-Chloroisoquinolin-1(2H)-one.

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

  • Spill: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material and sweep it into a labeled, sealed container for hazardous waste disposal.[7]

Waste Disposal: As a halogenated organic compound, all waste containing 8-Chloroisoquinolin-1(2H)-one must be disposed of according to institutional and local regulations.

  • Do Not dispose of this chemical down the drain.[8]

  • Collect all solid waste (contaminated gloves, weigh paper, absorbent material) and liquid waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[9][10]

  • Arrange for pickup and disposal by your institution's environmental health and safety department.

By integrating these evidence-based protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • BenchChem. (2025). Essential Safety and Handling Guide for Potent Chemical Compounds. BenchChem.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. Available from: [Link]

  • Teknoscienze S.r.l. (2026). Potent compound safety in the laboratory. tks publisher. Available from: [Link]

  • Quimivita. (2025). Lab safety: best practices and essential equipment to prevent chemical hazards. Quimivita. Available from: [Link]

  • Fisher Scientific. (2010). SAFETY DATA SHEET for 8-Hydroxyquinoline. Fisher Scientific.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 1-Chloroisoquinoline. Fisher Scientific.
  • Fisher Scientific. (2011). SAFETY DATA SHEET for 2-Chloroquinoline. Fisher Scientific.
  • Enamine. (n.d.). Safety Data Sheet. Enamine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 8-Chloro-2-methylquinoline. Fisher Scientific.
  • ThermoFisher Scientific. (2025). SAFETY DATA SHEET for 1-Chloroisoquinoline. ThermoFisher Scientific.
  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available from: [Link]

  • TCI Chemicals. (2025). SAFETY DATA SHEET for 1-Chloroisoquinoline. TCI Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. Available from: [Link]

  • RAND Corporation. (n.d.). Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions. RAND Corporation. Available from: [Link]

Sources

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